Product packaging for DBCO-NHCO-PEG5-NHS ester(Cat. No.:)

DBCO-NHCO-PEG5-NHS ester

Numéro de catalogue: B606959
Poids moléculaire: 693.7 g/mol
Clé InChI: VGKLBFTYZNBCQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO-NHCO-PEG5-NHS ester is a PEG derivative containing NHS ester that is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and can also provide a long and flexible connection that minimizes steric hindrance during ligation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43N3O11 B606959 DBCO-NHCO-PEG5-NHS ester

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLBFTYZNBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG5-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG5-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information to effectively utilize this reagent in their work. This guide covers the core properties of the molecule, detailed experimental protocols for its application in bioconjugation, and a summary of relevant quantitative data.

Introduction to this compound

This compound is a versatile crosslinking reagent that plays a crucial role in the field of bioconjugation. Its unique structure incorporates three key components:

  • A Dibenzocyclooctyne (DBCO) group: This moiety is at the heart of copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific and efficient conjugation to azide-containing molecules without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is favored for its rapid kinetics and stability in aqueous environments.

  • A Polyethylene Glycol (PEG) spacer (PEG5): The five-unit PEG linker is hydrophilic, which imparts increased water solubility to the crosslinker and the resulting conjugate. This property is particularly beneficial in preventing the aggregation of labeled proteins and other biomolecules in solution. The PEG spacer also provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[1]

  • An N-hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, or amine-modified oligonucleotides.[2] The reaction forms a stable amide bond.[1]

The combination of these functionalities makes this compound an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of complex biomolecular assemblies for diagnostic and therapeutic purposes.[1][3] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Chemical Formula C₃₆H₄₃N₃O₁₁[5][6]
Molecular Weight 693.74 g/mol [4][6]
CAS Number 1378531-80-6[5][6]
Appearance Viscous oil or amorphous solid[6]
Purity Typically >95% (by HPLC)[6]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[6]
Storage Conditions Store at -20°C, desiccated.[6]

Handling and Storage Precautions:

  • Moisture Sensitivity: NHS esters are susceptible to hydrolysis. It is crucial to handle the reagent in a dry environment and to use anhydrous solvents for preparing stock solutions.[7] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Stock Solution Stability: While the solid form is stable for over a year at -20°C, stock solutions in anhydrous DMSO or DMF should be used within 2-3 months when stored at -20°C.[8]

  • Safety: this compound is not classified as a hazardous substance. However, standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, and safety glasses.[9] Avoid inhalation and contact with skin and eyes.[9] In case of contact, wash the affected area with copious amounts of water.[9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Antibody Labeling with this compound

This protocol describes the conjugation of the DBCO linker to an antibody via its primary amine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like bovine serum albumin (BSA). If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL.[10]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the antibody solution.[11] The final concentration of DMSO should not exceed 10-20% (v/v) to maintain antibody integrity.[8][12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][13]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[13]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[13]

  • Characterization (Optional):

    • The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[14][15]

Oligonucleotide Labeling with this compound

This protocol outlines the conjugation of the DBCO linker to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9)[16]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[7]

  • This compound Stock Solution Preparation:

    • Freshly prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.[16]

  • Conjugation Reaction:

    • Add the this compound solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is generally recommended.[17]

    • Vortex the mixture and incubate for at least 2 hours at room temperature. For convenience, the reaction can be left overnight.[16]

  • Purification:

    • Purify the DBCO-labeled oligonucleotide to remove unreacted this compound and the NHS byproduct. For the highest purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[7] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amine-modified oligonucleotide.[7] Alternatively, a desalting column can be used for purification.[16]

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioconjugation reactions involving this compound.

Table 1: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended ValueReferences
Molar Excess of DBCO-NHS Ester to Antibody 10-30 fold[8][11][13]
Antibody Concentration 1-5 mg/mL[10]
Reaction pH 7.2 - 9.0[6]
Reaction Time 30-60 minutes at room temperature or 2 hours on ice[10][13]
Quenching Agent Concentration 50-100 mM Tris-HCl[13]

Table 2: Recommended Reaction Parameters for Oligonucleotide Labeling

ParameterRecommended ValueReferences
Molar Excess of DBCO-NHS Ester to Oligonucleotide 5-10 fold[17]
Oligonucleotide Concentration 1-5 mM[7]
Reaction pH 8.5 - 9.0[16]
Reaction Time 2 hours to overnight at room temperature[16]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway involving molecules conjugated with this compound.

Experimental Workflow for Antibody-Oligonucleotide Conjugation

Antibody_Oligonucleotide_Conjugation cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification cluster_oligo_prep Oligonucleotide Preparation cluster_click_reaction Copper-Free Click Chemistry ab Antibody in Amine-Free Buffer buffer_exchange Buffer Exchange (if necessary) ab->buffer_exchange reaction Conjugation Reaction (RT, 30-60 min) buffer_exchange->reaction 1-5 mg/mL dbco_nhs This compound stock_solution 10 mM Stock Solution dbco_nhs->stock_solution dmso Anhydrous DMSO dmso->stock_solution stock_solution->reaction 10-20x molar excess quench Quench with Tris-HCl reaction->quench purify Purification (Spin Desalting) quench->purify click SPAAC Reaction (4°C, overnight) purify->click DBCO-Labeled Antibody azide_oligo Azide-Modified Oligonucleotide azide_oligo->click 2-4x molar excess final_purify Final Purification (HPLC) click->final_purify final_conjugate Antibody-Oligonucleotide Conjugate final_purify->final_conjugate

Workflow for Antibody-Oligonucleotide Conjugation.
Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Antigen adc->receptor Binding cancer_cell Cancer Cell endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Linker Cleavage & Payload Release lysosome->payload_release payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage & Apoptosis payload->dna_damage

Generalized Mechanism of Action for an ADC.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combining the specificity of copper-free click chemistry with the efficiency of amine labeling, makes it an invaluable reagent for the construction of complex bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility and stability of the resulting products. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently and effectively incorporate this compound into their experimental designs to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental biological studies.

References

An In-depth Technical Guide to DBCO-NHCO-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-NHCO-PEG5-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical characteristics, outlines experimental protocols for its use, and presents key data in a structured format for ease of reference.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the seamless and specific linkage of biomolecules. Its structure is comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azide (B81097) groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[3][4] This reaction proceeds optimally at a neutral to slightly basic pH (7-9).[2][5]

  • Polyethylene (B3416737) Glycol (PEG5) Spacer: A five-unit polyethylene glycol chain that acts as a hydrophilic linker. This PEG spacer enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[4][5]

The combination of these three moieties allows for a two-step conjugation strategy. First, a biomolecule containing a primary amine is labeled with the DBCO group via the NHS ester. Following purification, this DBCO-labeled biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the highly efficient copper-free click chemistry reaction.

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison and reference.

Identifier Value
Chemical Formula C₃₆H₄₃N₃O₁₁[5][6]
Molecular Weight 693.75 g/mol [6][7]
CAS Number 1378531-80-6[6][7]

Table 1: Chemical Identifiers

Property Description
Appearance Viscous oil or amorphous solid[6]
Purity Typically >90-95% (as determined by HPLC)[5][7]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[5][6] Slightly soluble in acetonitrile.[8]
Storage Conditions Store at -20°C, desiccated and protected from light.[5][9] When dissolved in an anhydrous solvent like DMSO, the stock solution should also be stored at -20°C and is stable for a limited time.[10]

Table 2: Physicochemical Properties

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Workflow for Protein Labeling and Conjugation

The overall process involves the initial labeling of a primary amine-containing protein with this compound, followed by the purification of the DBCO-labeled protein. The final step is the copper-free click chemistry reaction with an azide-containing molecule.

G cluster_0 Step 1: Protein Labeling with this compound cluster_1 Step 2: Purification cluster_2 Step 3: Copper-Free Click Chemistry A Prepare Protein Solution (e.g., Antibody in PBS, pH 7.2-8.0) C Incubate Protein and DBCO Reagent (Room temperature, 30-60 min) A->C B Prepare this compound (10 mM in anhydrous DMSO) B->C D Quench Reaction (e.g., 1 M Tris-HCl, pH 8.0) C->D E Remove Excess DBCO Reagent (Spin desalting column or SEC) D->E F DBCO-Labeled Protein E->F H Incubate DBCO-Protein and Azide-Molecule (Room temperature, 2-12 hours or 4°C overnight) F->H G Prepare Azide-Containing Molecule G->H I Purify Final Conjugate (e.g., HPLC, SEC) H->I G cluster_reactants Initial Reactants cluster_intermediates Intermediate Product cluster_final_product Final Conjugate reactant1 Protein-NH₂ Primary Amine-Containing Biomolecule intermediate Protein-NHCO-PEG5-DBCO DBCO-Labeled Protein reactant1:port->intermediate NHS Ester Reaction reactant2 This compound NHS Ester reactant2:port->intermediate reactant3 Molecule-N₃ Azide-Functionalized Molecule final_product Protein-NHCO-PEG5-Triazole-Molecule Stable Bioconjugate reactant3:port->final_product intermediate:port->final_product Copper-Free Click Chemistry (SPAAC)

References

DBCO-NHCO-PEG5-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG5-NHS ester, a bifunctional linker critical for advanced bioconjugation techniques. This molecule is instrumental in the fields of targeted drug delivery, diagnostic imaging, and proteomics, enabling the precise and stable linkage of biomolecules.

Core Properties and Specifications

This compound is a heterobifunctional crosslinker containing a Dibenzocyclooctyne (DBCO) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates covalent bonding with azide-containing molecules through copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The NHS ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances solubility in aqueous buffers, reduces aggregation of conjugates, and provides a flexible linkage to minimize steric hindrance.[1][2][3]

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₃₆H₄₃N₃O₁₁[4]
Molecular Weight 693.75 g/mol [4]
CAS Number 1378531-80-6[4]
Purity Typically >90-95% (as determined by HPLC)[4][5]
Appearance Viscous oil or amorphous solid[5][6]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform[5][7]
Storage Conditions Store at -20°C, desiccated[5][7]

Reaction Mechanism and Experimental Workflow

The primary application of this compound involves a two-stage bioconjugation process. First, the NHS ester is used to label a biomolecule containing primary amines. Second, the resulting DBCO-labeled biomolecule is conjugated to a second molecule functionalized with an azide (B81097) group via SPAAC.

experimental_workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_purification Purification mol1 This compound product1 DBCO-Labeled Biomolecule mol1->product1 NHS Ester reacts with -NH₂ mol2 Amine-Containing Biomolecule (e.g., Protein, Antibody) mol2->product1 reagents1 Reaction Buffer (pH 7-9, amine-free) reagents1->product1 product2 Stable Bioconjugate product1->product2 DBCO reacts with N₃ purify1 Remove Excess Linker (e.g., Desalting Column) product1->purify1 mol3 Azide-Modified Molecule (e.g., Drug, Fluorophore, Oligonucleotide) mol3->product2 purify2 Remove Excess Reagents (e.g., HPLC, Dialysis) product2->purify2

Figure 1: Experimental workflow for a two-step bioconjugation using this compound.

Experimental Protocols

The following protocols provide a general methodology for the two key reactions involving this compound. Optimization may be required depending on the specific biomolecules used.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the conjugation of the NHS ester to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7-9.[4][8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[4] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against a suitable buffer.[4]

    • The resulting DBCO-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in the reaction buffer.

    • Combine the DBCO-labeled biomolecule with the azide-modified molecule in the reaction buffer. A 1.5- to 3-fold molar excess of one reactant over the other is often used to ensure the reaction proceeds to completion.[5]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 4-12 hours at 4°C.[5] Reaction times can be extended to improve efficiency.

  • Purification (if necessary):

    • If required, the final conjugate can be purified from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate.

Signaling Pathway and Logical Relationships

The utility of this compound is rooted in its ability to link two distinct molecular entities, a process central to many areas of biological research and therapeutic development. The logical relationship of this process is depicted below.

Figure 2: Logical diagram of the two-stage conjugation process enabled by this compound.

This guide provides the foundational knowledge for utilizing this compound in complex bioconjugation strategies. Researchers should optimize the described protocols for their specific applications to achieve the desired degree of labeling and conjugation efficiency.

References

solubility of DBCO-NHCO-PEG5-NHS ester in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of DBCO-NHCO-PEG5-NHS Ester in DMSO and Water

For researchers, scientists, and drug development professionals, understanding the solubility and handling of bioconjugation reagents is paramount for experimental success. This guide provides a detailed overview of the solubility characteristics of Dibenzocyclooctyne-NHCO-Polyethylene Glycol5-N-hydroxysuccinimide ester (this compound), a key reagent in copper-free click chemistry.

Physicochemical Properties and Solubility

This compound is a heterobifunctional crosslinker that combines a DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with an NHS ester for covalent bonding to primary amines. The inclusion of a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer significantly influences its solubility profile.[1][2][3]

The PEG spacer not only enhances the water solubility of the molecule but also provides a flexible connection that can minimize steric hindrance during conjugation reactions.[1][3] While the NHS ester group is susceptible to hydrolysis in aqueous environments, the reagent is designed to be dissolved in a water-miscible organic solvent before being introduced to an aqueous reaction buffer.[4][5]

Data Presentation: Solubility Summary

Solvent Compound Solubility Notes
Organic Solvents This compoundSolubleRecommended for preparing stock solutions.[1][6]
Examples: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)[1][6]
Aqueous Buffers This compoundLimitedThe hydrophilic PEG spacer improves water solubility compared to non-PEGylated DBCO-NHS esters.[2][3][7]
DBCO-PEG4-NHS ester (similar compound)Up to 1.5 mMThis value for a closely related compound suggests a similar, though limited, solubility for the PEG5 variant in aqueous buffers.[4]
DBCO-NHS ester (non-PEGylated)Not SolubleHighlights the critical role of the PEG spacer in imparting aqueous compatibility.[5]

Experimental Protocols

Accurate preparation of the reagent is critical due to the moisture-sensitive nature of the NHS ester.[4][5]

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which can then be diluted into the final reaction buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Reconstitution: Under an inert atmosphere if possible, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). For a 10 mM solution of a similar compound (DBCO-PEG4-NHS ester), it is suggested to add 154 µL of solvent per 1 mg of reagent.[8]

  • Dissolution: Vortex the vial thoroughly until the compound is completely dissolved. The solution should be clear.

  • Storage: Stock solutions in anhydrous solvents can be stored for several days at -20°C.[4] It is recommended to prepare stock solutions immediately before use as the NHS ester moiety readily hydrolyzes.[4][5]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.[4][5]

  • Microcentrifuge tubes

  • Shaker or incubator capable of constant agitation

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a defined volume (e.g., 1 mL) of the aqueous buffer.

  • Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: Centrifuge the suspension to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC or another quantitative analytical method. The resulting concentration is the solubility of the compound in that specific buffer at that temperature.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_prep Stock Solution Preparation cluster_conjugation Bioconjugation Workflow cluster_click Copper-Free Click Reaction start Start: Equilibrate Reagent Vial dissolve Dissolve in Anhydrous DMSO start->dissolve store Use Immediately or Store at -20°C dissolve->store add_reagent Add DBCO Stock Solution to Biomolecule store->add_reagent Add to Reaction prep_protein Prepare Amine-Containing Biomolecule (e.g., Protein in PBS) prep_protein->add_reagent incubate Incubate Reaction (RT or 4°C) add_reagent->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify DBCO-labeled Biomolecule quench->purify mix Mix DBCO-labeled Biomolecule with Azide-modified Molecule purify->mix Proceed to Click incubate_click Incubate Reaction (4-12 hours) mix->incubate_click final Final Conjugate Ready for Purification/Analysis incubate_click->final

Caption: Experimental workflow for using this compound.

G cluster_molecule This compound Structure cluster_solvent Solvent Interaction DBCO DBCO (Hydrophobic) PEG PEG5 Spacer (Hydrophilic) DBCO->PEG Linker DMSO DMSO DBCO->DMSO Favorable Interaction NHS NHS Ester (Amine-Reactive) PEG->NHS Linker Water1 H₂O PEG->Water1 H-Bonding Water2 H₂O PEG->Water2 Water3 H₂O PEG->Water3

Caption: Conceptual diagram of this compound solubility.

References

The Role of the PEG5 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the polyethylene (B3416737) glycol (PEG) spacer, specifically the five-unit oligo(ethylene glycol) (PEG5), in the field of bioconjugation. We will delve into its core properties, impact on bioconjugate performance, and provide detailed experimental protocols for its use in various applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Understanding the PEG5 Spacer

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible spacers to connect two molecular entities, such as a protein and a small molecule drug. The PEG5 spacer consists of five repeating ethylene (B1197577) glycol units, offering a discrete and defined length that provides precise control over the distance between the conjugated molecules.[1]

The primary functions and advantages of incorporating a PEG5 spacer in bioconjugates are multifaceted and stem from its unique physicochemical properties.[1][2]

Key Properties of PEG Spacers:

  • Hydrophilicity: The repeating ether units of the PEG chain are highly hydrophilic, readily forming hydrogen bonds with water molecules.[2] This property is crucial for improving the solubility of hydrophobic molecules in aqueous environments.[1]

  • Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, a critical attribute for therapeutic applications.[1][2]

  • Flexibility: The rotational freedom of the C-O-C bonds within the PEG chain provides significant flexibility, which can minimize steric hindrance between the conjugated molecules.[1][2]

  • "Stealth" Properties: The hydration shell formed around the PEG chain can shield the bioconjugate from recognition by the immune system and proteolytic enzymes, thereby increasing its stability and circulation time.

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The inclusion of a PEG spacer can have a quantifiable impact on the solubility, stability, and pharmacokinetic profile of a bioconjugate. While specific data for PEG5 is often embedded within broader studies on PEG linkers of varying lengths, the following tables summarize key quantitative findings that demonstrate the general trends and benefits of PEGylation.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance [3]

PEG Linker LengthClearance (mL/day/kg) in Rats
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Note: Data adapted from a study evaluating ADCs with a drug-to-antibody ratio (DAR) of 8. While specific PEG5 data is not provided, the trend indicates that shorter PEG chains can significantly reduce clearance, with a plateau effect observed around PEG8.[3]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of Miniaturized Drug Conjugates

PEG Linker LengthFold Reduction in Cytotoxicity
No PEG1 (Reference)
4 kDa4.5
10 kDa22

Note: This data, from a study on affibody-based drug conjugates, illustrates that longer PEG chains can sometimes reduce in vitro potency, highlighting the importance of optimizing linker length.

Applications of the PEG5 Spacer in Bioconjugation

The versatile properties of the PEG5 spacer make it a valuable component in a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a PEG5 spacer can be incorporated between the antibody and the cytotoxic payload.[4] Its primary roles in this context are:

  • Improving Solubility and Reducing Aggregation: Many potent cytotoxic drugs are hydrophobic. The hydrophilic PEG5 spacer helps to counteract this hydrophobicity, allowing for a higher drug-to-antibody ratio (DAR) without causing the ADC to aggregate and precipitate out of solution.[4]

  • Enhancing Pharmacokinetics: By increasing the hydrophilicity of the ADC, the PEG5 spacer can reduce its clearance from circulation, leading to a longer half-life and increased exposure of the tumor to the therapeutic agent.[3]

ADC_Mechanism cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment cluster_cell_interior Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG5 Spacer - Cytotoxic Payload TumorCell Tumor Cell (with target antigen) ADC->TumorCell 1. Targeting & Binding Lysosome Lysosome TumorCell->Lysosome 2. Internalization Payload Released Cytotoxic Payload Lysosome->Payload 3. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Induction of Apoptosis

Mechanism of action for an ADC utilizing a PEG5 spacer.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component, and PEG5 is often employed for this purpose.[6]

  • Facilitating Ternary Complex Formation: The flexibility and optimal length of the PEG5 spacer are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] This is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[5]

  • Improving Physicochemical Properties: The hydrophilic nature of the PEG5 spacer can enhance the overall solubility and cell permeability of the PROTAC molecule.[6]

PROTAC_Mechanism cluster_extracellular Cellular Environment cluster_ternary Ternary Complex cluster_degradation Degradation Pathway PROTAC PROTAC - Target Binder - PEG5 Linker - E3 Ligase Binder TernaryComplex Target Protein - PROTAC - E3 Ligase PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Degradation of Target Protein Proteasome->Degradation 3. Degradation

Mechanism of action for a PROTAC with a PEG5 linker.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG5 spacers in bioconjugation.

Protocol for NHS-Ester-PEG5 Conjugation to a Protein

This protocol describes the conjugation of a PEG5 linker with an N-hydroxysuccinimide (NHS) ester functional group to primary amines (e.g., lysine (B10760008) residues) on a protein.[8][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester-PEG5 reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG5 in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[10]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester-PEG5 solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS-ester-PEG5.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography.

NHS_Ester_Workflow Start Start PrepProtein Prepare Protein Solution (1-10 mg/mL in PBS) Start->PrepProtein PrepPEG Prepare NHS-Ester-PEG5 (10-100 mM in DMSO/DMF) Start->PrepPEG Conjugate Mix Protein and PEG (10-50x molar excess of PEG) PrepProtein->Conjugate PrepPEG->Conjugate Incubate Incubate (30-60 min at RT or 2h at 4°C) Conjugate->Incubate Quench Quench Reaction (Optional, with Tris buffer) Incubate->Quench Purify Purify by Size-Exclusion Chromatography Quench->Purify End End (Purified Bioconjugate) Purify->End

Experimental workflow for NHS-Ester-PEG5 conjugation.
Protocol for Maleimide-PEG5-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-functionalized PEG5 linker to a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide.[11][12]

Materials:

  • Thiol-containing protein or peptide in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG5 reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds are present

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein/Peptide Preparation: Dissolve the thiol-containing molecule in a degassed buffer at a concentration of 1-10 mg/mL.[13] If necessary, reduce any disulfide bonds by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[12]

  • Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG5 in anhydrous DMSO or DMF to a stock concentration of 10 mM.[12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG5 solution to the protein/peptide solution.[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Purification: Purify the conjugate by size-exclusion chromatography to remove unreacted reagents.[11]

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a PEG5 Spacer

This protocol describes the incorporation of a PEG5 spacer into a peptide sequence during solid-phase synthesis using an Fmoc-protected PEG5-acid derivative.[1][11][14]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-NH-PEG5-COOH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • DMF (synthesis grade)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.[16]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of PEG5 Spacer:

    • Activate the Fmoc-NH-PEG5-COOH by pre-incubating it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated PEG5 spacer solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection of PEG5: Remove the Fmoc group from the PEG5 spacer using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF.

  • Continue Peptide Elongation: Continue adding subsequent Fmoc-protected amino acids using standard SPPS coupling and deprotection cycles.[11]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[1]

SPPS_Workflow Start Start (Fmoc-AA-Resin) Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 CouplePEG Couple Fmoc-PEG5-Acid (HBTU/DIPEA in DMF) Wash1->CouplePEG Wash2 Wash with DMF CouplePEG->Wash2 Deprotect2 Fmoc Deprotection of PEG5 Wash2->Deprotect2 Wash3 Wash with DMF Deprotect2->Wash3 Elongate Continue Peptide Elongation (Coupling & Deprotection Cycles) Wash3->Elongate Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Elongate->Cleave End End (Purified Peptide with PEG5 Spacer) Cleave->End

Workflow for incorporating a PEG5 spacer in SPPS.
General Protocol for Bioconjugate Purification by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying bioconjugates by separating molecules based on their size.[17]

Materials:

  • SEC column with an appropriate fractionation range

  • Equilibration and elution buffer (e.g., PBS)

  • Crude bioconjugate reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen buffer.[17]

  • Sample Loading: Carefully load the crude reaction mixture onto the top of the column.[17] The sample volume should ideally be 1-5% of the total column volume for optimal resolution.

  • Elution: Begin flowing the elution buffer through the column at a constant, moderate flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger bioconjugate will elute before the smaller, unreacted PEG linkers and other small molecules.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified bioconjugate.

  • Pooling and Concentration: Pool the fractions containing the pure bioconjugate and concentrate if necessary.

Conclusion

The PEG5 spacer is a powerful and versatile tool in bioconjugation, offering a balance of hydrophilicity, flexibility, and defined length. Its ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates has made it an integral component in the development of advanced therapeutics such as ADCs and PROTACs. The detailed experimental protocols provided in this guide offer a practical foundation for researchers to effectively utilize PEG5 spacers in their own bioconjugation strategies. As the field of biotherapeutics continues to evolve, the rational design and application of linkers like PEG5 will remain a critical factor in the successful development of novel and effective treatments.

References

The Role of N-Hydroxysuccinimide Esters in Primary Amine Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent modification of biomolecules with a high degree of specificity and efficiency. Their paramount role lies in their reaction with primary amines, a ubiquitous functional group in proteins and other biological macromolecules. This technical guide provides an in-depth exploration of the chemistry, applications, and practical considerations of using NHS esters for primary amine modification, tailored for professionals in research and drug development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[1][2][] This covalent linkage is effectively irreversible under physiological conditions.[]

The efficiency of this conjugation is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester in aqueous environments.[1][4][5][6]

The Critical Influence of pH

The pH of the reaction medium is the most crucial factor governing the success of NHS ester chemistry.[1][7] It directly impacts both the nucleophilicity of the target primary amines and the stability of the NHS ester. Primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues, have a pKa in the range of 9 to 10.5. For the amine to be an effective nucleophile, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[4][8] The optimal pH range for most NHS ester labeling reactions is between 8.3 and 8.5.[7][9][10]

However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly, which can lead to a lower conjugation yield.[4][7][8] Therefore, a careful balance must be struck to maximize the rate of aminolysis while minimizing hydrolysis.

G Logical Relationship of Factors in NHS Ester Reactions cluster_reaction NHS Ester Reaction cluster_factors Influencing Factors cluster_outcomes Competing Reactions NHS_Ester NHS Ester Reaction_Node Nucleophilic Acyl Substitution NHS_Ester->Reaction_Node Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Reaction_Node Amide_Bond Stable Amide Bond (Conjugate) Reaction_Node->Amide_Bond NHS_Leaving_Group NHS Byproduct Reaction_Node->NHS_Leaving_Group Aminolysis Aminolysis (Desired Reaction) pH pH pH->Aminolysis Optimal pH (7.2-8.5) Hydrolysis Hydrolysis (Side Reaction) pH->Hydrolysis Increases with higher pH Temperature Temperature Temperature->Aminolysis Affects rate Temperature->Hydrolysis Affects rate Buffer Buffer Type Buffer->Aminolysis Amine-free buffers are crucial Solvent Solvent Solvent->Aminolysis Solubility of NHS ester

Factors influencing NHS ester reactions with primary amines.

Quantitative Data Summary

The efficiency and rate of NHS ester reactions are influenced by several factors. The following tables summarize key quantitative data for easy comparison.

ParameterRecommended Range/ValueNotesReferences
Reaction pH 7.2 - 9.0The optimal pH is typically between 8.3 and 8.5 to balance amine nucleophilicity and NHS ester hydrolysis.[4][8][9][10]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down hydrolysis and for thermally sensitive proteins, but may require longer reaction times.[4][11]
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature is sufficient.[4][7][9]
Molar Excess of NHS Ester 5 to 20-foldAn empirical value, which may require optimization depending on the protein and desired degree of labeling.[2][10][12]
Protein Concentration 1 - 20 mg/mLHigher protein concentrations can favor the bimolecular aminolysis reaction over the pseudo-first-order hydrolysis.[9][13]
Organic Solvent Concentration < 10% (v/v)For dissolving water-insoluble NHS esters (e.g., in DMSO or DMF). Higher concentrations can denature proteins.[9][12]

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling

ConditionHalf-life of NHS Ester HydrolysisNotesReferences
pH 7.0, 0°C4 - 5 hoursHydrolysis is significantly slower at neutral pH and lower temperatures.[4]
pH 8.6, 4°C10 minutesThe rate of hydrolysis increases dramatically with a rise in pH.[4]
Neutral pH1 - 2 hoursGeneral stability at a neutral pH.[]

Table 2: Stability of NHS Esters in Aqueous Solutions

Reactivity with Amino Acid Residues

While NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic amino acid side chains, particularly under specific conditions.

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysine ε-Amino (-NH₂)Very HighAmideVery Stable
N-terminus α-Amino (-NH₂)HighAmideVery Stable
Cysteine Sulfhydryl (-SH)ModerateThioesterLabile
Tyrosine Phenolic Hydroxyl (-OH)LowEsterUnstable
Serine/Threonine Aliphatic Hydroxyl (-OH)Very LowEsterUnstable
Histidine ImidazoleVery LowAcyl-imidazoleUnstable

Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters [1][14]

Applications in Research and Drug Development

The robust and specific nature of the NHS ester-amine reaction has made it a workhorse in various applications:

  • Protein and Peptide Labeling: NHS esters are widely used to attach fluorescent dyes, biotin, and other reporter molecules to proteins and peptides for use in immunoassays, fluorescence microscopy, and proteomics.[7][13]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, NHS esters are employed to conjugate potent cytotoxic drugs to lysine residues on monoclonal antibodies.[][15][16] This creates targeted therapies that can selectively deliver a therapeutic payload to cancer cells.

  • Biomolecule Immobilization: NHS esters are used to immobilize proteins and other amine-containing molecules onto surfaces for applications such as biosensors and affinity chromatography.

  • Oligonucleotide Modification: Amino-modified oligonucleotides can be readily labeled with NHS esters for various applications in molecular biology and diagnostics.[2]

G Signaling Pathway of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Cell_Death Apoptosis/Cell Death Drug_Release->Cell_Death Cytotoxicity G Experimental Workflow for Protein Labeling with NHS Esters Start Start Buffer_Exchange 1. Buffer Exchange (to amine-free buffer, pH 8.3-8.5) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester Solution (in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS Reaction 3. Add NHS Ester to Protein (5-20x molar excess) Prepare_NHS->Reaction Incubate 4. Incubate (1-4h at RT or overnight at 4°C) Reaction->Incubate Quench 5. Quench Reaction (Optional) (with Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting/Gel Filtration) Quench->Purify Characterize 7. Characterize (Concentration, DOL) Purify->Characterize End End Characterize->End

References

The Ultimate Guide to Copper-Free Click Chemistry: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era of Bioorthogonal Chemistry

In the landscape of bioconjugation, "click chemistry" has emerged as a transformative concept, offering a suite of reactions that are rapid, efficient, and highly specific. Originally pioneered by K. Barry Sharpless, the quintessential click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has seen widespread adoption. However, the inherent cytotoxicity of the copper catalyst has limited its application in living systems. This critical challenge paved the way for the development of copper-free click chemistry, a revolutionary approach that retains the powerful attributes of its predecessor while offering unparalleled biocompatibility.[1][2] This in-depth technical guide explores the core principles of copper-free click chemistry, provides detailed experimental protocols for key applications, and presents quantitative data to inform the selection of appropriate reagents for your research needs.

The primary advantage of copper-free click chemistry lies in its bioorthogonality; the reacting partners, typically a strained alkyne and an azide, react exclusively with each other, even within the complex milieu of a living cell, without interfering with native biological processes.[1] This has opened up new frontiers in drug development, proteomics, in vivo imaging, and materials science, allowing for the precise labeling and tracking of biomolecules in their native environment.[3][4]

Core Principles: Harnessing Strain for Catalyst-Free Reactions

Copper-free click chemistry encompasses several reaction types, with the most prominent being Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The driving force behind this reaction is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[1][5] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling it to proceed rapidly at physiological temperatures without the need for a metal catalyst.[1][5]

Beyond SPAAC, other notable copper-free click reactions include:

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction occurs between a strained alkyne and a nitrone, offering an alternative bioorthogonal ligation strategy.[6]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This powerful reaction involves the cycloaddition of an electron-deficient tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[6] It is renowned for its exceptionally fast reaction kinetics.[7]

The choice of reaction and the specific reagents are dictated by the experimental requirements, including the desired reaction rate, the stability of the reactants, and the nature of the biomolecule being modified.

Quantitative Data Presentation: A Comparative Analysis of Reaction Kinetics

The efficiency of a copper-free click reaction is paramount, particularly for in vivo applications where low concentrations and rapid labeling are often necessary. The second-order rate constant (k₂) is a key metric for comparing the kinetics of different reaction pairs. The following table summarizes the approximate second-order rate constants for various commonly used copper-free click chemistry reagents.

Reaction Type Strained Reagent Reaction Partner Second-Order Rate Constant (M⁻¹s⁻¹)
SPAAC Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.06 - 0.1
SPAAC Dibenzocyclooctyne (DBCO)Benzyl Azide~0.6 - 1.0
SPAAC DIBOBenzyl Azide~0.3 - 0.7
SPAAC Difluorinated Cyclooctyne (DIFO)Benzyl Azide~0.7
IEDDA trans-Cyclooctene (TCO)3,6-diaryl-s-tetrazine~820 - 2000
IEDDA s-TCO3,6-di(2-pyridyl)-s-tetrazine~3100

Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.

Mandatory Visualizations: Workflows and Logical Relationships

To illustrate the practical application and underlying logic of copper-free click chemistry, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_reaction Step 2: Bioorthogonal Reaction cluster_analysis Step 3: Analysis cell Living Cells labeled_cell Cell with Azide-Modified Glycans azido_sugar Azido-Sugar Precursor azido_sugar->cell Uptake & Metabolism imaging Fluorescence Imaging labeled_cell->imaging proteomics Proteomic Analysis labeled_cell->proteomics dbco_probe DBCO-Fluorophore Conjugate dbco_probe->labeled_cell SPAAC Reaction

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

adc_synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (SPAAC) cluster_step3 Step 3: Purification & Analysis antibody Monoclonal Antibody (mAb) dbco_antibody DBCO-Modified Antibody antibody->dbco_antibody Reaction with Lysine Residues linker DBCO-Linker-NHS Ester linker->dbco_antibody drug Azide-Modified Cytotoxic Drug adc Antibody-Drug Conjugate (ADC) drug->adc dbco_antibody->adc purification Purified ADC adc->purification e.g., Size Exclusion Chromatography

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing copper-free click chemistry.

Protocol 1: Labeling of Cell-Surface Glycans using SPAAC

This protocol describes the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent labeling using a DBCO-functionalized dye.[8][9]

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency in a suitable culture vessel (e.g., 6-well plate with glass coverslips).

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a separate set of cells with vehicle (DMSO) only.

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Fluorescent Labeling:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Gently wash the cells three times with pre-warmed PBS.

    • Dilute the DBCO-fluorophore stock solution in fresh, serum-free cell culture medium to a final concentration of 10-50 µM.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.

  • Fixation and Imaging:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the two-step process for creating an ADC by first modifying an antibody with a DBCO linker and then conjugating an azide-modified payload.[2]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • DBCO-PEG₄-NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Azide-modified cytotoxic drug

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Antibody Modification:

    • Prepare a stock solution of DBCO-PEG₄-NHS ester in anhydrous DMSO.

    • Adjust the concentration of the mAb to 1-10 mg/mL in PBS.

    • Add a 5-20 fold molar excess of the DBCO-PEG₄-NHS ester solution to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted DBCO-linker by buffer exchange using an appropriate method (e.g., dialysis or spin filtration) into PBS.

  • Payload Conjugation:

    • Prepare a stock solution of the azide-modified drug in DMSO.

    • Add a 1.5 to 5-fold molar excess of the azide-modified drug to the purified DBCO-modified antibody solution.

    • Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing. The optimal time and temperature will depend on the specific reactants.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Applications in Research and Drug Development

Copper-free click chemistry has a broad range of applications, including:

  • Drug Development: The synthesis of ADCs with precise drug-to-antibody ratios, leading to more homogeneous and effective therapeutics.[2] It is also used to create "clickable" drug surrogates for target identification and validation.[10]

  • Proteomics: The selective enrichment and identification of proteins of interest from complex cell lysates.[6][11] This is often achieved by metabolically incorporating an azide- or alkyne-modified amino acid into proteins, followed by click-mediated biotinylation and affinity purification.

  • In Vivo Imaging: The ability to perform these reactions in living organisms has enabled real-time imaging of biological processes.[9][10][12] For example, researchers can track the trafficking of biomolecules, visualize tumors, and monitor cellular metabolism.

  • Glycobiology: The study of glycans and their roles in cellular signaling and disease.[13][14][15] Metabolic glycoengineering, coupled with copper-free click chemistry, allows for the visualization and identification of specific glycan structures on the surface of living cells.[13][16]

  • Materials Science: The creation of novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery.[17]

Conclusion

Copper-free click chemistry represents a paradigm shift in bioconjugation, offering a powerful and versatile toolkit for researchers across numerous disciplines. Its biocompatibility, high specificity, and favorable reaction kinetics have overcome the limitations of traditional methods, enabling the study of biological processes in their native context with unprecedented precision. As the repertoire of strained alkynes, alkenes, and their reaction partners continues to expand, the applications of copper-free click chemistry in basic research, diagnostics, and therapeutics are poised for even greater growth, promising to unlock new insights into the complexities of biological systems.

References

The Strategic Integration of DBCO Linkers in Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the efficacy, stability, and overall therapeutic index of an ADC. Among the various conjugation strategies, the use of dibenzocyclooctyne (DBCO) linkers has gained significant traction due to the precision and biocompatibility of the strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry". This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for leveraging DBCO linkers in ADC development.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO linkers are instrumental in SPAAC, a bioorthogonal reaction that involves the [3+2] cycloaddition between a cyclooctyne (B158145) (DBCO) and an azide (B81097).[1] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for this reaction, allowing it to proceed efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2][3] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can be detrimental to the integrity and function of the antibody.[4]

The bioorthogonal nature of the DBCO-azide reaction ensures that the conjugation is highly specific, preventing unwanted side reactions with biological macromolecules.[5][6] This specificity is paramount in constructing well-defined ADCs with a controlled drug-to-antibody ratio (DAR).

Advantages of DBCO Linkers in ADC Development

The adoption of DBCO linkers in ADC design offers several distinct advantages:

  • Biocompatibility: The absence of a copper catalyst makes the conjugation process highly biocompatible, preserving the structure and function of the antibody.[3][6]

  • High Reaction Efficiency: SPAAC exhibits rapid reaction kinetics under mild conditions (neutral pH, ambient temperature), leading to high yields of the final ADC conjugate.[3]

  • Stability: The resulting triazole linkage formed between the DBCO group and the azide is highly stable in circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[1][2]

  • Versatility: The DBCO moiety can be incorporated into various linker designs, including those with polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce aggregation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of DBCO linkers in ADC development, providing a reference for experimental design and optimization.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

ParameterTypical Value/RangeConditionsSource(s)
Second-Order Rate Constant (k₂)0.27 - 1.22 M⁻¹s⁻¹Varies with specific DBCO construct, azide, and buffer system (e.g., PBS, HEPES)[7]
Reaction Time (SPAAC)< 5 minutes to overnightDependent on reactant concentrations and specific constructs[3]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[3]

Table 2: Typical Reaction Conditions for ADC Synthesis using DBCO Linkers

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody)5 - 30 foldRoom Temperature, 30-60 min[3]
Molar Excess (Azide-modified payload to DBCO-Antibody)1.5 - 5 fold4°C to 37°C, 2-24 hours[1][3]
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs utilizing DBCO linkers.

Protocol 1: Antibody Modification with a DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., Tris buffer)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[5][8]

  • DBCO-NHS Ester Solution Preparation: Prepare a fresh stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[5]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[1][5][6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[3][6]

  • Quenching: Add a quenching reagent, such as Tris buffer, to a final concentration of 10-50 mM to react with any excess DBCO-NHS ester. Incubate for 15 minutes.[5][6]

  • Purification: Remove unreacted DBCO-NHS ester and quenching reagent using a desalting column to obtain the purified DBCO-functionalized antibody.[5][6]

Protocol 2: Conjugation of Azide-Payload to DBCO-Functionalized Antibody

Objective: To conjugate the DBCO-activated antibody with an azide-containing cytotoxic payload.

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[1]

  • Incubation: Incubate the reaction mixture at a temperature ranging from 4°C to 37°C.[3] The reaction time can vary from 2 to 24 hours, depending on the reactants and their concentrations.[3]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different ADC species.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, DAR=2, etc.).[9]

    • Calculate the weighted average DAR by integrating the peak areas of each species.[9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the development of DBCO-linked ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome ADC->Endosome 2. Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) DBCO_mAb DBCO-functionalized mAb Antibody->DBCO_mAb  Antibody Modification (Lysine residues) DBCO_NHS_Ester DBCO-NHS Ester DBCO_NHS_Ester->DBCO_mAb Purification1 Purification DBCO_mAb->Purification1 Azide_Payload Azide-modified Payload ADC Antibody-Drug Conjugate (ADC) Azide_Payload->ADC Purification2 Purification ADC->Purification2 Purification1->ADC  SPAAC Conjugation (Click Chemistry) Characterization Characterization (e.g., DAR, Stability) Purification2->Characterization

Caption: General workflow for the synthesis of an ADC using a DBCO linker.

DAR_Determination_Workflow ADC_Sample Purified ADC Sample HIC_Column Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC_Column HPLC_System HPLC System HIC_Column->HPLC_System Chromatogram Chromatogram with DAR Species Peaks HPLC_System->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Avg_DAR Average DAR and Distribution Data_Analysis->Avg_DAR

Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

Conclusion

DBCO linkers, through the principles of strain-promoted alkyne-azide cycloaddition, offer a robust and reliable platform for the development of next-generation antibody-drug conjugates. The biocompatibility, high efficiency, and stability of this conjugation chemistry address many of the challenges associated with earlier ADC technologies. By carefully considering the quantitative parameters and adhering to optimized experimental protocols, researchers can effectively leverage DBCO linkers to construct well-defined and highly efficacious ADCs for targeted cancer therapy. The continued innovation in linker technology, including the development of novel DBCO-based constructs, will undoubtedly play a pivotal role in expanding the therapeutic potential of ADCs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of DBCO Reagents

Dibenzocyclooctyne (DBCO) reagents are pivotal in the advancement of bioconjugation and drug development, primarily through their application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient covalent bonding of molecules in complex biological systems without the need for a cytotoxic copper catalyst.[2][3][4][5] The success and reproducibility of experiments utilizing DBCO reagents are critically dependent on their proper handling, storage, and an in-depth understanding of their stability under various conditions.

This guide provides a comprehensive overview of the stability and storage conditions for DBCO reagents, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in optimizing their experimental workflows.

Recommended Storage Conditions

The integrity of DBCO reagents is paramount for achieving high reaction efficiency. Proper storage is the first line of defense against degradation. Recommendations vary based on the physical state of the reagent (solid vs. solution) and the duration of storage.

Table 1: Recommended Storage Conditions for DBCO Reagents

Form Solvent Temperature Duration Key Considerations
Solid/Powder N/A -20°C[6][7][8][9] Long-term (up to 3 years suggested by some manufacturers)[8] Protect from moisture and light.[3][7][8] Allow the vial to warm to room temperature before opening to prevent condensation.[3][6]
Stock Solution Anhydrous DMSO or DMF[6][7][8] -20°C[7][8] Several days to one month[7][8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7] DMSO is hygroscopic; absorbed moisture can lead to hydrolysis.[7]
Stock Solution Anhydrous DMSO or DMF[8] -80°C[8] Up to one year[8] Offers better long-term stability for solutions compared to -20°C.
Working Solution Aqueous Buffer (e.g., PBS)[7] 4°C[7] Short-term (prepare fresh for each experiment)[7] Gradual loss of reactivity can occur in aqueous solutions.[7] Avoid azide- and thiol-containing buffers for storage.[3][8]

| DBCO-Conjugated Antibody | Azide-free buffer | 4°C or -20°C[3][10] | Up to one month[3][10] | A DBCO-modified antibody may lose 3-5% of its reactivity over four weeks at 4°C or -20°C.[3][8] |

Stability of DBCO Reagents

The stability of the DBCO group is influenced by several factors, including pH, temperature, the presence of other chemical species, and the local environment. While the triazole linkage formed after the click reaction is highly stable, the DBCO moiety itself can be susceptible to degradation under certain conditions.[1][2][11]

Influence of pH

The DBCO ring is sensitive to acidic conditions. Strong acids (pH < 5) can mediate rearrangement and degradation of the cyclooctyne (B158145) ring, rendering it inactive for click chemistry.[1][7][12] The reagent is generally stable in buffers commonly used for bioconjugation with a pH range of 6-9.[7]

Aqueous Stability

While necessary for most biological reactions, prolonged incubation in aqueous solutions can lead to a gradual degradation of the DBCO group.[7] This may be due to the potential for oxidation or the addition of water to the strained triple bond.[7][10] For this reason, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[7]

Table 2: Aqueous Stability of DBCO-NHCO-PEG4-acid [7]

pH Temperature Time Remaining Intact Reagent Notes
5.0 25°C 24 hours 85 - 90% Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS) 4°C 48 hours >95% Optimal condition for short-term storage of working solutions.
7.4 (PBS) 25°C 24 hours 90 - 95% Good stability for typical room temperature reaction times.
7.4 (PBS) 37°C 24 hours 80 - 85% Increased temperature accelerates the degradation process.
8.5 25°C 24 hours 90 - 95% Generally stable, though higher pH can increase the hydrolysis rate of other functional groups like NHS esters if present.

Note: This data is illustrative. It is recommended to perform an in-house stability test for critical applications.[7]

Chemical Compatibility

Certain chemical reagents can react with and degrade the DBCO moiety.

  • Reducing Agents: DBCO shows instability in the presence of TCEP (tris(2-carboxyethyl)phosphine), a common reducing agent.[13] If reducing conditions are required, BCN (bicyclononyne) may be a more stable alternative, or a different reducing agent like DTT could be considered.[13]

  • Thiols: The presence of thiols, such as in glutathione (B108866) (GSH), can lead to the degradation of DBCO.[11] For long-term storage of DBCO-conjugated molecules, thiol-containing buffers should be avoided.[3][8]

  • Azides: Buffers containing sodium azide (B81097) (NaN3) must be avoided as the azide will react with the DBCO group.[3][6][10][14]

Stability in Cellular Environments

The stability of bioconjugates is crucial for in vivo applications. In a study assessing stability in immune phagocytes, DBCO groups showed moderate stability, with about 36% degradation observed after 24 hours.[15] This suggests that while useful, the cellular environment, potentially involving reactive oxygen species, can impact the integrity of the DBCO group over time.[15]

Comparative Stability of Bioconjugation Linkages

The stability of the final conjugate is determined by the linkage formed. The triazole ring formed by the DBCO-azide reaction is generally considered very stable.[11] However, the stability of the precursor molecules in the presence of biological substances like glutathione (GSH) varies.

Table 3: Comparative Stability of Linkers in the Presence of Glutathione (GSH) [11]

Linker Chemistry Reactive Partners Approx. Half-life in GSH Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The hydrophobicity of the DBCO group can sometimes lead to aggregation.[11]
BCN-Azide (SPAAC) BCN + Azide ~6 hours BCN is generally more stable to thiols like GSH compared to DBCO.[11]
Maleimide-Thiol Maleimide + Thiol ~4 minutes Susceptible to retro-Michael reaction and exchange with serum thiols.[11]

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[11] |

Key Signaling Pathways and Workflows

Visualizing the chemical reactions and experimental processes is essential for understanding and troubleshooting.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO Biomolecule 1 + DBCO Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole SPAAC (Copper-Free) Azide Biomolecule 2 + Azide Azide->Triazole Degradation_Sites Molecule DBCO-NHCO-PEG4-Acid DBCO_group Strained Alkyne (DBCO) Molecule->DBCO_group Susceptible to: - Acidic conditions - Oxidation Amide_bond Amide Bond Molecule->Amide_bond Susceptible to: - Strong acid/base hydrolysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare 10 mM DBCO stock in DMSO B Dilute stock into aqueous buffer A->B C Aliquot and incubate at set temperature B->C D Withdraw aliquots at time points C->D E Analyze by RP-HPLC (monitor ~309 nm) D->E F Integrate parent peak area E->F G Calculate % remaining vs. T=0 F->G

References

An In-depth Technical Guide to DBCO-NHCO-PEG5-NHS Ester for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-NHCO-PEG5-NHS ester, a heterobifunctional crosslinker, and its application in surface modification. This reagent is a cornerstone in bioconjugation and materials science, enabling the covalent attachment of biomolecules to amine-functionalized surfaces through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

Introduction to this compound

This compound is a versatile tool for the stable and specific immobilization of biomolecules, nanoparticles, and drugs onto a variety of surfaces. Its unique structure comprises three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines present on a surface (e.g., aminosilane-coated glass or amine-functionalized polymers).

  • Polyethylene (B3416737) Glycol (PEG5) Spacer: A five-unit hydrophilic PEG linker that enhances water solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance, thereby improving the accessibility of the coupled biomolecule.[1][2] The length of the PEG spacer can significantly influence the targeting ability and cellular uptake of nanoparticles.[1][3][4][5]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates a highly efficient and biocompatible copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][6] This bioorthogonal reaction is rapid and specific, proceeding under mild aqueous conditions without the need for a cytotoxic copper catalyst.[7]

This dual functionality allows for a controlled, sequential conjugation strategy, making it an ideal choice for the development of biosensors, microarrays, targeted drug delivery systems, and other advanced diagnostic and therapeutic platforms.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics.

PropertyValueReferences
Chemical Formula C36H43N3O11[8]
Molecular Weight 693.8 g/mol [8]
CAS Number 1378531-80-6[8]
Appearance Viscous oil or amorphous solid[1]
Purity >95% (typically analyzed by HPLC)[1]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[1][8]
Storage Conditions Store at -20°C, desiccated and protected from light.[1][8]
DBCO Molar Extinction Coefficient (at ~309 nm) ~12,000 M⁻¹cm⁻¹[7][9]

Reaction Mechanisms and Experimental Workflows

The surface modification process using this compound involves two primary chemical reactions. The logical flow of a typical experiment is also outlined below.

Signaling Pathways and Reaction Schemes

The following diagram illustrates the two-stage chemical reaction for surface functionalization.

Surface_Modification_Pathway cluster_0 Step 1: Amine-NHS Ester Reaction cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) AmineSurface Amine-Functionalized Surface (-NH2) DBCO_Surface DBCO-Functionalized Surface AmineSurface->DBCO_Surface Stable Amide Bond Formation (pH 7.2-8.5) DBCO_Linker This compound DBCO_Linker->DBCO_Surface AzideMolecule Azide-Modified Biomolecule (-N3) FinalSurface Biomolecule-Immobilized Surface AzideMolecule->FinalSurface DBCO_Surface_2->FinalSurface Stable Triazole Linkage Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis PrepSurface Prepare Amine-Functionalized Surface ConjugateLinker Incubate Surface with DBCO-Linker Solution PrepSurface->ConjugateLinker PrepLinker Prepare DBCO-NHCO-PEG5-NHS ester Solution PrepLinker->ConjugateLinker PrepBiomolecule Prepare Azide-Modified Biomolecule ImmobilizeBiomolecule Incubate DBCO-Surface with Azide-Biomolecule PrepBiomolecule->ImmobilizeBiomolecule Wash1 Wash to Remove Excess Linker ConjugateLinker->Wash1 Quench Quench Unreacted NHS Esters Wash1->Quench Wash2 Final Wash Quench->Wash2 Wash2->ImmobilizeBiomolecule Wash3 Wash to Remove Unbound Biomolecule ImmobilizeBiomolecule->Wash3 Characterize Characterize Functionalized Surface (e.g., XPS, Contact Angle) Wash3->Characterize Quantify Quantify Immobilized Biomolecule (e.g., Fluorescence) Wash3->Quantify Troubleshooting cluster_nhs NHS Ester Reaction Issues cluster_click Click Chemistry Issues cluster_solutions Potential Solutions Start Problem: Low or No Surface Modification CheckLinker Was the DBCO-NHS ester reagent fresh and handled correctly (anhydrous conditions)? Start->CheckLinker CheckBuffer Was the reaction buffer amine-free and within the optimal pH range (7.2-8.5)? CheckLinker->CheckBuffer Yes Sol_Linker Use fresh DBCO-NHS ester and anhydrous solvents. CheckLinker->Sol_Linker No CheckSurface Is the surface amine density sufficient and accessible? CheckBuffer->CheckSurface Yes Sol_Buffer Prepare fresh, amine-free buffer at the correct pH. CheckBuffer->Sol_Buffer No CheckAzide Is the azide-modified biomolecule pure and active? CheckSurface->CheckAzide Yes Sol_Surface Increase linker concentration or optimize surface amination. CheckSurface->Sol_Surface No CheckDBCO Was the DBCO-functionalized surface stored properly? CheckAzide->CheckDBCO Yes Sol_Azide Verify biomolecule quality (e.g., via mass spectrometry). CheckAzide->Sol_Azide No Sol_DBCO Use freshly prepared DBCO surfaces; avoid azide/thiol buffers for storage. CheckDBCO->Sol_DBCO No

References

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy, enabling the covalent modification of biomolecules in complex biological environments.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a toxic metal catalyst, making it ideal for applications in living systems.[2] The driving force behind this reaction is the high ring strain of cyclooctyne (B158145) reagents, which significantly lowers the activation energy of the [3+2] cycloaddition with azides.[3] This allows the reaction to occur at physiological temperatures and pH with high selectivity and efficiency.[1]

The azide (B81097) functional group, being small and metabolically stable, can be readily introduced into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or chemical modification.[4] The cyclooctyne partner, functionalized with a probe of interest (e.g., a fluorophore, drug molecule, or affinity tag), then reacts specifically with the azide-modified biomolecule, forming a stable triazole linkage.[3] The bioorthogonality of both the azide and the strained alkyne ensures that they do not cross-react with other functional groups present in biological systems, providing a highly specific labeling method.[2]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile.[3] The release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction.[5]

SPAAC_Mechanism General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide R1-N3 Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Cyclooctyne-R2 Strained_Alkyne->Transition_State Triazole Triazole-linked Conjugate Transition_State->Triazole Formation of stable triazole

General SPAAC reaction mechanism.

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor in its application, especially for in vivo studies where low concentrations and short reaction times are desirable. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[3] Generally, cyclooctynes with higher ring strain and electron-withdrawing groups exhibit faster reaction rates.[6] The choice of azide can also influence the reaction rate, with electron-poor azides sometimes reacting faster with electron-rich cyclooctynes.[7]

Below is a table summarizing the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[6]
DibenzocyclooctyneDBCO~0.6 - 1.0[6]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[6]
Aza-dibenzocyclooctyneDIBAC/ADIBO> 1.0[7][8]
BiarylazacyclooctynoneBARAC~0.2 - 0.9[5]
Fluorinated CyclooctyneF-OCTVaries (can be significantly higher than non-fluorinated analogs)[7]
[9+1]Cycloparaphenylene[9+1]CPP2.2 × 10⁻³[9]
meta-[9+1]Cycloparaphenylenem[9+1]CPP9.6 × 10⁻³[9]
[11+1]Cycloparaphenylene[11+1]CPP4.5 × 10⁻⁴[9]
fluor[11+1]Cycloparaphenylenefluor[11+1]CPP4.7 × 10⁻³[9]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, temperature, and pH.[6][10]

Cyclooctyne_Reactivity Relationship Between Cyclooctyne Structure and Reactivity cluster_factors Structural Factors Ring_Strain Increased Ring Strain Reactivity Increased SPAAC Reaction Rate Ring_Strain->Reactivity Directly proportional Electron_Withdrawing Electron-Withdrawing Groups Electron_Withdrawing->Reactivity Generally increases rate Steric_Hindrance Reduced Steric Hindrance Steric_Hindrance->Reactivity Facilitates approach of azide

Factors influencing SPAAC reactivity.

Experimental Protocols

General Protocol for SPAAC-mediated Protein Labeling

This protocol provides a general workflow for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Cyclooctyne-probe (e.g., DBCO-fluorophore) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction tubes (e.g., microcentrifuge tubes).

  • Incubator or temperature-controlled shaker.

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing).

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (adjust as needed based on protein properties).

    • Prepare a stock solution of the cyclooctyne-probe in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the protein solution, add the cyclooctyne-probe stock solution to achieve a 3-10 fold molar excess of the probe over the protein.[2]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain protein stability.[2]

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne's reactivity and the concentrations of the reactants.[2]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as LC-MS (to detect the mass shift upon conjugation) or SDS-PAGE (if the probe causes a significant change in molecular weight).[2]

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted cyclooctyne-probe.

    • Purification can be achieved using size-exclusion chromatography (SEC) to separate the larger protein conjugate from the smaller probe molecule.

    • Alternatively, dialysis against a suitable buffer can be used to remove small molecule impurities.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate methods (e.g., UV-Vis spectroscopy to determine labeling efficiency, SDS-PAGE for purity).

    • Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

SPAAC_Workflow Experimental Workflow for SPAAC Protein Labeling Start Start Prepare_Protein Prepare Azide-Modified Protein in Buffer Start->Prepare_Protein Prepare_Probe Prepare Cyclooctyne-Probe Stock in DMSO Start->Prepare_Probe Mix Mix Protein and Probe (3-10x molar excess of probe) Prepare_Protein->Mix Prepare_Probe->Mix Incubate Incubate at RT or 37°C (1-12 hours) Mix->Incubate Monitor Monitor Reaction (Optional) (LC-MS, SDS-PAGE) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (SEC or Dialysis) Monitor->Purify Reaction Complete Characterize Characterize Conjugate (UV-Vis, SDS-PAGE) Purify->Characterize End End Characterize->End

A typical workflow for SPAAC-based protein labeling.
Generalized Synthesis of a Dibenzocyclooctyne (DBCO) Derivative

The following is a generalized, multi-step synthesis for a DBCO derivative, a commonly used class of strained alkynes.

Step 1: Synthesis of the Dibenzosuberone Intermediate

  • This typically involves a Friedel-Crafts acylation or a similar cyclization reaction to form the tricyclic ketone core.

Step 2: Formation of the Alkyne

  • The ketone is converted to a vinyl triflate.

  • A subsequent elimination reaction, often using a strong base, generates the strained triple bond within the eight-membered ring.

Step 3: Functionalization

  • The core DBCO structure can be further modified to introduce functional handles for conjugation (e.g., an NHS ester for reaction with amines, or a carboxylic acid). This often involves standard organic synthesis transformations on a precursor molecule.[11]

Generalized Synthesis of a Bicyclo[6.1.0]nonyne (BCN) Derivative

BCN is another popular strained alkyne, valued for its smaller size. Its synthesis generally proceeds as follows:

Step 1: Cyclopropanation

  • 1,5-cyclooctadiene is treated with a carbene source (e.g., from ethyl diazoacetate) in the presence of a rhodium catalyst to form a bicyclo[6.1.0]nonene derivative.[12][13]

Step 2: Introduction of the Alkyne

  • The double bond in the cyclooctene (B146475) ring is brominated.

  • A double dehydrobromination using a strong base (e.g., potassium tert-butoxide) yields the bicyclo[6.1.0]nonyne core.[13]

Step 3: Functionalization

  • Similar to DBCO, the BCN scaffold can be synthesized with or modified to include various functional groups for subsequent conjugation reactions.[14]

Applications in Drug Development and Research

SPAAC has found widespread application in various fields due to its biocompatibility and efficiency.

  • Drug Discovery and Development: SPAAC is used for the construction of antibody-drug conjugates (ADCs), where a potent drug is specifically attached to an antibody for targeted delivery to cancer cells.[15] It is also employed in the generation of PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules.[15]

  • Chemical Biology: Researchers utilize SPAAC for in vivo imaging of biomolecules, tracking of cells, and identifying protein-protein interactions.[4][5] It allows for the fluorescent labeling of specific proteins, glycans, or nucleic acids in living cells and organisms.[16][17]

  • Materials Science: SPAAC is used to create functionalized polymers and hydrogels for applications in drug delivery and tissue engineering.[1]

References

An In-depth Technical Guide to the Synthesis and Purity of DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Dibenzocyclooctyne-NHCO-PEG5-N-hydroxysuccinimidyl ester (DBCO-NHCO-PEG5-NHS ester). This heterobifunctional crosslinker is a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique structure, featuring a DBCO moiety for copper-free click chemistry, a hydrophilic PEG5 spacer, and an amine-reactive NHS ester, enables the precise and stable linkage of molecules.

Core Compound Specifications

The quality and purity of this compound are paramount for reproducible and effective bioconjugation. The following table summarizes the key specifications for this reagent, as compiled from various commercial suppliers.

PropertyValueSource(s)
Molecular Formula C₃₆H₄₃N₃O₁₁[1][2]
Molecular Weight 693.74 g/mol [3][4]
Purity Typically >90% or >95% (as determined by HPLC)[1][4]
Appearance Viscous oil or amorphous solid[4]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[4]
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature.[2][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the DBCO-acid, the synthesis of the amine-PEG5-acid linker, the coupling of these two fragments, and the final activation of the carboxylic acid to an NHS ester.

Synthetic Pathway Overview

Synthesis_Pathway A DBCO-acid C DBCO-NHCO-PEG5-COOH A->C 1. EDC, NHS 2. Deprotection B Boc-NH-PEG5-COOH B->C D This compound C->D EDC, NHS

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of DBCO-acid

A detailed, multi-gram synthesis of DBCO-acid without the need for chromatography has been reported, providing a scalable route to this key intermediate. The process typically involves the cyclization of a biphenyl (B1667301) precursor followed by functionalization to introduce the carboxylic acid moiety. For the purpose of this guide, it is assumed that DBCO-acid is either synthesized according to established literature procedures or obtained from a commercial source.

Step 2: Synthesis of Boc-NH-PEG5-COOH

The Boc-protected amino-PEG5-carboxylic acid is a common building block. It can be synthesized from commercially available amino-PEG5-alcohol by first protecting the amine with a Boc group and then oxidizing the terminal alcohol to a carboxylic acid. Alternatively, it is readily available from various chemical suppliers.

Step 3: Coupling of DBCO-acid and Amino-PEG5-COOH

This step involves the formation of an amide bond between the carboxylic acid of the DBCO moiety and the amine of the PEG linker.

  • Materials:

    • DBCO-acid

    • Boc-NH-PEG5-COOH

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA) for deprotection

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve DBCO-acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

    • Add a solution of Boc-NH-PEG5-COOH (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

    • Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude DBCO-NHCO-PEG5-COOH.

Step 4: NHS Esterification of DBCO-NHCO-PEG5-COOH

The final step is the activation of the terminal carboxylic acid of the PEG linker to an NHS ester.

  • Materials:

    • Crude DBCO-NHCO-PEG5-COOH

    • EDC

    • NHS

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude DBCO-NHCO-PEG5-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can be used directly for purification by HPLC.

Purity Analysis and Characterization

The purity of the final this compound is critical for its performance in bioconjugation reactions. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow A Crude Product B HPLC Purification A->B C Fraction Collection B->C D Solvent Evaporation C->D E Purity Analysis (HPLC) D->E F Characterization (NMR, MS) D->F G Pure Product (>95%) E->G F->G

References

An In-depth Technical Guide to the Chemical Properties and Applications of CAS Number 1378531-80-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and key applications of the heterobifunctional linker with CAS number 1378531-80-6, commonly known as Dibenzocyclooctyne-PEG5-N-hydroxysuccinimidyl ester (DBCO-PEG5-NHS ester). This linker is a pivotal tool in modern bioconjugation, enabling the precise and efficient coupling of biomolecules. Its unique architecture, featuring a strain-promoted alkyne (DBCO) and an amine-reactive NHS ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and various molecular probes. This document details its chemical characteristics, provides standardized experimental protocols for its use, and illustrates its mechanistic action through signaling pathway and workflow diagrams.

Core Chemical Properties

The compound with CAS number 1378531-80-6 is a well-defined molecule with consistent chemical and physical properties. These are summarized in the table below for easy reference.

PropertyValue
Systematic Name Dibenzocyclooctyne-PEG5-N-hydroxysuccinimidyl ester
CAS Number 1378531-80-6
Molecular Formula C₃₆H₄₃N₃O₁₁[][2]
Molecular Weight 693.74 g/mol [][3]
Appearance Viscous oil or amorphous solid[][4]
Purity Typically >95% (as determined by HPLC)[][4]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform[4][5]
Storage Conditions Store at -20°C, desiccated.[4][5] Shipped at ambient temperature.

Reaction Mechanisms and Bioorthogonal Chemistry

The utility of DBCO-PEG5-NHS ester stems from its two distinct reactive moieties, which allow for sequential or one-pot bioconjugation reactions with high specificity.

NHS Ester-Amine Coupling

The N-hydroxysuccinimidyl (NHS) ester is a highly efficient functional group for reacting with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[4][6] The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond.[6] This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[7][8] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[7]

NHS_Ester_Amine_Reaction reagents DBCO-PEG5-NHS Ester + Protein-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 7.2-8.5) hydrolysis Hydrolysis reagents->hydrolysis H₂O products DBCO-PEG5-C(O)NH-Protein + NHS intermediate->products Collapse & NHS release DBCO-PEG5-COOH + NHS DBCO-PEG5-COOH + NHS hydrolysis->DBCO-PEG5-COOH + NHS

Figure 1: NHS Ester-Amine Coupling Mechanism.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The dibenzocyclooctyne (DBCO) group is a strained alkyne that readily undergoes a [3+2] cycloaddition with an azide (B81097) functional group without the need for a cytotoxic copper catalyst.[][9] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and can be performed in complex biological media, making it ideal for live-cell imaging and in vivo applications.[9][10] The reaction forms a stable triazole linkage.[9]

SPAAC_Reaction reagents DBCO-Linker + Azide-Molecule transition_state [3+2] Cycloaddition Transition State reagents->transition_state Copper-Free Click Chemistry product Stable Triazole Linkage transition_state->product Ring Formation

Figure 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Drug Development and Research

PROTAC Development

DBCO-PEG5-NHS ester is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation Antibody_Labeling_Workflow start Start prep_reagents Prepare Antibody and DBCO-PEG5-NHS Ester Stock start->prep_reagents conjugation Incubate Antibody with Linker (10-20x molar excess) prep_reagents->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize Conjugate (e.g., UV-Vis for DOL) purification->characterization end End characterization->end

References

Methodological & Application

Application Notes and Protocols: DBCO-NHCO-PEG5-NHS Ester Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful conjugation of DBCO-NHCO-PEG5-NHS ester to proteins. This two-step process first involves the modification of a protein with a DBCO (Dibenzocyclooctyne) moiety via an NHS ester reaction with primary amines. The resulting DBCO-labeled protein can then be conjugated to an azide-containing molecule through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal conjugation strategy is highly efficient and specific, making it ideal for creating well-defined protein bioconjugates for various applications in research and drug development.[1][3]

Principle of the Reaction

The conjugation process occurs in two main stages:

  • Protein Modification with this compound: The N-hydroxysuccinimide (NHS) ester group of the reagent reacts with primary amines (-NH2) on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[4][5][6] This reaction forms a stable amide bond, covalently attaching the DBCO-PEG5 linker to the protein.[4] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4][5]

  • Copper-Free Click Chemistry (SPAAC): The DBCO group on the modified protein reacts with an azide-functionalized molecule in a highly selective and efficient [3+2] cycloaddition reaction.[2][3][7] This reaction, known as SPAAC, proceeds rapidly at room temperature and does not require a cytotoxic copper catalyst, making it suitable for biological applications.[1][3] The reaction forms a stable triazole linkage.[1][3]

Materials and Reagents

  • Protein of interest

  • This compound

  • Azide-containing molecule for conjugation

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (0.1 M phosphate, 0.15 M NaCl)[8]; 100 mM carbonate/bicarbonate buffer, pH 8.3-8.5[1]; or 50 mM borate (B1201080) buffer, pH 8.0-8.5.[1] Note: Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[1][8]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification[9]

  • Spectrophotometer for determining protein and DBCO concentration

  • SDS-PAGE analysis equipment

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Reaction pH (NHS Ester) 7.2 - 8.5Optimal pH is between 8.3 and 8.5 for efficient amine acylation.[5][10][11]
Molar Excess (NHS Ester) 10 to 50-foldUse a 10-fold molar excess for protein concentrations >5 mg/mL and 20- to 50-fold for <5 mg/mL.[1]
Reaction Temperature (NHS) 4°C to Room TemperatureIncubation can be for 1-4 hours at room temperature or overnight at 4°C.[5]
Molar Excess (Azide) 1.5 to 10-foldA 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is recommended.[1]
Reaction Temperature (SPAAC) 4°C to 37°CReactions are typically efficient at room temperature.[1]
Reaction Time (SPAAC) 4 to 24 hoursSmaller DBCO-PEGs may require 4-12 hours, while larger ones may need 12-24 hours.[1][12]

Experimental Protocols

Part 1: Protein Modification with this compound
  • Protein Preparation:

    • Prepare the protein solution in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).

    • Ensure the protein concentration is between 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[5][8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[5]

    • The concentration of the stock solution will depend on the desired molar excess. A 10 mM stock solution is a common starting point.[8]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[5]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM.[9] This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification of DBCO-Labeled Protein:

    • Remove excess, unreacted this compound and the NHS byproduct using a desalting column, size-exclusion chromatography, or dialysis.[1]

  • Characterization of DBCO-Labeled Protein:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), which is the average number of DBCO molecules per protein molecule, can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[3][13]

Part 2: Copper-Free Click Chemistry Conjugation (SPAAC)
  • Prepare Azide-Containing Molecule:

    • Dissolve the azide-containing molecule in a compatible buffer. Avoid buffers that contain sodium azide (B81097).[1][3]

  • Click Chemistry Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein solution. A 1.5 to 10-fold molar excess of the azide molecule is recommended.[13]

    • Incubate the reaction for 4-24 hours at room temperature or 37°C.[1][13] Longer incubation times can improve efficiency.[1]

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess azide-containing molecules and any unreacted protein using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.[14][][16]

  • Analysis of the Final Conjugate:

    • Analyze the final conjugate by SDS-PAGE. The conjugated protein should exhibit a higher molecular weight band compared to the unlabeled protein.[3]

    • Further characterization can be performed using techniques such as mass spectrometry or HPLC.

Visualizations

Signaling Pathway Diagram

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein-NH2 Protein-NH₂ DBCO_Protein DBCO-PEG₅-NHCO-Protein Protein-NH2->DBCO_Protein pH 7.2-8.5 DBCO_NHS DBCO-PEG₅-NHCO-NHS DBCO_NHS->DBCO_Protein NHS NHS byproduct Azide_Molecule N₃-Molecule Final_Conjugate Protein-Conjugate Azide_Molecule->Final_Conjugate DBCO_Protein_c1 DBCO-PEG₅-NHCO-Protein DBCO_Protein_c1->Final_Conjugate

Caption: Chemical reaction pathway for protein conjugation.

Experimental Workflow Diagram

A 1. Prepare Protein in Amine-Free Buffer C 3. Mix Protein and DBCO-NHS Ester (1-4h, RT or 4°C overnight) A->C B 2. Prepare DBCO-NHS Ester Stock Solution B->C D 4. Quench Reaction (Optional) C->D E 5. Purify DBCO-Labeled Protein (Desalting/Dialysis) D->E F 6. Characterize DBCO-Protein (UV-Vis, DOL) E->F G 7. Add Azide-Molecule (4-24h, RT) F->G H 8. Purify Final Conjugate (Chromatography/Dialysis) G->H I 9. Analyze Final Conjugate (SDS-PAGE, MS) H->I

Caption: Experimental workflow for DBCO-protein conjugation.

References

Application Notes and Protocols for Labeling Antibodies with DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of antibodies with DBCO-NHCO-PEG5-NHS ester. This process is a cornerstone of modern bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody. The DBCO group is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific conjugation of the antibody to azide-modified molecules in complex biological environments.[1][2][3]

The this compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[4] The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the solubility of the hydrophobic DBCO group in aqueous buffers and provides a flexible linker between the antibody and the conjugated molecule, which can help to maintain antibody function.[5]

These protocols are designed for professionals in research and drug development who are creating antibody-drug conjugates (ADCs), imaging agents, or other targeted therapeutics and diagnostics.

Core Principles of DBCO Labeling

The labeling process involves two main stages:

  • Antibody Activation with this compound: The NHS ester reacts with primary amines on the antibody, covalently attaching the DBCO group.

  • Purification of the DBCO-Labeled Antibody: Excess, unreacted DBCO reagent is removed to prevent interference in downstream applications.

The resulting DBCO-labeled antibody can then be used in a copper-free click chemistry reaction with any azide-containing molecule. This bioorthogonal reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

Experimental Protocols

Protocol 1: Antibody Preparation

Prior to labeling, it is crucial to prepare the antibody solution to ensure optimal reaction conditions.

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., PBS or HEPES)

  • Spin desalting columns or dialysis cassettes (e.g., with a 10K MWCO)[6]

  • Protein concentration measurement assay (e.g., BCA or A280)

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed.[6][7] Perform a buffer exchange into an amine-free buffer like PBS, pH 7.4.[2] This can be achieved using spin desalting columns or dialysis.[6]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[2][8] Higher concentrations can improve reaction efficiency.[4]

  • Concentration Determination: Accurately determine the antibody concentration using a standard protein assay.[6][7]

Protocol 2: Labeling of Antibody with this compound

This protocol describes the reaction of the this compound with the primary amines of the antibody.

Materials:

  • Prepared antibody solution (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Spin desalting columns or size-exclusion chromatography system[9]

Procedure:

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6][8] The NHS ester is moisture-sensitive and will hydrolyze over time.[10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8] For initial experiments, a 10-fold molar excess is a good starting point.[1] The final concentration of DMSO or DMF in the reaction mixture should be less than 20%, ideally below 10%.[2][6][8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[2][8][10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[9][10] Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted this compound and quenching agent using a desalting column or size-exclusion chromatography equilibrated with PBS (pH 7.4).[8][9]

Protocol 3: Characterization of DBCO-Labeled Antibody

It is important to characterize the purified DBCO-labeled antibody to determine the degree of labeling (DOL).

Materials:

  • Purified DBCO-labeled antibody

  • UV-Vis spectrophotometer

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and approximately 309 nm (for the DBCO group).[11]

  • Calculate Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be calculated using the following formula[11]:

    Molar concentration of DBCO = Absorbance at 309 nm / Molar extinction coefficient of DBCO (ε ≈ 12,000 M⁻¹cm⁻¹)[11]

    Molar concentration of antibody = (Absorbance at 280 nm) / Molar extinction coefficient of antibody (ε for IgG ≈ 210,000 M⁻¹cm⁻¹)

    DOL = (Molar concentration of DBCO) / (Molar concentration of antibody)

    A typical DOL for many applications is between 2 and 8. Higher DOLs can sometimes lead to antibody aggregation or reduced antigen binding.[12]

Quantitative Data Summary

ParameterRecommended RangeNotesReferences
Antibody Concentration 1 - 10 mg/mLHigher concentrations can enhance reaction efficiency.[2][8]
Molar Excess of DBCO-NHS Ester 5 to 20-foldA higher excess can lead to a higher DOL but may also increase the risk of aggregation.[1][8]
Reaction Buffer PBS, HEPES, Borate (pH 7.0-8.5)Must be free of primary amines.[10][13]
Reaction Temperature 4°C to Room TemperatureLower temperatures may necessitate longer incubation times.[4][8]
Incubation Time 30 minutes to 2 hoursDependent on temperature and desired DOL.[8][10]
Quenching Reagent Tris-HCl (50-100 mM)Effectively quenches unreacted NHS esters.[9][10]

Visualizations

Antibody_Labeling_Workflow Experimental Workflow for Antibody Labeling with DBCO-Ester cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Characterization Buffer_Exchange Buffer Exchange into Amine-Free Buffer Concentration_Adjustment Adjust Antibody Concentration (1-10 mg/mL) Buffer_Exchange->Concentration_Adjustment Ensure optimal concentration Add_Reagent Add DBCO-NHS Ester (5-20x Molar Excess) to Antibody Concentration_Adjustment->Add_Reagent Prepared Antibody Prepare_DBCO Prepare 10 mM DBCO-NHS Ester in DMSO/DMF Prepare_DBCO->Add_Reagent Freshly Prepared Incubate Incubate (30-60 min RT or 2h on ice) Add_Reagent->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify using Desalting Column / SEC Quench->Purify Characterize Characterize by UV-Vis (DOL Calculation) Purify->Characterize Purified DBCO-Antibody

Caption: Workflow for labeling antibodies with this compound.

Caption: Reaction of DBCO-NHS ester with a primary amine on an antibody.

Subsequent Copper-Free Click Reaction

The purified DBCO-labeled antibody is now ready for conjugation to an azide-modified molecule (e.g., a drug, fluorophore, or oligonucleotide).

Protocol:

  • Reaction Setup: Combine the DBCO-labeled antibody with a 1.5- to 10-fold molar excess of the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8] For some applications, incubation can extend up to 48 hours.[2] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[8]

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted azide-containing molecule.

Stability and Storage

DBCO-functionalized antibodies can be stored at -20°C for up to a month.[6][9] However, for long-term stability and to ensure maximum reactivity, it is recommended to use the DBCO-labeled antibody in the subsequent click reaction as soon as possible, as the reactivity of the DBCO group can decrease over time.[6][9] Avoid buffers containing azides for storage.[10]

Troubleshooting

ProblemPossible CauseSolutionReferences
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the antibody buffer. - Insufficient molar excess of DBCO-NHS ester.- Prepare fresh DBCO-NHS ester solution immediately before use. - Ensure complete buffer exchange into an amine-free buffer. - Increase the molar excess of the DBCO-NHS ester.[6][10]
Antibody Aggregation/Precipitation - High degree of labeling with hydrophobic DBCO. - High antibody concentration.- Reduce the molar excess of the DBCO-NHS ester. - The PEG spacer in this compound helps to mitigate this. - Perform the reaction at a lower antibody concentration.[9][12]
Low Recovery After Purification - Non-specific binding to the purification column. - Aggregation leading to loss during purification.- Test different size-exclusion chromatography (SEC) resins. - Optimize the molar ratio of DBCO-NHS ester to minimize aggregation.[9]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully label antibodies with this compound for a wide range of applications in targeted therapeutics and diagnostics.

References

Application Notes: DBCO-NHCO-PEG5-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DBCO-NHCO-PEG5-NHS ester is a heterobifunctional crosslinker used in a two-step bioconjugation strategy. It contains two primary reactive groups: an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.

  • NHS Ester: This group reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is highly dependent on the pH of the buffer.[1][2][3]

  • DBCO Group: This strained alkyne group enables a highly efficient and bioorthogonal reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5][6] This reaction is ideal for biological applications as it does not require a cytotoxic copper catalyst and proceeds under mild, aqueous conditions.[4][6][7]

  • PEG5 Spacer: The hydrophilic PEG spacer enhances the water solubility of the linker and the resulting conjugate, helps to reduce aggregation of labeled proteins, and provides a flexible connection that minimizes steric hindrance.[8][9][10]

This two-step approach allows for the precise coupling of an amine-containing biomolecule (e.g., an antibody) to an azide-functionalized molecule (e.g., a fluorescent probe, drug molecule, or oligonucleotide).

Key Reaction Parameters and Buffer Conditions

The overall success of the conjugation process hinges on carefully controlling the conditions for each reaction step. The following tables summarize the critical parameters.

Step 1: NHS Ester Reaction with Primary Amines

This initial step involves the reaction of the this compound with the primary amines on the target biomolecule. The most critical parameter is the reaction pH, which must be carefully controlled to balance amine reactivity with the hydrolysis of the NHS ester.[1][2][11] At low pH, the amine is protonated and non-reactive, while at high pH, the NHS ester rapidly hydrolyzes, rendering it inactive.[1][2]

ParameterRecommended ConditionNotes
Optimal pH Range 7.2 - 8.5pH 8.3-8.5 is frequently cited as optimal for maximizing the reaction between the amine and the NHS ester while minimizing hydrolysis.[1][12][13]
Recommended Buffers Phosphate (PBS), Borate, HEPES, Bicarbonate/CarbonateBuffers must be free of primary amines (e.g., Tris, Glycine), as these will compete with the target molecule for reaction with the NHS ester.[7][11][14]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the competing hydrolysis reaction.[11][15]
Reaction Time 30 minutes - 4 hours at Room Temperature; Overnight (12-16 hours) at 4°CIncubation time depends on the specific biomolecule and temperature.[11][16][17]
Molar Excess 5-fold to 50-fold molar excess of NHS ester over the biomoleculeThis depends on the concentration of the biomolecule. Use a 10- to 20-fold excess for concentrations >5 mg/mL and a 20- to 50-fold excess for lower concentrations.[2][7][16]
Solvent for Reagent Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved in a dry organic solvent immediately before being added to the aqueous reaction buffer.[1][7][14]

NHS Ester Hydrolysis Half-Life vs. pH

The rate of hydrolysis, a competing reaction that deactivates the NHS ester, increases significantly with pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[11][18]
8.0Room Temp~3.5 hours (210 min)[19]
8.5Room Temp~3 hours (180 min)[19]
8.64°C10 minutes[11][18]
9.0Room Temp~2 hours (125 min)[19]
Step 2: DBCO-Azide Copper-Free Click Chemistry

After the biomolecule is functionalized with the DBCO group and purified, it is reacted with an azide-containing molecule.

ParameterRecommended ConditionNotes
pH Range 7.0 - 8.5This reaction is not highly pH-sensitive and proceeds well at physiological pH (7.4).[4][20]
Recommended Buffers Phosphate Buffered Saline (PBS), HEPESAvoid buffers containing sodium azide (B81097) (NaN3), as this will react with the DBCO group and inhibit the desired conjugation.[4][7]
Temperature 4°C to 37°CThe reaction is efficient at room temperature. Longer incubation times may be needed at 4°C.[7][16]
Reaction Time 2 - 12 hoursReaction times can be extended (e.g., overnight) to improve yield.[4][16][21]
Molar Ratio 1.5 to 3-fold molar excess of one reactantTypically, the less abundant or more precious component is used as the limiting reagent.[7]

Experimental Workflow & Protocols

The following diagrams and protocols outline the complete process for conjugating an amine-containing protein to an azide-functionalized molecule.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Copper-Free Click Reaction Prep_Protein Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) React Combine & React (1-4h at RT or overnight at 4°C) Prep_Protein->React Prep_NHS Prepare NHS Ester (Dissolve in anhydrous DMSO immediately before use) Prep_NHS->React Quench Quench Reaction (Add 50-100 mM Tris or Glycine) React->Quench Purify1 Purify DBCO-Protein (Desalting column / Dialysis) Quench->Purify1 Click_React Combine & React (DBCO-Protein + Azide Molecule) (2-12h at RT) Purify1->Click_React Purified DBCO-Protein Prep_Azide Prepare Azide Molecule (Dissolve in reaction buffer) Prep_Azide->Click_React Purify2 Purify Final Conjugate (SEC / Chromatography) Click_React->Purify2

Caption: Experimental workflow for a two-step bioconjugation.

Protocol 1: Activation of Protein with this compound

This protocol describes the modification of a protein with DBCO groups.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3.[1][2] Ensure the buffer is free from primary amines.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[1][2]

  • Prepare NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO.

  • Calculate Molar Excess: Determine the volume of the 10 mM NHS ester solution needed to achieve a 20- to 50-fold molar excess relative to the protein.

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16]

  • Purification: Remove the excess, unreacted DBCO linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[17] The resulting DBCO-activated protein is now ready for the click chemistry step.

Protocol 2: Conjugation via Copper-Free Click Chemistry

This protocol describes the final conjugation of the DBCO-activated protein to an azide-functionalized molecule.

Materials:

  • Purified DBCO-activated protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Ensure the buffer is free of sodium azide.[4]

  • Purification equipment (e.g., Size-Exclusion Chromatography system)

Procedure:

  • Prepare Reactants: Ensure both the DBCO-activated protein and the azide-functionalized molecule are in the Reaction Buffer.

  • Reaction: Combine the DBCO-activated protein with the azide-functionalized molecule. A 1.5- to 3-fold molar excess of the azide molecule is commonly used.[7]

  • Incubation: Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[4][16] Longer incubation times can improve the conjugation efficiency.

  • Purification: Purify the final conjugate to remove any unreacted material using an appropriate method, such as Size-Exclusion Chromatography (SEC), which separates molecules based on size.

  • Characterization: Analyze the final product using methods like SDS-PAGE to confirm the increase in molecular weight corresponding to successful conjugation.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Click Reaction reagent1 This compound NHS Ester PEG5 Spacer DBCO dbco_protein DBCO-Protein Stable Amide Bond reagent1->dbco_protein reagent1:e->dbco_protein:w pH 8.3 Amine-free buffer protein Protein Primary Amine (-NH2) protein->dbco_protein azide Molecule-N3 Azide Group (-N3) final_conjugate {Final Conjugate | {Stable Triazole Ring}} azide->final_conjugate azide:e->final_conjugate:w pH 7.4 Copper-free nhs_byproduct NHS (byproduct) dbco_protein->nhs_byproduct releases dbco_protein->final_conjugate

Caption: Chemical reaction pathway for the two-step conjugation.

References

Protocol for the Conjugation of Dibenzocyclooctyne (DBCO) to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of a dibenzocyclooctyne (DBCO) moiety to an amine-modified oligonucleotide. This procedure utilizes the reaction between an N-hydroxysuccinimide (NHS) ester of DBCO and a primary amine on the oligonucleotide to form a stable amide bond. The resulting DBCO-labeled oligonucleotide is ready for highly efficient and specific copper-free click chemistry reactions, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3] This bioorthogonal conjugation method is ideal for applications in diagnostics, therapeutics, and biotechnology, offering a robust way to link oligonucleotides to a variety of molecules such as peptides, proteins, and antibodies under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many commercially available DBCO-NHS esters enhances solubility and reduces steric hindrance.[1][5]

Principle of the Method

The conjugation process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1] This amine-modified oligonucleotide then reacts with a pre-activated DBCO-NHS ester. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable covalent amide linkage, releasing NHS as a byproduct.[6] The resulting DBCO-conjugated oligonucleotide can then be purified and used in subsequent SPAAC reactions.

Materials and Reagents

  • Amine-modified oligonucleotide

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Conjugation Buffer: 100 mM sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS), pH 7.0-9.0.[1][7] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the oligonucleotide for reaction with the DBCO-NHS ester.[1][7]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 100 mM glycine.[7][8]

  • For Purification:

    • Ethanol (B145695) Precipitation: 5 M NaCl, absolute ethanol (cold).[9]

    • Desalting Columns: (e.g., spin columns with appropriate molecular weight cutoff).[10]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase column and appropriate buffers (e.g., 0.1 M TEAA and acetonitrile).[1][11]

  • Nuclease-free water

Experimental Workflow

experimental_workflow prep_oligo Prepare Amine-Modified Oligonucleotide reaction Conjugation Reaction prep_oligo->reaction prep_dbco Prepare DBCO-NHS Ester Solution prep_dbco->reaction purification Purification reaction->purification qc Quality Control purification->qc final_product DBCO-Oligonucleotide Conjugate qc->final_product

Caption: Experimental workflow for the synthesis and purification of DBCO-oligonucleotide conjugates.

Experimental Protocol

1. Preparation of Reagents

  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]

  • DBCO-NHS Ester Solution: The NHS ester is moisture-sensitive.[1] Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[1][11]

2. Conjugation Reaction

  • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the freshly prepared DBCO-NHS ester solution. A 10 to 50-fold molar excess of the DBCO-NHS ester is recommended.[1] For dilute oligonucleotide solutions, a higher molar excess may be necessary.[1]

  • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below a level that would cause precipitation of the oligonucleotide, typically below 20-70% depending on the hydrophobicity of the DBCO reagent.[8][11]

  • Incubate the reaction mixture for 2 to 17 hours.[1] The incubation can be performed at room temperature (20-25°C) or at 4°C.[1][3] Longer incubation times are required at lower temperatures.[1] Protect the reaction from light, especially if using a fluorescent DBCO derivative.[9]

3. Purification of the DBCO-Oligonucleotide Conjugate

After incubation, the unreacted DBCO-NHS ester and NHS byproduct must be removed. Several methods can be used depending on the required purity.

  • Ethanol Precipitation:

    • Add 5 M NaCl to the reaction solution to a final concentration of 0.3 M.[9]

    • Add 3 volumes of cold absolute ethanol and mix well.[9]

    • Incubate at -20°C or colder for at least 60 minutes to precipitate the oligonucleotide.[9]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the DNA.[9]

    • Carefully remove the supernatant.

    • Wash the pellet with 75% cold ethanol and centrifuge again.[9] Repeat the wash step.

    • Air dry the pellet and resuspend in nuclease-free water or a suitable buffer.

  • Desalting Columns: Use a desalting spin column according to the manufacturer's instructions to remove unreacted small molecules. This method is rapid but may not provide the highest purity.[10]

  • Reverse-Phase HPLC: For the highest purity, reverse-phase HPLC is recommended.[1] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amine-modified oligonucleotide due to the hydrophobicity of the DBCO group.[1]

4. Quantification and Quality Control

  • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[1]

  • The final product can be further characterized by mass spectrometry to confirm the successful conjugation and to determine the final molecular weight.[1]

Data Presentation

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes
pH 7.0 - 9.0 The reaction is more efficient at a slightly alkaline pH.[1][3]
Temperature Room Temperature (20-25°C) or 4°C Longer incubation is needed at 4°C.[1]
Incubation Time 2 - 17 hours Time depends on temperature and reagent concentrations.[1]
Molar Excess of DBCO-NHS Ester 10 - 50 fold A higher excess may be required for dilute oligo solutions.[1]
Oligonucleotide Concentration 1 - 5 mg/mL Higher concentrations can improve reaction efficiency.[1]

| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive.[1] |

Table 2: Typical Post-Synthesis Conjugation Yields

Oligo Synthesis Scale Expected Yield (nmols)
50 nmol ~ 2 nmol
200 nmol ~ 5 nmol
1 µmol ~ 16 nmol
10 µmol ~ 150 nmol

Yields are estimates and can be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: Reagent was exposed to moisture.Prepare a fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use.[1]
Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as bicarbonate, borate, or PBS.[1][7]
Insufficient Molar Excess: Not enough DBCO-NHS ester was used.Increase the molar excess of the DBCO-NHS ester, especially for dilute oligo solutions.[1]
Precipitation of Reagents Low Solubility: The DBCO reagent is hydrophobic.Ensure the reaction contains a sufficient amount of organic co-solvent like DMSO if precipitation occurs.[5]
Degradation of Oligonucleotide Sub-optimal pH: The pH of the reaction is too high or too low.Ensure the conjugation buffer is within the recommended pH range of 7-9.
Difficulty in Purification Similar Properties: Unconjugated and conjugated oligos co-elute.Optimize the purification method. For HPLC, adjust the gradient. For cartridge purification, ensure proper loading and washing conditions.

References

Application Notes and Protocols for Live Cell Imaging using DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules within their native environment without disrupting cellular functions. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "copper-free click chemistry," is a premier bioorthogonal reaction known for its high specificity and biocompatibility.[1] DBCO-NHCO-PEG5-NHS ester is a key reagent in this methodology, offering a versatile tool for the fluorescent labeling of biomolecules in living cells.

This heterobifunctional linker is composed of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide (B81097) groups to form a stable triazole linkage.[2]

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms a stable amide bond with primary amines, such as those found on lysine (B10760008) residues of proteins.[2][]

  • Polyethylene glycol (PEG5) spacer: A hydrophilic five-unit PEG linker that enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.[2]

These features make this compound an ideal choice for a variety of live cell imaging applications, particularly for labeling cell surface proteins to study their trafficking, localization, and interactions.

Core Applications in Live Cell Imaging

  • Cell Surface Protein Labeling: Antibodies or other targeting ligands can be functionalized with this compound and subsequently used to label azide-modified cell surface proteins for visualization and tracking.

  • Receptor Internalization and Trafficking: The dynamics of receptor endocytosis and recycling can be monitored by labeling specific receptors on the cell surface and tracking their movement over time.

  • Pulse-Chase Experiments: The temporal dynamics of protein turnover and trafficking can be investigated by sequential labeling with different fluorophores.

  • Dual-Color Imaging: In conjunction with other orthogonal bioorthogonal reactions, multiple cellular targets can be visualized simultaneously.

Data Presentation

The following tables summarize key quantitative data for the use of DBCO-based reagents in bioconjugation and live cell imaging.

ParameterValueReferences
Bioconjugation Parameters
Recommended Molar Excess of DBCO-NHS Ester to Antibody10 to 30-fold[4][5]
Optimal pH for NHS Ester Conjugation8.0 - 8.5[]
Typical Incubation Time for Antibody-DBCO Conjugation30 - 60 minutes at room temperature or 2 hours on ice[5][6]
Live Cell Labeling Parameters
Typical Concentration of DBCO-labeled Antibody for Cell Labeling1 - 10 µg/mL[6]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells30 - 60 minutes at 37°C[6]
Cell Viability
Cytotoxicity (MTT Assay)Low cytotoxicity observed at typical working concentrations[7]
ParameterMethodPrincipleKey ConsiderationsReferences
Quantification of Labeling
Degree of Labeling (DOL) DeterminationUV-Vis SpectroscopyCalculation based on the absorbance of the protein (280 nm) and the DBCO group (~309 nm).Requires accurate extinction coefficients for the protein and DBCO.[2][8]
Labeling Efficiency on CellsFlow CytometryQuantification of the percentage of fluorescently labeled cells and the mean fluorescence intensity.Requires appropriate controls (unlabeled cells, cells with azide only).[9][10][11]
Signal-to-Noise RatioConfocal Microscopy Image AnalysisMeasurement of the fluorescence intensity of the labeled structure versus the background fluorescence.Dependent on imaging parameters and cell type.[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of a primary antibody with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.[]

  • DBCO-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the dissolved this compound to the antibody solution.[4][5]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[5][6]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer for the antibody.[6]

  • Quantification (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm and ~309 nm.[2][8]

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the azide sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.[6]

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[6]

Protocol 3: Live Cell Imaging of Labeled Cells

This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-functionalized antibody (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[6]

  • Labeling:

    • Dilute the DBCO-functionalized antibody in the live cell imaging buffer to a final concentration of 1-10 µg/mL.[6]

    • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.[6]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[6]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.[6]

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of the labeling procedure.

Materials:

  • Labeled and unlabeled (control) cells

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed labeled and unlabeled cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the unlabeled control cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis antibody Antibody conjugation Antibody-DBCO Conjugation antibody->conjugation dbco_nhs This compound dbco_nhs->conjugation cells Live Cells metabolic_labeling Metabolic Labeling cells->metabolic_labeling azide_sugar Azide Sugar azide_sugar->metabolic_labeling live_cell_labeling Live Cell Labeling conjugation->live_cell_labeling metabolic_labeling->live_cell_labeling imaging Fluorescence Imaging live_cell_labeling->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for live cell imaging using this compound.

egfr_internalization cluster_cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egfr EGFR endosome Early Endosome egfr->endosome Endocytosis egf EGF (Ligand) egf->egfr Binding labeled_ab DBCO-Antibody-Fluorophore labeled_ab->egfr Click Reaction azide Azide azide->egfr Incorporation lysosome Lysosome endosome->lysosome Degradation Pathway recycling Recycling Endosome endosome->recycling Sorting recycling->egfr Recycling to Membrane step1 1. Metabolic Labeling step2 2. Antibody Labeling step3 3. Ligand Binding step4 4. Internalization step5 5. Trafficking

References

Application Notes and Protocols for DBCO-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the efficient labeling of biomolecules with DBCO-NHS esters. This technique is fundamental for researchers engaged in bioconjugation, drug development, and various biological assays that utilize copper-free click chemistry.

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) esters are amine-reactive compounds that enable the introduction of a DBCO moiety onto proteins, antibodies, and other biomolecules containing primary amines. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The incorporated DBCO group can then participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry" that allows for the highly specific and efficient conjugation of the biomolecule to an azide-containing molecule in aqueous environments without the need for a copper catalyst.[1]

Optimizing the molar excess of the DBCO-NHS ester is a critical step to achieve the desired degree of labeling (DOL) without compromising the integrity and function of the biomolecule. Over-labeling can lead to precipitation and loss of biological activity, while under-labeling results in inefficient downstream applications.

Key Considerations for DBCO-NHS Ester Labeling

Several factors influence the efficiency of the labeling reaction:

  • Molar Excess of DBCO-NHS Ester: The ratio of DBCO-NHS ester to the biomolecule is a primary determinant of the degree of labeling. This ratio often needs to be optimized for each specific biomolecule and application.

  • Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.[2][3] For protein concentrations below 5 mg/mL, a higher molar excess of the NHS ester is often recommended.[2]

  • pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[][6][7]

  • Buffer Composition: The reaction buffer should be free of primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[2][3] Buffers containing sodium azide (B81097) should also be avoided as the azide group can react with the DBCO moiety.[2][8] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[2][3]

  • Reaction Time and Temperature: Labeling reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2-12 hours.[2][4][9] Longer incubation times can sometimes improve efficiency, but also increase the risk of NHS ester hydrolysis.[2]

  • Solvent for DBCO-NHS Ester: DBCO-NHS esters are often poorly soluble in aqueous solutions and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][10] The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 15%) to prevent protein precipitation.[8]

Molar Excess Recommendations

The optimal molar excess of DBCO-NHS ester varies depending on the biomolecule and its concentration. The following tables provide general starting recommendations.

Table 1: Molar Excess Recommendations for Protein Labeling

Protein ConcentrationRecommended Molar Excess (DBCO-NHS : Protein)Reference
≤ 5 mg/mL10-fold[2]
< 5 mg/mL20 to 50-fold[2]
General Recommendation8-fold (for mono-labeling)[6]

Table 2: Molar Excess Recommendations for Antibody Labeling

Antibody ConcentrationRecommended Molar Excess (DBCO-NHS : Antibody)Reference
1-4 mg/mL20 to 30-fold[9]
General Recommendation5 to 10-fold[8][11]
Optimization Range1 to 25-fold[12]

Note: These are starting recommendations. Empirical optimization is often necessary to achieve the desired degree of labeling for a specific application.

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester.

Materials:

  • Protein solution (in a suitable amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., desalting column or dialysis equipment)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 0.5-5 mg/mL.[8][13]

  • Prepare the DBCO-NHS Ester Solution:

    • Immediately before use, allow the DBCO-NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[2][3]

  • Labeling Reaction:

    • Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. A common starting point for antibodies is a 20-fold molar excess.[8]

    • The final concentration of DMSO in the reaction mixture should ideally be below 15% to avoid protein precipitation.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring or rotation.[4][8]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[4][8]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purify the DBCO-Labeled Protein:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]

Protocol 2: Quantification of Degree of Labeling (DOL)

The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified DBCO-labeled protein at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8][12]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.[12]

    • Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for DBCO at 280 nm is approximately 1.089.[12]

  • Calculate the Degree of Labeling (DOL):[14]

    • DOL = (A309 × ε_protein) / ([A280 - (A309 × Correction Factor)] × ε_DBCO)

    • Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm), which is approximately 12,000 M⁻¹cm⁻¹.[12]

Visualizations

DBCO_NHS_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Combine & Incubate (RT or 4°C) Protein->Mix DBCO_NHS DBCO-NHS Ester in DMSO/DMF DBCO_NHS->Mix Quench Quench Reaction (Tris or Glycine) Mix->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Analyze (UV-Vis for DOL) Purify->Analyze Labeled_Protein Labeled_Protein Analyze->Labeled_Protein DBCO-Labeled Protein

Caption: Experimental workflow for DBCO-NHS ester labeling of proteins.

Reaction_Scheme Protein Protein H₂N- Labeled_Protein Labeled Protein DBCO-C(=O)-NH-Protein Protein:N->Labeled_Protein + DBCO_NHS DBCO-NHS Ester O=C-O-N DBCO_NHS:O->Labeled_Protein NHS_Leaving_Group NHS Labeled_Protein->NHS_Leaving_Group

Caption: Reaction of DBCO-NHS ester with a primary amine on a protein.

References

Purifying DBCO-Labeled Antibodies and Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules. Among these powerful tools, the strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction stands out for its high specificity and biocompatibility. This reaction involves the coupling of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule. A critical step in generating high-quality DBCO-labeled antibodies and proteins for downstream applications, such as antibody-drug conjugates (ADCs) and imaging agents, is the robust purification of the labeled biomolecule.[1][2]

This document provides detailed application notes and protocols for the purification of DBCO-labeled antibodies and proteins, tailored for researchers, scientists, and professionals in drug development.

I. Overview of the DBCO-Labeling and Purification Workflow

The overall process begins with the conjugation of a protein or antibody with a DBCO-containing reagent, most commonly a DBCO-NHS ester that targets primary amines (e.g., lysine (B10760008) residues).[1][3] Following the labeling reaction, it is imperative to remove excess, unreacted DBCO reagent and any reaction byproducts. Failure to do so can lead to inaccurate characterization and interfere with subsequent downstream applications.

Several purification methods can be employed, with the choice depending on the scale of the experiment, the properties of the protein, and the desired level of purity. The most common techniques include size-exclusion chromatography (SEC), spin desalting columns, and tangential flow filtration (TFF).[1][4] For more challenging separations, hydrophobic interaction chromatography (HIC) can be a valuable tool.[1][5]

II. Key Purification Techniques: A Comparative Overview

A summary of common purification techniques for DBCO-labeled biomolecules is presented below, highlighting their principles and typical performance metrics.

Purification Method Principle Typical Protein Recovery Key Advantages Common Applications
Spin Desalting Columns Size-exclusion chromatography in a spin-column format.[6][7]>85%[8]Rapid removal of small molecules, easy to use for small sample volumes.[6][9]Quick cleanup of labeling reactions, buffer exchange.[10]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[4][11]>90%High-resolution separation of labeled protein from aggregates and excess reagents.[2][12]High-purity preparations for analytical and functional studies.[13]
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow.>95%Scalable for large volumes, efficient for concentration and buffer exchange.[14][15]Manufacturing of ADCs and other bioconjugates.[16]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[5][17]VariableOrthogonal selectivity to other methods, effective for separating species with different degrees of labeling.[18][19]Characterization of drug-to-antibody ratio (DAR), purification of highly hydrophobic conjugates.[2]

III. Experimental Protocols

This section provides detailed protocols for the labeling of proteins with DBCO-NHS ester and subsequent purification using common laboratory techniques.

Protocol 1: Labeling of Antibodies/Proteins with DBCO-NHS Ester

This protocol outlines a general procedure for labeling an antibody or protein with a DBCO-NHS ester. The molar excess of the DBCO reagent may need to be optimized for each specific protein to achieve the desired degree of labeling (DOL).[1][20]

Materials:

  • Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[1]

  • DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO).[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO).[8]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.[1]

  • Purification system (e.g., spin desalting column, SEC system).

Procedure:

  • Reagent Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[1][3]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample.[3][8] Note: For initial experiments, a 10-fold molar excess is a good starting point.[9]

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.[20][21]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1][9]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1][9]

  • Proceed to Purification:

    • The crude DBCO-labeled protein is now ready for purification to remove excess DBCO reagent and quenching buffer.

Protocol 2: Purification using a Spin Desalting Column

This method is ideal for rapid, small-scale purification.[6][10]

Materials:

  • Crude DBCO-labeled protein solution.

  • Spin desalting column with an appropriate molecular weight cutoff (MWCO), typically 7K for antibodies.[21]

  • Collection tubes.

  • Benchtop microcentrifuge.

Procedure:

  • Column Preparation:

    • Invert the spin column to resuspend the resin.

    • Twist off the bottom closure and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[6]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 400 µL of the desired final buffer (e.g., PBS) to the column.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step 2-3 times.[6]

  • Sample Application and Elution:

    • Place the equilibrated column in a new, clean collection tube.

    • Carefully apply the crude DBCO-labeled protein sample (typically 30-120 µL) to the center of the resin bed.[6]

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, desalted protein.[6] The purified protein will be in the collection tube.

Protocol 3: Purification using Size-Exclusion Chromatography (SEC)

SEC provides higher resolution and is suitable for obtaining highly pure DBCO-labeled proteins.[11][22]

Materials:

  • Crude DBCO-labeled protein solution.

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of the protein).

  • HPLC or FPLC chromatography system.

  • Mobile phase (e.g., PBS, pH 7.4).

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Inject the crude DBCO-labeled protein solution onto the column. The injection volume should not exceed the recommended volume for the column.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the protein peak. The DBCO-labeled protein will typically elute in the void volume or early fractions, while smaller molecules like the unreacted DBCO reagent will elute later.[9]

  • Pooling and Concentration:

    • Pool the fractions containing the purified DBCO-labeled protein.

    • If necessary, concentrate the pooled fractions using a centrifugal concentrator.

IV. Characterization of DBCO-Labeled Proteins

After purification, it is essential to characterize the conjugate to determine the protein concentration and the degree of labeling (DOL).

Protocol 4: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This is a common and straightforward method for estimating the DOL.[8][23]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer. The absorbance at 309 nm is characteristic of the DBCO group.[24]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.[23]

      • The Correction Factor accounts for the absorbance of the DBCO group at 280 nm. This value is specific to the DBCO reagent used. For some reagents, this is approximately 0.90.[8]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = (A309 x ε_protein) / ([A280 - (A309 x Correction Factor)] x ε_DBCO)

      • Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm), which is approximately 12,000 M⁻¹cm⁻¹.[8][25]

Mass spectrometry can also be employed for a more precise determination of the DOL by measuring the mass shift upon conjugation.[23]

V. Visualizing the Workflow

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Labeling cluster_1 Purification cluster_2 Characterization Protein Protein Reaction Reaction Protein->Reaction DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Reaction Quenching Quenching Reaction->Quenching Crude Product Crude Product Quenching->Crude Product Purification_Method Purification (SEC, Spin Column, TFF) Crude Product->Purification_Method Purified DBCO-Protein Purified DBCO-Protein Purification_Method->Purified DBCO-Protein Excess Reagents Excess Reagents Purification_Method->Excess Reagents Analysis Characterization (UV-Vis, MS) Purified DBCO-Protein->Analysis DOL Degree of Labeling Analysis->DOL Concentration Protein Concentration Analysis->Concentration

Caption: General workflow for DBCO-protein conjugation and purification.

G Start Start: Crude Labeled Protein Spin_Column Spin Desalting Column Start->Spin_Column Small Volume SEC Size-Exclusion Chromatography Start->SEC High Resolution Needed TFF Tangential Flow Filtration Start->TFF Large Volume / Scalable HIC Hydrophobic Interaction Chromatography Start->HIC Orthogonal Separation End_Spin Purified Protein (Rapid, Small-Scale) Spin_Column->End_Spin End_SEC Purified Protein (High Purity) SEC->End_SEC End_TFF Purified Protein (Large-Scale) TFF->End_TFF End_HIC Purified Protein (Hydrophobic Variants) HIC->End_HIC

Caption: Decision tree for selecting a purification method.

VI. Troubleshooting

Common issues encountered during the purification of DBCO-labeled antibodies and proteins are addressed below.

Problem Possible Cause Suggested Solution
Low Protein Recovery - Protein aggregation due to the hydrophobicity of the DBCO group.[9]- Non-specific binding to the purification matrix.[9]- Use a lower molar excess of the DBCO reagent during labeling.[9]- Employ PEGylated DBCO reagents to increase hydrophilicity.[9]- Screen different purification resins or membranes.
Incomplete Removal of Excess Reagent - Inefficient purification method.- Incorrect column choice for SEC (inappropriate pore size).[9]- For spin columns, ensure proper equilibration and do not exceed the recommended sample volume.[6]- For SEC, select a column with the appropriate fractionation range for the protein.[4]- Consider using TFF for more efficient removal of small molecules.
Low or No DBCO Labeling - Inactive DBCO-NHS ester (hydrolyzed).- Presence of primary amines in the protein buffer.- Insufficient molar excess of the labeling reagent.[8]- Use fresh, anhydrous DMSO to prepare the DBCO-NHS ester stock solution.[8]- Ensure the protein is in an amine-free buffer prior to labeling.- Optimize the molar excess of the DBCO reagent.[8]

By following these detailed protocols and considering the troubleshooting guidance, researchers can effectively purify DBCO-labeled antibodies and proteins, ensuring the generation of high-quality conjugates for a wide array of research and therapeutic applications.

References

Application Notes and Protocols for DBCO-NHCO-PEG5-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of DBCO-NHCO-PEG5-NHS ester, a heterobifunctional linker, in the development of advanced drug delivery systems. This versatile crosslinker is instrumental in the creation of targeted therapies, including antibody-drug conjugates (ADCs) and functionalized nanoparticles, through a combination of amine-reactive chemistry and copper-free click chemistry.

Introduction to this compound

This compound is a key enabling technology in bioconjugation for drug delivery.[1] Its structure comprises three critical components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules. This "click chemistry" reaction proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[2]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies or amine-functionalized nanoparticles.[2]

  • Polyethylene (B3416737) Glycol (PEG5) Spacer: A five-unit polyethylene glycol linker that enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[2]

This unique combination of features makes this compound a preferred choice for the precise and stable conjugation of therapeutic payloads to targeting moieties.[1]

Applications in Drug Delivery Systems

The dual reactivity of this compound allows for a two-step conjugation strategy that is widely employed in the development of:

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[3] this compound is used to first modify the antibody with a DBCO group, which then serves as a handle for the attachment of an azide-modified drug.[4]

  • Functionalized Nanoparticles: Nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at the desired site of action. This compound can be used to modify the surface of amine-functionalized nanoparticles, enabling the subsequent attachment of azide-containing targeting molecules or therapeutic agents.[5]

  • Hydrogel-Based Drug Delivery: While less common, the principles of click chemistry enabled by DBCO linkers can be applied to the formation of hydrogels for sustained drug release.

Quantitative Data Summary

The following tables summarize typical quantitative parameters associated with the use of this compound and similar linkers in the synthesis and characterization of drug delivery systems.

Table 1: Typical Parameters for Antibody Modification with DBCO-PEG-NHS Ester

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester5 to 30-foldA higher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation.[4][6]
Antibody Concentration1 - 10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.[6]
Reaction BufferPBS (pH 7.2 - 8.0)The pH should be high enough to deprotonate primary amines for reaction with the NHS ester.[2]
Reaction Time1 - 2 hoursIncubation at room temperature is typically sufficient.[6]
Quenching ReagentTris or Glycine (50-100 mM final concentration)Used to quench any unreacted NHS ester.

Table 2: Typical Parameters for Payload Conjugation via Copper-Free Click Chemistry

ParameterRecommended RangeNotes
Molar Excess of Azide-Payload1.5 to 5-foldThe optimal ratio depends on the reactivity of the payload and the desired drug-to-antibody ratio (DAR).[4]
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction.[4]
Reaction Time4 - 18 hoursThe reaction can be performed at room temperature or 4°C. Longer incubation times may be required for some payloads.[4][6]

Table 3: Representative Data on Nanoparticle Functionalization

Nanoparticle TypeModification StepChange in Size (nm)Change in Polydispersity Index (PDI)Change in Zeta Potential (mV)Reference
LiposomesBare -> DBCO-Functionalized+ ~7.5+ ~0.03+ ~2.5[5]
LiposomesDBCO-Functionalized -> Antibody-Conjugated+ ~12.6+ ~0.03+ ~2.6[5]
PLGA NanoparticlesBare -> PEGylated+ ~14.4- ~0.02+ ~19.4[5]
PLGA NanoparticlesPEGylated -> Functionalized+ ~13.5+ ~0.04+ ~3.5[5]

Table 4: Representative In Vivo Efficacy Data for ADCs in Xenograft Models

ADC PayloadTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
MMAENCI-N87 Gastric Cancer1.5 mg/kg, every 3 days for 4 dosesSignificant inhibition (qualitative)[6]
SN-38Capan-1 Pancreatic Cancer10 mg/kg, single dose~90%[7]
DXdCapan-1 Pancreatic Cancer10 mg/kg, single dose>100% (tumor regression)[7]

Experimental Protocols

Protocol for Antibody Modification with this compound

This protocol describes the covalent attachment of the DBCO moiety to an antibody via its primary amine groups.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DBCO-modified antibody using size-exclusion chromatography to remove unreacted linker and quenching reagent.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[4]

G cluster_0 Antibody Modification Workflow Antibody_in_PBS Antibody in PBS (pH 7.4) Reaction Conjugation Reaction (1-2h, RT) Antibody_in_PBS->Reaction DBCO_Linker This compound in DMSO DBCO_Linker->Reaction Quenching Quenching (Tris-HCl) Reaction->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (UV-Vis for DOL) Purification->Characterization G cluster_1 In Vivo Xenograft Study Workflow Implantation Tumor Cell Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice Monitoring->Randomization Treatment ADC Administration Randomization->Treatment Assessment Efficacy Assessment (TGI, Body Weight) Treatment->Assessment Analysis Data Analysis Assessment->Analysis G cluster_2 MMAE-Induced Cell Cycle Arrest and Apoptosis ADC_Internalization ADC Internalization & Payload Release MMAE MMAE ADC_Internalization->MMAE Tubulin_Inhibition Inhibition of Tubulin Polymerization MMAE->Tubulin_Inhibition Microtubule_Disruption Microtubule Network Disruption Tubulin_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_3 Doxorubicin-Induced DNA Damage Response ADC_Internalization_Dox ADC Internalization & Payload Release Doxorubicin Doxorubicin ADC_Internalization_Dox->Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage DDR_Activation Activation of ATM/ATR Kinases DNA_Damage->DDR_Activation Cell_Cycle_Arrest_Dox Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest_Dox Apoptosis_Dox Apoptosis DDR_Activation->Apoptosis_Dox

References

Step-by-Step Guide for DBCO Labeling of Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) labeling is a cornerstone of modern bioconjugation, enabling the precise and efficient modification of peptides for a wide array of applications in research and drug development. This technology is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for the covalent ligation of a DBCO-modified peptide to an azide-tagged molecule.[1][2] The bioorthogonal nature of this reaction permits its execution in complex biological environments with minimal side reactions, making it an invaluable tool for creating peptide-drug conjugates, imaging agents, and functionalized biomaterials.[1][2][3][4]

This document provides a detailed, step-by-step guide for the DBCO labeling of peptides, covering protocols for common DBCO reagents, purification, and characterization of the resulting conjugates.

Principle of DBCO Labeling

DBCO labeling of peptides typically involves the reaction of a DBCO-containing reagent with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.[5][6] The most common reagents for this purpose are DBCO-NHS esters, which directly acylate the amine, or DBCO-acids, which require activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester in situ.[1][7] Once the peptide is labeled with the DBCO moiety, it can be selectively reacted with any azide-containing molecule in a SPAAC reaction.[2][8] This copper-free click chemistry reaction is highly efficient and forms a stable triazole linkage.[1][2][3]

Mandatory Visualizations

cluster_0 DBCO-NHS Ester Labeling Workflow Peptide with Primary Amine Peptide with Primary Amine Reaction Mixture Reaction Mixture Peptide with Primary Amine->Reaction Mixture DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Reaction Mixture Quenching (Optional) Quenching (Optional) Reaction Mixture->Quenching (Optional) Purification Purification Quenching (Optional)->Purification Characterization Characterization Purification->Characterization DBCO-Labeled Peptide DBCO-Labeled Peptide Characterization->DBCO-Labeled Peptide

Caption: Workflow for DBCO-NHS Ester Labeling of Peptides.

cluster_1 SPAAC Reaction DBCO-Labeled Peptide DBCO-Labeled Peptide SPAAC Reaction Mixture SPAAC Reaction Mixture DBCO-Labeled Peptide->SPAAC Reaction Mixture Azide-Containing Molecule Azide-Containing Molecule Azide-Containing Molecule->SPAAC Reaction Mixture Purification Purification SPAAC Reaction Mixture->Purification Peptide Conjugate Peptide Conjugate Purification->Peptide Conjugate

Caption: Signaling pathway for SPAAC conjugation.

Data Presentation

Table 1: Molar Ratio of DBCO-NHS Ester to Peptide and its Effect on Degree of Labeling (DOL)
Molar Excess of DBCO-NHS Ester to PeptideExpected Degree of Labeling (DOL)Notes
1:1 to 3:11 - 2A good starting point for achieving monolabeling, especially for peptides with a single primary amine.
5:1 to 10:12 - 4Often used to increase labeling efficiency, may result in multiple labels on peptides with several lysines.[5]
15:1 to 20:1> 4Higher molar excess can drive the reaction to completion but increases the risk of protein precipitation and requires more rigorous purification.[7]
> 20:1VariableCan lead to significant modification, but may also cause peptide aggregation and loss of biological activity.[9]

Note: The optimal molar ratio should be determined empirically for each specific peptide.

Table 2: Comparison of Purification Methods for DBCO-Labeled Peptides
Purification MethodPrincipleTypical RecoveryAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.> 80%High resolution, provides pure product, and allows for analytical characterization.[10][11]Requires specialized equipment, can be time-consuming.[12]
Size-Exclusion Chromatography (SEC) / Desalting Columns Separation based on molecular size.> 85%Rapid removal of small molecule impurities, gentle on the peptide.[13]Lower resolution than HPLC, may not separate peptide aggregates.
Dialysis Diffusion-based separation of molecules based on size through a semi-permeable membrane.> 70%Suitable for large peptides, gentle process.Slow, not effective for removing impurities of similar size to the peptide.

Experimental Protocols

Protocol 1: Labeling of Peptides with DBCO-NHS Ester

This protocol describes the direct labeling of a peptide containing a primary amine with a DBCO-NHS ester.

Materials and Reagents:

  • Peptide with at least one primary amine.

  • DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[3] Note: Avoid buffers containing primary amines like Tris or glycine.[9]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0.[4]

  • Purification system (e.g., HPLC, desalting columns).

Procedure:

  • Reagent Preparation:

    • Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[4] This solution should be used immediately.

    • Dissolve the peptide in the reaction buffer to a concentration of 2-10 mg/mL.[4]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the peptide solution.[9] For initial experiments, a 10- to 20-fold molar excess is a common starting point.[7]

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[7]

  • Purification:

    • Purify the DBCO-labeled peptide from excess reagent and byproducts using an appropriate method such as RP-HPLC or a desalting column.[7]

Protocol 2: Labeling of Peptides with DBCO-Acid

This two-step protocol is for labeling peptides using a DBCO-acid, which first needs to be activated to a reactive NHS ester.

Materials and Reagents:

  • All materials from Protocol 1.

  • DBCO-acid (e.g., DBCO-NHCO-PEG4-acid).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DBCO-acid (10-50 mM), EDC (100-200 mM), and NHS (100-200 mM) in anhydrous DMSO.[7]

    • Prepare the peptide solution as described in Protocol 1.

  • Activation of DBCO-Acid:

    • In a microcentrifuge tube, combine the DBCO-acid, EDC, and NHS at a molar ratio of approximately 1:1.2:1.2.[7]

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHS ester.[7]

  • Conjugation to Peptide:

    • Add the freshly activated DBCO-NHS ester solution to the peptide solution.

    • Proceed with the incubation, quenching, and purification steps as described in Protocol 1.

Protocol 3: Characterization of DBCO-Labeled Peptides

1. Mass Spectrometry:

  • Analyze the purified DBCO-labeled peptide using ESI-MS or MALDI-TOF to confirm the addition of the DBCO moiety by observing the expected mass increase.[7]

2. HPLC Analysis:

  • Analytical RP-HPLC can be used to assess the purity of the labeled peptide. A shift in retention time compared to the unlabeled peptide is typically observed.

3. UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation:

  • Measure the absorbance of the purified DBCO-labeled peptide solution at 280 nm (for peptide concentration) and ~309 nm (for DBCO concentration).[7]

  • The Degree of Labeling (DOL) can be calculated using the following formula:

    DOL = (A₃₀₉ * ε_peptide) / [(A₂₈₀ - (A₃₀₉ * CF)) * ε_DBCO][14]

    Where:

    • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.

    • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[1][6][9][13]

    • CF is the correction factor for the absorbance of the DBCO reagent at 280 nm (typically around 0.90-1.089).[6][9][13]

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of a purified DBCO-labeled peptide with an azide-containing molecule.

Materials and Reagents:

  • Purified DBCO-labeled peptide.

  • Azide-functionalized molecule of interest.

  • Reaction Buffer: PBS or other suitable azide-free buffer, pH 7.2-7.4.[9]

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Add the DBCO-labeled peptide to the azide (B81097) solution. A molar ratio of 1.5 to 3 equivalents of the more abundant component is a good starting point.[13]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at ~309 nm.[1]

  • Purification:

    • Purify the final peptide conjugate using an appropriate method such as HPLC or SEC to remove any unreacted starting materials.

Storage:

  • Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.[7]

References

Application Notes and Protocols for Bioconjugation using DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG5-NHS ester, a heterobifunctional linker, for advanced bioconjugation applications. This reagent is instrumental in the fields of targeted drug delivery, diagnostic imaging, and fundamental biological research, enabling the precise covalent linkage of biomolecules.

The this compound linker incorporates three key functional components:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][2]

  • A dibenzocyclooctyne (DBCO) group, which allows for a highly specific and biocompatible copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[3][4]

  • A hydrophilic polyethylene (B3416737) glycol (PEG5) spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.[3][5][6]

This unique combination of features makes this compound an ideal tool for two-step bioconjugation strategies.

Applications

The versatility of this compound lends itself to a wide range of applications in bioconjugation:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][7]

  • Fluorescent Labeling: Biomolecules such as proteins and antibodies can be functionalized with a DBCO group for subsequent labeling with azide-modified fluorophores, facilitating their detection and tracking in biological systems.[8][9]

  • Protein-Peptide and Protein-Oligonucleotide Conjugation: This linker enables the creation of complex biomolecular structures for various research and therapeutic purposes.[10]

  • Surface Modification: The DBCO group can be introduced onto surfaces coated with amine-containing molecules, allowing for the immobilization of azide-functionalized biomolecules for applications in biosensors and biointerfaces.[5][11]

  • Vaccine Development: It facilitates the conjugation of antigens to carrier molecules, potentially enhancing immune responses.[5]

Reaction Mechanism

The bioconjugation process using this compound typically involves two sequential steps:

  • Amine-Reactive Labeling: The NHS ester group reacts with primary amines on a biomolecule (e.g., a protein) in a process called acylation. This reaction is favored at a slightly basic pH (7-9) and results in the formation of a stable amide bond, effectively attaching the DBCO-PEG5 moiety to the biomolecule.[3][6]

  • Copper-Free Click Chemistry (SPAAC): The DBCO-functionalized biomolecule is then reacted with a molecule containing an azide (B81097) (-N3) group. The strained alkyne (DBCO) and the azide undergo a [3+2] cycloaddition reaction to form a stable triazole linkage.[3][12] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[13]

Below is a diagram illustrating the two-step reaction mechanism.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) DBCO_Biomolecule DBCO-PEG5-Biomolecule Biomolecule_NH2->DBCO_Biomolecule pH 7-9 DBCO_PEG_NHS DBCO-PEG5-NHS Ester DBCO_PEG_NHS->DBCO_Biomolecule NHS_leaving_group NHS DBCO_Biomolecule->NHS_leaving_group releases Final_Conjugate Biomolecule-PEG5-Triazole-Molecule DBCO_Biomolecule->Final_Conjugate Bioorthogonal reaction Azide_Molecule Azide-Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate

Two-step bioconjugation using this compound.

Experimental Protocols

Here we provide detailed protocols for common applications of this compound.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the modification of a protein with DBCO groups for subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[14] If necessary, perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.2-8.0.

    • Adjust the protein concentration to 1-10 mg/mL.[15]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12][16]

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.[14] Do not store the stock solution for extended periods.[14]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[14][17] For dilute protein solutions (< 5 mg/mL), a higher molar excess (up to 50-fold) may be required.[12]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[17]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[17][18]

    • Remove excess, unreacted DBCO linker using a desalting column equilibrated with the desired storage buffer for the protein.[17][18]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).[17]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-modified molecule (e.g., a fluorescent dye or a drug).

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled protein with the azide-modified molecule. A 1.5- to 4-fold molar excess of the azide-modified molecule over the DBCO-labeled protein is typically recommended.[12][18]

  • Incubation:

    • Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[12][18] Reaction times may need to be extended for larger molecules.[12]

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[7]

  • Validation:

    • The final conjugate can be validated using techniques like SDS-PAGE to confirm the increase in molecular weight upon conjugation.[18]

The following diagram outlines the general experimental workflow.

G start Start: Protein in Amine-Free Buffer prep_reagent Prepare fresh DBCO-PEG-NHS stock solution start->prep_reagent labeling Incubate Protein with DBCO-PEG-NHS (1-2h RT or 2-4h 4°C) start->labeling prep_reagent->labeling quench Quench reaction with Tris buffer labeling->quench purify1 Purify DBCO-Protein (Desalting Column) quench->purify1 click_reaction Incubate DBCO-Protein with Azide-Molecule (4-12h RT or overnight 4°C) purify1->click_reaction purify2 Purify Final Conjugate (SEC or Dialysis) click_reaction->purify2 end End: Purified Bioconjugate purify2->end

References

Preparing Stock Solutions of DBCO-NHCO-PEG5-NHS Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DBCO-NHCO-PEG5-NHS ester is a bifunctional linker widely utilized in bioconjugation and drug development. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1][2][3] This molecule facilitates the efficient and stable linkage of biomolecules, such as proteins, antibodies, and peptides, to other molecules or surfaces functionalized with azide (B81097) groups.[3][4] The PEG5 spacer enhances water solubility and reduces steric hindrance, making it a versatile tool in the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents.[1][3][5][6]

This document provides detailed protocols for the preparation and handling of this compound stock solutions to ensure optimal performance in downstream applications.

Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueReference
Molecular Weight 693.74 g/mol [3][5]
Appearance Viscous oil or amorphous solid[3][5]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[2][5]
Storage Store at -20°C, desiccated[2][5]
Purity >95% (HPLC)[3][5]

Key Handling Considerations:

  • Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis.[7] It is imperative to handle the reagent in a dry environment and to equilibrate the vial to room temperature before opening to prevent condensation.

  • Stability: While stable under recommended storage conditions, repeated freeze-thaw cycles should be avoided.[8] For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Safety: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood.[8]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Anhydrous (dry) DMSO

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.

  • Weigh Reagent: Accurately weigh a specific mass of the this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.694 mg. For ease of handling, it is often more practical to weigh a larger mass (e.g., 2 mg) and adjust the solvent volume accordingly.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the reagent.

  • Mix Thoroughly: Vortex the solution until the reagent is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C in a desiccated container.

Table for Preparing 10 mM Stock Solution:

Mass of this compoundVolume of Anhydrous DMSO to Add
1 mg144 µL
2 mg288 µL
5 mg720 µL
10 mg1.44 mL
General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the covalent modification of primary amines on a protein with the this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Protein Prepare Protein Solution (amine-free buffer, pH 7-9) Add_DBCO Add DBCO-NHS Ester to Protein Solution (10-20 fold molar excess) Prepare_Protein->Add_DBCO Prepare_DBCO Prepare DBCO-NHCO-PEG5-NHS Ester Stock Solution (e.g., 10 mM in DMSO) Prepare_DBCO->Add_DBCO Incubate Incubate (30-60 min at RT or 2 hours at 4°C) Add_DBCO->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify DBCO-labeled Protein (e.g., Desalting Column) Quench->Purify

Caption: Workflow for protein labeling with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • 10 mM this compound stock solution in DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[7]

  • Calculate Molar Excess: Determine the desired molar excess of the DBCO-NHS ester. A 10- to 20-fold molar excess over the protein is a common starting point.[9][10]

  • Add DBCO-NHS Ester: Add the calculated volume of the 10 mM this compound stock solution to the protein solution.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9][10]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[10]

  • Purify: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column or dialysis.

Reaction Scheme:

Caption: Reaction of this compound with a primary amine on a protein.

Downstream Application: Copper-Free Click Chemistry

The DBCO-labeled protein is now ready for conjugation to a molecule containing an azide group via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions without the need for a copper catalyst.[6][7]

Signaling Pathway Analogy:

G DBCO_Protein DBCO-Labeled Protein Click_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Protein->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Conjugate Stable Triazole-Linked Conjugate Click_Reaction->Conjugate

Caption: Logical flow of copper-free click chemistry conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS ester: Reagent exposed to moisture.Use anhydrous solvent and equilibrate reagent to room temperature before use.
Presence of primary amines in buffer: Competing reaction.Exchange protein into an amine-free buffer (e.g., PBS).
Insufficient molar excess: Not enough reagent for the reaction.Increase the molar excess of the DBCO-NHS ester.
Protein Precipitation High concentration of organic solvent: DMSO from the stock solution.Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%).
Aggregation of labeled protein: Changes in protein properties.The PEG spacer is designed to reduce aggregation, but if it occurs, optimize protein concentration and buffer conditions.[1][5][6]

Conclusion

The proper preparation and handling of this compound stock solutions are critical for successful bioconjugation. By following the detailed protocols and considering the key handling aspects outlined in this application note, researchers can achieve efficient and reproducible labeling of biomolecules for a wide range of applications in drug development and life sciences research.

References

The Strategic Application of DBCO Linkers in Advanced Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing tools to assemble complex biomolecular structures with high precision and efficiency. Among these, the dibenzocyclooctyne (DBCO) linker has emerged as a critical component in modern vaccine development. Its utility is centered on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[][2][3] This key feature makes DBCO linkers exceptionally well-suited for the intricate process of designing and synthesizing next-generation vaccines, including subunit, virus-like particle (VLP), mRNA, and self-adjuvanting vaccine candidates.

The core advantage of DBCO-mediated conjugation lies in its bioorthogonality; the DBCO group and its azide (B81097) partner react specifically and efficiently with each other under mild, physiological conditions, without interfering with native biochemical processes.[][2][3] This is a significant improvement over traditional conjugation methods and even copper-catalyzed click chemistry (CuAAC), which can be detrimental to sensitive biological molecules and living systems due to copper's cytotoxicity.[3][4][5]

Key applications of DBCO linkers in vaccine development include:

  • Antigen Conjugation to Carrier Proteins and Nanoparticles: DBCO linkers facilitate the precise, site-specific attachment of antigens (peptides, proteins, or carbohydrates) to immunogenic carrier proteins or nanoparticle scaffolds.[6][7] This controlled orientation can enhance the presentation of key epitopes to the immune system, leading to a more robust and targeted immune response. The use of DBCO-functionalized nanoparticles, such as gold nanoparticles or mesoporous silica (B1680970) nanoparticles, allows for the creation of multivalent displays of antigens, mimicking the structure of pathogens and thereby amplifying the immune response.[6][8]

  • Development of Virus-Like Particle (VLP) Vaccines: VLPs are non-infectious nanostructures that mimic the overall structure of a virus, making them highly effective vaccine platforms.[9][10][11][12][13] DBCO linkers are instrumental in decorating the surface of VLPs with specific antigens or adjuvants.[14][15] For instance, antigens with an azide modification can be readily "clicked" onto DBCO-functionalized VLPs, ensuring a high density of the desired epitope on the VLP surface, which is crucial for inducing strong neutralizing antibody responses.[15]

  • Formulation of mRNA Vaccines: In the rapidly advancing field of mRNA vaccines, DBCO linkers offer a versatile tool for the targeted delivery of lipid nanoparticles (LNPs) that encapsulate the mRNA.[16] By incorporating DBCO-functionalized lipids into the LNP formulation, it becomes possible to attach targeting ligands, such as antibodies or peptides, that can direct the vaccine to specific immune cells, potentially enhancing the efficacy and reducing off-target effects.[16]

  • Creation of Self-Adjuvanting Vaccines: Self-adjuvanting vaccines, where the antigen is covalently linked to an adjuvant, ensure co-delivery to the same antigen-presenting cell, leading to a more potent and specific immune response.[17][18][19] DBCO linkers provide a robust and efficient method for conjugating an azide-modified antigen to a DBCO-functionalized adjuvant (e.g., a Toll-like receptor agonist) or vice versa.[17] This approach can lead to vaccines with improved immunogenicity and safety profiles.[18][20]

Data Presentation

The efficiency of DBCO-mediated conjugation is a critical parameter in vaccine development. The following table summarizes representative quantitative data from various studies.

Application AreaReactantsMolar Ratio (DBCO:Azide)Reaction TimeConjugation Efficiency/YieldReference
Antibody-Nanoparticle Conjugation DBCO-Antibody + Azide-Nanoparticle1:10 (Antibody:Linker)6 hoursNot explicitly quantified, but successful conjugation confirmed by microscopy.[6]
VLP Surface Modification DBCO-VLP + Azide-PeptideNot SpecifiedOvernight~20% conjugation efficiency (~36 epitopes per particle)[15]
General Protein Labeling DBCO-NHS ester + Protein20-30 fold molar excess60 minutesNot explicitly quantified, but protocol is established for high efficiency.[21]
Small Molecule Conjugation Azide-Peptide + DBCO-Molecule1:1.1 - 1:1.51-24 hoursHigh to quantitative yields[2]
Antibody-Drug Conjugate (ADC) Synthesis DBCO-Antibody + Azide-Payload1.5 - 4 fold molar excess4-48 hoursHigh yields, confirmed by band shift on SDS-PAGE.[3]

Experimental Protocols

Protocol 1: Functionalization of an Antigenic Protein with DBCO

Objective: To introduce DBCO moieties onto an antigenic protein using an amine-reactive DBCO-NHS ester for subsequent conjugation to an azide-modified carrier or adjuvant.

Materials:

  • Antigenic protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS ester (or similar amine-reactive DBCO linker)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Ensure the protein solution is free of primary amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS using a desalting column.[21]

  • DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[21]

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester solution to the protein solution.[22] b. The final concentration of DMSO in the reaction mixture should not exceed 20%.[21] c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[21]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, a small volume of 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm.[23] The purified DBCO-functionalized protein is now ready for conjugation with an azide-containing molecule.

Protocol 2: Conjugation of a DBCO-Functionalized Antigen to Azide-Modified Nanoparticles

Objective: To conjugate a DBCO-functionalized antigen to azide-modified nanoparticles (e.g., VLPs, liposomes) via SPAAC.

Materials:

  • DBCO-functionalized antigen (from Protocol 1)

  • Azide-modified nanoparticles in a compatible buffer (e.g., PBS)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: a. Determine the concentrations of the DBCO-functionalized antigen and the azide-modified nanoparticles.

  • Conjugation Reaction: a. Mix the DBCO-functionalized antigen with the azide-modified nanoparticles in PBS. A slight molar excess (e.g., 1.5 to 4-fold) of the DBCO-antigen is often used to ensure complete saturation of the nanoparticle surface azides.[3] b. Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation.[8][21] The optimal time and temperature may need to be determined empirically.

  • Purification: a. Purify the resulting nanoparticle-antigen conjugate from unreacted antigen using a method appropriate for the nanoparticle size, such as size-exclusion chromatography (SEC), dialysis, or centrifugation.[8][22]

  • Characterization: a. Analyze the final conjugate using SDS-PAGE, which should show a band corresponding to the increased molecular weight of the nanoparticle protein subunits.[3] b. Further characterization can be performed using techniques like dynamic light scattering (DLS) to assess particle size and dispersity, and transmission electron microscopy (TEM) to visualize the conjugated nanoparticles.

Mandatory Visualizations

SPAAC_Reaction cluster_product Product DBCO DBCO-Linker (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Functionalized Molecule Azide->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Vaccine_Conjugation_Workflow cluster_antigen_prep Antigen Functionalization cluster_carrier_prep Carrier Functionalization cluster_conjugation SPAAC Conjugation A1 Antigenic Protein A3 DBCO-Functionalized Antigen A1->A3 Amine Coupling A2 DBCO-NHS Ester A2->A3 C1 DBCO-Antigen + Azide-Carrier A3->C1 B1 Nanoparticle/VLP B3 Azide-Functionalized Carrier B1->B3 Amine Coupling B2 Azide-NHS Ester B2->B3 B3->C1 C2 Purified Vaccine Conjugate C1->C2 Click Reaction & Purification

Caption: Experimental workflow for vaccine conjugation using DBCO linkers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low efficiency in DBCO (dibenzocyclooctyne) conjugation reactions.

Troubleshooting Guide: Low or No Conjugation Efficiency

Low conjugation efficiency can arise from a variety of factors. This section provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Final Conjugate Yield

Possible Cause 1: Suboptimal Reaction Conditions Reaction parameters such as molar ratio, temperature, and incubation time significantly impact the efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC).

Recommended Solutions:

  • Optimize Molar Ratio: An excess of one reactant can drive the reaction to completion. Start by using a 1.5 to 10-fold molar excess of the less critical or more abundant component.[1][2] For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.[1] If the azide-containing molecule is precious, using an excess of the DBCO-labeled molecule is recommended, and vice versa.[1]

  • Adjust Temperature: While DBCO-azide reactions proceed at temperatures ranging from 4°C to 37°C, higher temperatures generally lead to faster reaction rates.[1][3] If your biomolecules are stable, consider running the reaction at room temperature (20-25°C) or 37°C.[1][2]

  • Increase Incubation Time: Typical reaction times range from 4 to 12 hours.[1][4] However, for slower reactions, particularly at lower concentrations or temperatures, extending the incubation period to 24-48 hours can improve yields.[1][5]

Possible Cause 2: Reagent Quality and Handling The stability and purity of your DBCO and azide (B81097) reagents are critical for a successful conjugation.

Recommended Solutions:

  • Verify Reagent Integrity: DBCO reagents, especially DBCO-NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive.[3] Always allow vials to equilibrate to room temperature before opening to prevent condensation.[2] Prepare DBCO-NHS ester solutions immediately before use and discard any unused reconstituted reagent.[2][3][6]

  • Confirm Labeling of Starting Materials: It is crucial to confirm that both biomolecules have been successfully functionalized with DBCO and azide groups, respectively, before proceeding with the conjugation reaction.[3][4] Use analytical methods like UV-Vis spectroscopy, mass spectrometry, or a small-scale test reaction with a fluorescent reporter to verify labeling.[7][8]

Possible Cause 3: Incompatible Buffer System The composition of your reaction buffer can either facilitate or inhibit the conjugation reaction.

Recommended Solutions:

  • Avoid Interfering Buffer Components:

    • Sodium Azide: Never use buffers containing sodium azide, as it will directly compete with your azide-labeled molecule for reaction with DBCO.[3][9]

    • Primary Amines: When using DBCO-NHS esters to label proteins, avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[4][6]

  • Optimize pH: For labeling proteins with DBCO-NHS esters, a pH of 7.2-8.5 is recommended.[3][6] The subsequent copper-free click reaction is efficient over a broad pH range, but physiological pH (7.0-7.4) is ideal.[3]

Possible Cause 4: Structural and Solubility Issues Physical or chemical properties of the molecules being conjugated can present challenges.

Recommended Solutions:

  • Address Steric Hindrance: If the DBCO and azide moieties are attached to large molecules, their bulk can physically prevent them from reacting efficiently.[3] Using DBCO reagents with longer spacer arms, such as Polyethylene Glycol (PEG), can help overcome steric hindrance by increasing the distance between the reactive group and the biomolecule.[3]

  • Manage Hydrophobicity and Precipitation: DBCO is inherently hydrophobic. Attaching a high number of DBCO molecules to a protein can lead to aggregation and precipitation.[3][10] If precipitation is observed, consider reducing the molar excess of the DBCO labeling reagent. Using DBCO reagents with hydrophilic PEG linkers can also improve the solubility of the final conjugate.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction? A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every equivalent of the azide-containing molecule.[1] However, this can be optimized up to a 10-fold excess.[1][2] If one of your molecules is particularly precious or in limited supply, it is advisable to use the other component in excess.[1]

Q2: What are the recommended temperature and duration for the conjugation reaction? DBCO-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[1][4] Higher temperatures generally accelerate the reaction rate.[1] A standard incubation time is 4-12 hours at room temperature.[1][2] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[2][5] If yields are low, extending the incubation to 24-48 hours may be beneficial.[1]

Q3: Which solvents and buffers are compatible with DBCO click chemistry? The reaction is highly efficient in aqueous buffers such as PBS, provided they do not contain sodium azide.[3][9] For DBCO reagents that are not readily soluble in aqueous solutions, a water-miscible organic solvent like DMSO or DMF can be used to prepare a stock solution first.[1][4] It is recommended to keep the final concentration of the organic solvent below 15-20% to avoid protein denaturation or precipitation.[3][11]

Q4: How can I confirm that my molecules are correctly labeled with DBCO or azide before conjugation? Several analytical techniques can be used:

  • UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 309 nm.[1][7] This can be used to determine the degree of labeling (DOL) of a protein.[2][7]

  • Mass Spectrometry: A mass shift corresponding to the addition of the DBCO or azide linker can confirm successful labeling.[8]

  • HPLC Analysis: Reverse-phase HPLC can show a shift in retention time for the labeled molecule compared to the unlabeled version due to the hydrophobicity of the DBCO group.[7]

  • SDS-PAGE: A noticeable shift in the molecular weight of a protein after conjugation can be visualized.[7][11]

Q5: My protein precipitates after labeling with a DBCO-NHS ester. What should I do? Protein precipitation is often caused by the high hydrophobicity of the DBCO group, especially at a high degree of labeling.[3][10] To mitigate this, you can:

  • Reduce the molar excess of the DBCO-NHS ester in the labeling reaction.

  • Use a DBCO-linker that incorporates a hydrophilic PEG spacer to increase the overall solubility of the labeled protein.[6]

  • Ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum (ideally below 15%).[3]

Data Presentation

Table 1: Recommended Reaction Parameters for DBCO-Azide Conjugation
ParameterRecommended Starting ConditionsRange for OptimizationKey Considerations
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[1]1:1 to 10:1 (or inverted)[1]The more abundant or less critical component should be in excess.
Temperature Room Temperature (20-25°C)[1]4°C to 37°C[1][4]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4-12 hours[1][4]2 to 48 hours[1]Longer incubation times can improve yield, especially at lower temperatures or concentrations.
pH (for SPAAC) 7.0 - 7.4[3]7.0 - 9.0[3]The SPAAC reaction is generally tolerant of a range of pH values.
Solvent Azide-free aqueous buffer (e.g., PBS)[3]Aqueous buffer with <20% DMSO/DMF[11]Avoid sodium azide in any buffer.[9] Keep organic solvent concentration low to prevent protein precipitation.[3]
Table 2: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low/No Conjugate Incorrect molar ratioOptimize the molar excess of one reactant (1.5x to 10x).[1][2]
Suboptimal temperature/timeIncrease temperature (up to 37°C) or extend incubation time (up to 48h).[1][2]
Reagent degradation (e.g., hydrolyzed DBCO-NHS ester)Use fresh reagents; allow vials to warm to RT before opening.[2][3]
Incompatible buffer (contains NaN₃ or primary amines)Use an appropriate buffer like PBS; avoid Tris for NHS reactions.[3][4][9]
Precipitation High hydrophobicity from excessive DBCO labelingReduce the molar excess of DBCO-NHS ester; use a DBCO reagent with a hydrophilic PEG spacer.[3][6]
Inconsistent Results Steric hindranceUse a linker with a longer spacer arm (e.g., PEG) to separate the reactive groups from the biomolecules.[3]
Incomplete initial labelingConfirm the degree of labeling for both molecules before conjugation using UV-Vis or Mass Spec.[3][7][8]

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

  • Prepare Solutions:

    • Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[1][4]

    • Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.[1]

  • Reaction Setup:

    • Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[1] Ensure the final concentration of any organic solvent is below 20%.[11]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][4][5] For potentially slow reactions, consider incubating for up to 24-48 hours.[1]

  • Purification:

    • Remove unreacted reagents and byproducts using a suitable method such as size exclusion chromatography, dialysis, or HPLC.[1]

Protocol 2: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol is for determining the number of DBCO molecules conjugated to a protein (e.g., an antibody).

  • Sample Preparation:

    • Purify the DBCO-labeled protein to remove any unreacted DBCO reagent.

    • For highly concentrated samples, dilute a small amount of the purified conjugate in PBS or another suitable buffer.[2]

  • Spectrophotometer Measurement:

    • Measure the absorbance of the protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[2][10]

  • Calculations:

    • Calculate the concentration of the protein (e.g., IgG) using the following formula, which includes a correction factor for the DBCO absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein[10][12]

      • Correction Factor for DBCO at 280 nm is ~0.90 - 1.089.[10][12]

      • ε_protein for IgG is ~203,000 M⁻¹cm⁻¹.[2][12]

    • Calculate the concentration of DBCO using its molar extinction coefficient (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹):[2][10]

      • DBCO Conc. (M) = A₃₀₉ / ε_DBCO

    • Calculate the Degree of Labeling (DOL):

      • DOL = DBCO Conc. (M) / Protein Conc. (M)

Visualizations

Troubleshooting Workflow

G start Start: Low Conjugation Efficiency q1 Are you using an NHS-ester reaction? start->q1 check_buffer_nhs Check for primary amines (Tris, Glycine) in buffer q1->check_buffer_nhs Yes q2 Is your buffer free of sodium azide? q1->q2 No check_buffer_nhs->q2 check_buffer_azide Remove sodium azide (e.g., via dialysis) q2->check_buffer_azide No q3 Have starting materials been validated? q2->q3 Yes check_buffer_azide->q3 validate_reagents Confirm labeling of both molecules (UV-Vis, MS) q3->validate_reagents No q4 Are reaction conditions optimized? q3->q4 Yes validate_reagents->q4 optimize_conditions Increase molar excess, temperature, or time q4->optimize_conditions No q5 Is precipitation or steric hindrance suspected? q4->q5 Yes end_node Re-run Experiment optimize_conditions->end_node use_peg_linker Use linker with PEG spacer; reduce DBCO:protein ratio q5->use_peg_linker Yes q5->end_node No use_peg_linker->end_node

Caption: A logical workflow for troubleshooting low DBCO conjugation efficiency.

DBCO-Azide Conjugation Pathway

G cluster_0 Reactant Preparation cluster_1 Copper-Free Click Reaction (SPAAC) biomolecule_a Biomolecule A (e.g., Protein) dbco_labeled DBCO-labeled Biomolecule A biomolecule_a->dbco_labeled  + dbco_nhs DBCO-NHS Ester dbco_nhs->dbco_labeled reaction_mix Mix Reactants (Aqueous Buffer, RT or 4°C) dbco_labeled->reaction_mix biomolecule_b Biomolecule B (e.g., Oligo) azide_labeled Azide-labeled Biomolecule B biomolecule_b->azide_labeled  + azide_nhs Azide-NHS Ester azide_nhs->azide_labeled azide_labeled->reaction_mix final_conjugate Stable Triazole Conjugate (Biomolecule A-B) reaction_mix->final_conjugate 4-24h purification Purification (SEC, Dialysis, HPLC) final_conjugate->purification

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

Technical Support Center: Optimizing DBCO-NHCO-PEG5-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting conjugation reactions involving DBCO-NHCO-PEG5-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction is between 7.2 and 8.5.[1] A slightly basic pH (8.0-8.5) is often recommended to ensure that the primary amine is deprotonated and thus maximally nucleophilic.[1][2] However, it's a trade-off, as the rate of hydrolysis of the NHS ester also increases significantly at higher pH.

Q2: What buffers are recommended for this reaction?

A2: Amine-free and azide-free buffers are essential.[3] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate or borate (B1201080) buffers.[4] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][4]

Q3: What is the recommended molar excess of this compound to use?

A3: The optimal molar excess depends on the concentration of the target molecule. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is a good starting point.[3][4] For more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess is recommended to drive the reaction to completion and outcompete hydrolysis.[3][4] For antibody labeling, a 20- to 30-fold molar excess is often used.[5]

Q4: What are the typical reaction times and temperatures?

A4: Reactions are commonly performed for 30-60 minutes at room temperature or for 2-4 hours on ice (4°C).[6][7] Longer incubation times, such as overnight at 4°C, can also be employed, particularly for more complex or dilute reactions.[5] Some protocols suggest that higher temperatures (up to 37°C) can increase reaction efficiency, though this also accelerates hydrolysis.[3][6]

Q5: How should I prepare and store the this compound?

A5: this compound is moisture-sensitive.[3][4] It should be stored at -20°C and desiccated.[8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][9] For the reaction, it is typically dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before being added to the aqueous reaction buffer.[3][4] Stock solutions in anhydrous solvents can be stored for a few days at -20°C.[4]

Q6: How can I stop or "quench" the reaction?

A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[4][5] This will react with and consume any remaining unreacted NHS ester.

Quantitative Data Summary

The efficiency of the conjugation is a balance between the aminolysis (the desired reaction) and hydrolysis (a competing side reaction). The following table summarizes key quantitative parameters influencing this balance.

ParameterConditionValue/RecommendationSource(s)
NHS Ester Half-life pH 7.0, 4°C4-5 hours
pH 8.0, 4°C1 hour
pH 8.6, 4°C10 minutes
Reaction pH Optimal Range7.2 - 8.5[1]
Reaction Temperature Standard ConditionsRoom Temperature or 4°C[5][6]
To Increase EfficiencyUp to 37°C[3][6]
Reaction Time Room Temperature30 - 60 minutes[6][7]
4°C (on ice)2 - 4 hours[4][6]
Overnight4°C for 10-12 hours[5]
Molar Excess Protein ≥ 5 mg/mL10-fold[3][4]
Protein < 5 mg/mL20- to 50-fold[3][4]
Antibody Labeling20- to 30-fold[5]

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure for labeling an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare the Antibody: Exchange the antibody into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare the DBCO Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Calculate Molar Excess: Determine the volume of the 10 mM DBCO reagent stock solution needed to achieve a 20- to 30-fold molar excess relative to the antibody.

  • Reaction Incubation: Add the calculated volume of the DBCO reagent to the antibody solution. Mix gently and incubate for 60 minutes at room temperature or for 2-4 hours at 4°C, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to stop the reaction.[5]

  • Purification: Remove unreacted DBCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO). Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Visual Guides

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein in Reaction Buffer (pH 8.3) mix Add DBCO Solution to Protein (20-30x Molar Excess) prep_protein->mix prep_dbco Dissolve DBCO-NHS Ester in Anhydrous DMSO prep_dbco->mix incubate Incubate: RT for 60 min or 4°C for 2-4 hours mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify via Desalting Column quench->purify characterize Characterize (DOL) & Store purify->characterize

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the conjugation reaction.

Q: My conjugation yield is very low or I see no labeling. What could be the cause?

A: Low or no conjugation can result from several factors. Use the following decision tree to diagnose the potential issue.

troubleshooting_tree cluster_reagent Reagent Issues cluster_buffer Buffer Issues cluster_protocol Protocol Issues start Low / No Conjugation reagent_check Reagent Integrity Check start->reagent_check buffer_check Buffer Check start->buffer_check protocol_check Protocol Check start->protocol_check hydrolyzed_nhs DBCO-NHS Ester Hydrolyzed? (Improper storage/handling) reagent_check->hydrolyzed_nhs DBCO Reagent inactive_protein Protein Amines Inaccessible? reagent_check->inactive_protein Target Molecule amine_buffer Buffer contains amines? (e.g., Tris, Glycine) buffer_check->amine_buffer azide_buffer Buffer contains azides? buffer_check->azide_buffer wrong_ph Incorrect pH? (Should be 7.2-8.5) buffer_check->wrong_ph low_excess Molar excess too low? protocol_check->low_excess too_dilute Reactant concentration too low? protocol_check->too_dilute short_time Incubation time too short? protocol_check->short_time solution_reagent Solution: Use fresh, properly stored DBCO-NHS ester. hydrolyzed_nhs->solution_reagent solution_buffer Solution: Use amine-free, azide-free buffer (e.g., PBS) at the correct pH. amine_buffer->solution_buffer azide_buffer->solution_buffer wrong_ph->solution_buffer solution_protocol Solution: Increase molar excess, concentrate reactants, or increase incubation time/temp. low_excess->solution_protocol too_dilute->solution_protocol short_time->solution_protocol

Caption: Troubleshooting decision tree for low-yield DBCO-NHS ester reactions.

References

preventing hydrolysis of DBCO-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of DBCO-NHS esters for labeling proteins and other biomolecules. It is intended for researchers, scientists, and drug development professionals to help prevent hydrolysis and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-NHS ester and what is it used for?

A1: DBCO-NHS ester is a chemical reagent used in bioconjugation. It contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond, thereby attaching the DBCO group to the target molecule.[1] The DBCO group can then be used in copper-free "click chemistry" reactions with azide-containing molecules.[1][2]

Q2: Why is my DBCO-NHS ester labeling reaction failing or giving low yields?

A2: Low labeling efficiency is often due to the hydrolysis of the NHS ester. The NHS ester group is sensitive to moisture and can react with water, rendering it inactive for conjugation with your protein.[1][3][4] This competing hydrolysis reaction is more pronounced at higher pH and in dilute protein solutions.[5][6][7] Other factors can include the use of incompatible buffers containing primary amines (e.g., Tris or glycine)[3][5][8], improper storage of the reagent, or inaccessibility of primary amines on your target molecule.[8]

Q3: How should I store and handle DBCO-NHS ester?

A3: DBCO-NHS ester is moisture-sensitive and should be stored at -20°C in a desiccated environment.[1][4] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][5] Stock solutions should be prepared fresh in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] While stock solutions in anhydrous solvents can be stored for a few days at -20°C, it is highly recommended to prepare them immediately before use.[3][4]

Q4: What is the optimal pH for a DBCO-NHS ester labeling reaction?

A4: The optimal pH for labeling is a compromise between maximizing the reactivity of the primary amines on your protein and minimizing the hydrolysis of the NHS ester.[9] A pH range of 7.2 to 8.5 is generally recommended.[8][10] While a higher pH increases the nucleophilicity of the amines, it also significantly accelerates the rate of NHS ester hydrolysis.[6][9] The ideal pH may require some optimization for your specific protein.

Q5: What buffers should I use for the labeling reaction?

A5: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[3][5][8] Buffers containing primary amines, such as Tris or glycine, are not recommended as they will compete with your target molecule for reaction with the NHS ester.[3][5][8] Also, avoid buffers containing azides, as they can react with the DBCO group.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no labeling efficiency Hydrolysis of DBCO-NHS ester - Ensure the DBCO-NHS ester is properly stored and handled to minimize moisture exposure. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][3] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer incubation time.[8] - Optimize the pH of the reaction buffer to be within the 7.2-8.5 range.[8][10]
Incompatible buffer - Use an amine-free buffer such as PBS, HEPES, or borate buffer.[3][5][8] - If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[8]
Low protein concentration - Increase the protein concentration to at least 1-2 mg/mL.[8][11] Higher concentrations favor the reaction with the protein over hydrolysis.[5]
Insufficient molar excess of DBCO-NHS ester - Increase the molar excess of the DBCO-NHS ester. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[3]
Precipitation during the reaction Hydrophobicity of the DBCO group - Some precipitation can occur, especially at higher DBCO-to-protein ratios, due to the hydrophobic nature of the DBCO group.[12] - Consider using a PEGylated version of the DBCO-NHS ester (e.g., DBCO-PEG4-NHS) to improve solubility.[1] - Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is not excessively high (typically below 20%).[13]
Inconsistent labeling results Variability in reagent quality or handling - Always allow the DBCO-NHS ester vial to equilibrate to room temperature before opening.[3][5] - Use high-quality, anhydrous grade DMSO or DMF for preparing stock solutions.[11] - Prepare fresh stock solutions for each experiment to ensure consistent reactivity.[3][4]

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours[7]
8.0Not specified1 hour[14]
8.6410 minutes[7][15]

Note: This data provides a general guideline for the stability of NHS esters. The exact half-life can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[16]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[3] The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid protein denaturation.[13]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10] Reaction times may need to be optimized.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3] Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[10]

Protocol 2: Assessing the Activity of DBCO-NHS Ester

This protocol can be used to determine if your DBCO-NHS ester has been hydrolyzed and is no longer active.

Materials:

  • DBCO-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-containing solution (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the DBCO-NHS ester in 2 mL of the amine-free buffer.

  • Measure the absorbance of the solution at 260 nm. This is your baseline reading.

  • Add a small volume of the amine-containing solution to the DBCO-NHS ester solution and mix.

  • After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: An active NHS ester will react with the amine, releasing N-hydroxysuccinimide, which has a characteristic absorbance around 260 nm. A significant increase in absorbance after adding the amine-containing solution indicates that your DBCO-NHS ester is active. If there is no measurable increase, the ester has likely been hydrolyzed.

Visualizations

Hydrolysis_vs_Labeling cluster_0 Reaction Pathways cluster_1 Products DBCO_NHS DBCO-NHS Ester (Active) Labeled_Protein DBCO-Labeled Protein (Desired Product) DBCO_NHS->Labeled_Protein Aminolysis (Labeling) Hydrolyzed_DBCO Hydrolyzed DBCO (Inactive Byproduct) DBCO_NHS->Hydrolyzed_DBCO Hydrolysis Protein_NH2 Protein-NH2 (Target) Protein_NH2->Labeled_Protein H2O H2O (Water) H2O->Hydrolyzed_DBCO Troubleshooting_Workflow start Low Labeling Efficiency? check_reagent Is DBCO-NHS ester stored properly and prepared fresh? start->check_reagent check_buffer Is the buffer amine-free and pH 7.2-8.5? check_reagent->check_buffer Yes solution_reagent Store at -20°C, desiccated. Prepare fresh stock solution. check_reagent->solution_reagent No check_concentration Is protein concentration >1 mg/mL? check_buffer->check_concentration Yes solution_buffer Use PBS, HEPES, or Borate. Adjust pH if necessary. check_buffer->solution_buffer No solution_concentration Concentrate protein. Increase molar excess of DBCO. check_concentration->solution_concentration No success Successful Labeling check_concentration->success Yes solution_reagent->check_buffer solution_buffer->check_concentration solution_concentration->success

References

Technical Support Center: DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for DBCO-NHCO-PEG5-NHS ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the function of the NHS ester in this compound?

The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1][2] This reaction, known as acylation, forms a stable covalent amide bond under mild conditions.[1][2]

Q2: Why is it necessary to quench the reaction of this compound?

Quenching is a critical step to stop the labeling reaction and prevent any unreacted NHS ester from modifying other molecules in downstream applications.[1] Failure to quench the reaction can lead to non-specific binding, where the unreacted label binds to unintended targets, resulting in high background signals and potentially altering the function of biomolecules.[1]

Q3: What are the common methods to quench unreacted this compound?

There are two primary methods for quenching unreacted NHS esters:

  • Addition of a Primary Amine-Containing Reagent: This is the most common method. Small molecules with primary amines act as scavengers, reacting with and consuming the excess NHS ester.[1]

  • Hydrolysis: The NHS ester group can be inactivated through hydrolysis, where it reacts with water to form a non-reactive carboxyl group. This process is highly dependent on pH.[3][4]

Troubleshooting Guide

Issue Possible Cause Solution
High background or non-specific signal in downstream applications. Incomplete quenching of the NHS ester.Ensure the quenching agent is added at the recommended concentration and incubated for the specified time. Verify the pH of the reaction mixture is suitable for the chosen quenching agent. Consider increasing the concentration of the quenching agent or the incubation time.
Loss of activity of the conjugated biomolecule. The quenching agent may be interfering with the biomolecule's function.After quenching, it is crucial to remove the excess quenching reagent and the quenched linker by-products using methods like desalting columns, dialysis, or size-exclusion chromatography.[1]
Precipitation of the conjugate after quenching. The quenching conditions (e.g., high concentration of quenching agent) might be causing the biomolecule to aggregate.Optimize the concentration of the quenching agent. Ensure thorough mixing during the addition of the quenching buffer. Perform a buffer exchange into a suitable storage buffer immediately after quenching and purification.

Quenching Protocols and Data

The selection of a quenching agent depends on the specific requirements of the experiment. Below is a comparison of common quenching agents and a detailed protocol.

Comparison of Common NHS Ester Quenching Agents
Quenching Agent Mechanism Typical Final Concentration Typical Incubation Time Advantages Considerations
Tris Buffer Reacts with the NHS ester via its primary amine.50-100 mM[1][5]15-30 minutes[5][6]Readily available in most labs; effective quenching.Introduces a new molecule that will be labeled with the DBCO-PEG moiety; may require removal.
Glycine (B1666218) The primary amine of glycine reacts with the NHS ester.50-100 mM[1]15-30 minutes[3]Simple amino acid; effective quenching.Similar to Tris, it will be labeled and may need to be removed.
Hydroxylamine Reacts with the NHS ester.10-50 mM[7]15 minutes[1]Can also cleave potentially formed ester side-products on serine, threonine, or tyrosine residues.[8]Can have other side reactions.
Ethanolamine The primary amine reacts with the NHS ester.50-100 mM[1]15-30 minutesEffective quenching agent.Will be labeled with the DBCO-PEG moiety.
Hydrolysis (High pH) Water attacks the NHS ester, leading to its hydrolysis.N/A (pH adjustment)pH dependent (minutes at pH > 8.6)[3][7]Avoids the addition of another small molecule.High pH can be detrimental to the stability and activity of some biomolecules.
NHS Ester Hydrolysis Rate

The stability of the NHS ester is highly dependent on the pH of the solution. Hydrolysis is a competing reaction during the conjugation process and can also be utilized as a quenching method.

pH Half-life of NHS ester
7.0 (at 0°C)4-5 hours[3]
8.0 (at 4°C)1 hour[7]
8.6 (at 4°C)10 minutes[3][7]

Experimental Protocol: Quenching with Tris Buffer

This protocol describes a general method for quenching unreacted this compound using Tris buffer after a conjugation reaction with a primary amine-containing biomolecule.

Materials:

  • Reaction mixture containing the biomolecule and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification tools (e.g., desalting column, dialysis cassette).

Procedure:

  • Prepare Quenching Buffer: Ensure the 1 M Tris-HCl, pH 8.0 quenching buffer is at room temperature.

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[5][6]

  • Purify: Proceed immediately to the purification step to remove the quenched DBCO-PEG linker, excess quenching agent, and the NHS byproduct. This can be achieved using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.[1]

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow for quenching and the chemical reaction.

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule Reaction_Mixture Reaction Mixture (Conjugated Biomolecule + Unreacted NHS Ester) Biomolecule->Reaction_Mixture DBCO_NHS_Ester This compound DBCO_NHS_Ester->Reaction_Mixture Quenched_Mixture Quenched Reaction Mixture Reaction_Mixture->Quenched_Mixture Add & Incubate Quenching_Agent Quenching Agent (e.g., Tris Buffer) Quenching_Agent->Quenched_Mixture Purification_Step Purification (e.g., Desalting Column) Quenched_Mixture->Purification_Step Purified_Conjugate Purified DBCO-Biomolecule Conjugate Purification_Step->Purified_Conjugate Byproducts Removed Byproducts (Quenched Linker, NHS, Excess Quencher) Purification_Step->Byproducts

Caption: Experimental workflow for quenching unreacted this compound.

Quenching_Reaction cluster_reactants Reactants cluster_products Products DBCO_NHS DBCO-PEG-NHS Ester Quenched_Product Quenched DBCO-PEG DBCO_NHS->Quenched_Product reacts with NHS N-hydroxysuccinimide (byproduct) DBCO_NHS->NHS releases Quencher Primary Amine Quencher (e.g., Tris) Quencher->Quenched_Product

Caption: Chemical reaction of quenching an NHS ester with a primary amine.

References

Technical Support Center: Troubleshooting DBCO-Labeled Protein Aggregation & Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with DBCO-labeled protein aggregation and solubility during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after adding the DBCO labeling reagent?

Protein aggregation during DBCO conjugation is a frequent challenge. Several factors can contribute to this issue:

  • Inherent Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) group is hydrophobic.[1][2] Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions leading to aggregation.[1][2] This effect is more pronounced at higher labeling ratios.[1]

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO reagent (e.g., DBCO-NHS ester) can lead to its precipitation or cause excessive and uncontrolled modification of the protein, resulting in aggregation.[1] Molar ratios of DBCO to antibody exceeding 5 have been shown to cause protein or reagent precipitation.[1][3]

  • Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their environment.[1] If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation, even before the addition of the DBCO reagent.[1] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they compete with the protein for reaction with NHS esters.[4][5]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration can increase the likelihood of aggregation by promoting intermolecular interactions.[1]

  • Presence of Organic Solvents: DBCO reagents are often dissolved in organic solvents like DMSO or DMF.[1][4][5][6] While necessary for solubilizing the reagent, the final concentration of the organic solvent in the reaction mixture should be kept low (typically below 20%) to prevent protein denaturation and precipitation.[4][7]

Q2: How can I prevent or minimize protein aggregation during DBCO labeling?

Preventing aggregation involves optimizing the labeling reaction and protein handling. Here are key strategies:

  • Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and the reactive group (e.g., DBCO-PEG4-NHS) can significantly improve the solubility of the labeled protein and reduce aggregation.[1][3][4][8] The PEG linker can also enhance reaction rates.[1]

  • Optimize the Molar Ratio: Use the lowest effective molar excess of the DBCO reagent to achieve the desired degree of labeling without causing precipitation. It is crucial to determine the optimal ratio empirically for each protein.[9] A starting point is often a 5- to 20-fold molar excess.[10]

  • Control Protein Concentration: If aggregation occurs, try reducing the protein concentration.[1] A recommended range is typically 1-5 mg/mL.[1][5][9]

  • Screen Buffer Conditions: Before the labeling experiment, perform a buffer screen to identify conditions (pH, salts) that best maintain your protein's solubility and stability.[1]

  • Include Solubility-Enhancing Additives: Certain additives can help prevent aggregation. These include amino acids like L-Arginine and L-Glutamate, non-ionic detergents, and reducing agents (if compatible with your protein and the chemistry).[1]

  • Immediate Purification: Purify the conjugated protein immediately after the reaction is complete to remove excess DBCO reagent and any aggregates that may have formed.[1] Size-exclusion chromatography (SEC) or dialysis are effective methods.[1]

  • Consider Site-Specific Labeling: If random labeling of surface lysines leads to aggregation, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.[1]

Troubleshooting Guide

Problem: Visible precipitation or cloudiness is observed after adding the DBCO reagent.

This indicates significant aggregation or precipitation of the protein or the reagent itself.

Troubleshooting Decision Tree

G start Precipitation Observed During DBCO Labeling check_reagent Is DBCO reagent fully dissolved in organic solvent? start->check_reagent check_protein Is the protein stable in the reaction buffer (pre-labeling)? check_reagent->check_protein Yes reduce_dmso Lower Final % of Organic Solvent (e.g., DMSO) check_reagent->reduce_dmso No reduce_ratio Reduce Molar Ratio of DBCO Reagent check_protein->reduce_ratio Yes optimize_buffer Optimize Buffer: pH, Additives (e.g., Arginine) check_protein->optimize_buffer No use_peg Use a PEGylated DBCO Reagent reduce_ratio->use_peg lower_concentration Lower Protein Concentration use_peg->lower_concentration optimize_buffer->lower_concentration lower_concentration->reduce_dmso purify Immediate Purification Post-Reaction (SEC) reduce_dmso->purify success Soluble Labeled Protein purify->success

Caption: Troubleshooting decision tree for protein aggregation.

Data Summary Tables

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
Molar Excess of DBCO 5- to 20-foldEmpirically optimize for your protein. Ratios >5 may increase precipitation risk.[1][3][10]
Protein Concentration 1-5 mg/mLHigher concentrations can improve efficiency but may increase aggregation.[1][5][9]
Reaction Buffer Amine-free (e.g., PBS)Buffers with Tris or glycine will compete with the reaction.[4][5]
pH 7.2-8.0NHS ester reactions are favored at neutral to slightly basic pH.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) for longer incubation times (4-12 hours) may reduce aggregation.[9]
Reaction Time 1-12 hoursMonitor reaction progress to avoid over-labeling.[9]
Final DMSO Concentration <20%High concentrations of organic solvents can denature proteins.[4][7]

Table 2: Common Solubility-Enhancing Buffer Additives

AdditiveConcentration RangeMechanism of Action
L-Arginine / L-Glutamate 50-500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[1]
Non-ionic Detergents 0.01-0.1% (w/v)Helps to solubilize protein aggregates without causing denaturation.[1]
Reducing Agents (TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds.[1] Ensure compatibility.
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MAct as stabilizers, promoting the native state of the protein.[1]

Experimental Protocols & Workflows

General Protocol for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).

  • Protein Preparation:

    • Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

    • Ensure any stabilizing agents from previous purification steps (like BSA or gelatin) have been removed.[1] Use dialysis or a desalting column for buffer exchange.[9]

  • DBCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1] DBCO-NHS esters are moisture-sensitive.[1][9]

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM DBCO-NHS stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[1][9]

  • Quenching the Reaction (Optional):

    • Add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench any unreacted DBCO-NHS ester.[7] Incubate for 15-30 minutes at room temperature.[7]

  • Purification of the Labeled Protein:

    • Immediately purify the DBCO-labeled protein from excess reagent and any aggregates.

    • Use a desalting column, spin filtration, or dialysis against your desired storage buffer.[1] Size-exclusion chromatography (SEC) is highly effective for removing aggregates.[1]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at ~280 nm (for the protein) and ~309 nm (for DBCO).[1][9][11]

    • Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or analytical SEC.[1]

    • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage. Consider adding a cryoprotectant like glycerol.[1]

Experimental Workflow for DBCO Conjugation and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Buffer Exchange (e.g., PBS, pH 7.4) conjugation Add DBCO to Protein (Optimized Molar Ratio) protein_prep->conjugation dbco_prep Prepare DBCO-NHS Stock in anhy. DMSO dbco_prep->conjugation incubation Incubate (e.g., 1h RT or 4-12h at 4°C) conjugation->incubation purify Purify Conjugate (SEC, Dialysis) incubation->purify analyze Analyze: DOL (UV-Vis) Aggregation (DLS, SEC) purify->analyze

Caption: Experimental workflow for DBCO conjugation and optimization.

Signaling Pathways and Mechanisms

Mechanism of DBCO-Induced Protein Aggregation

The primary driver of aggregation is the introduction of multiple hydrophobic DBCO moieties onto the protein surface. This process alters the protein's physicochemical properties, leading to aggregation.

G protein Soluble Protein (Hydrophilic Surface) labeled_protein DBCO-Labeled Protein (Increased Surface Hydrophobicity) protein->labeled_protein  + dbco DBCO-NHS Reagent (Hydrophobic) dbco->labeled_protein Labeling Reaction aggregate Insoluble Protein Aggregate labeled_protein->aggregate Hydrophobic Interactions

References

Technical Support Center: Antibody-DNA Conjugation with DBCO Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-DNA conjugation utilizing DBCO linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve conjugation efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the two-stage antibody-DNA conjugation process: (1) antibody activation with a DBCO-NHS ester and (2) the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction with an azide-modified oligonucleotide.

Low or No Conjugation Yield

Question: I am observing a very low or no final conjugate product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conjugation can stem from several factors throughout the workflow. Here is a breakdown of potential causes and solutions:

1. Issues with Antibody Activation (DBCO-NHS Ester Reaction)

  • Suboptimal Buffer Conditions: The NHS ester reaction is highly pH-dependent and susceptible to competing amines.

    • Solution: Ensure your antibody is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[1][2] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the lysine (B10760008) residues on the antibody for reaction with the NHS ester.[1]

  • Presence of Interfering Substances: Stabilizers like BSA, gelatin, or preservatives like sodium azide (B81097) in the antibody storage buffer can hinder the reaction.

    • Solution: Purify the antibody before conjugation to remove these substances.[3][4][5] Kits are commercially available for the removal of BSA and other additives.[3] Dialysis or the use of desalting spin columns are also effective methods.[3]

  • Degraded DBCO-NHS Ester: DBCO-NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1] They also have a limited shelf-life once dissolved in organic solvents like DMSO or DMF.[3]

    • Solution: Always use a fresh solution of DBCO-NHS ester.[3] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6] Store the stock solution properly at -20°C and for no longer than 2-3 months.[3]

  • Incorrect Molar Ratio: An insufficient amount of DBCO-NHS ester will result in a low degree of labeling (DOL), meaning too few DBCO groups per antibody. Conversely, an excessive amount can lead to antibody precipitation.[1][7]

    • Solution: A molar excess of 5 to 10-fold of DBCO-NHS ester to the antibody is often a good starting point.[7] However, the optimal ratio may need to be determined empirically. Some protocols suggest a 20-30 fold molar excess.[3][8]

2. Issues with the SPAAC "Click" Reaction

  • Presence of Sodium Azide in Buffers: Sodium azide will directly compete with your azide-modified DNA for the DBCO groups on the antibody, severely reducing conjugation efficiency.[1][3]

    • Solution: Ensure all buffers used for the click reaction and for the storage of the DBCO-activated antibody are free of sodium azide.[1][3]

  • Suboptimal Reaction Conditions: The kinetics of the SPAAC reaction are influenced by reactant concentrations, temperature, and incubation time.[1][9]

    • Solution: Increase the concentration of your reactants if possible. While the reaction can proceed at 4°C, higher temperatures (room temperature up to 37°C) can increase the reaction rate.[1][6] Extending the incubation time (from a few hours to overnight) can also improve yield.[1][3][8][10]

  • Steric Hindrance: The physical bulk of the antibody and DNA can prevent the DBCO and azide groups from coming into close enough proximity to react.[1]

    • Solution: Using a DBCO linker with a PEG spacer can help overcome steric hindrance by increasing the distance between the antibody and the reactive group.[1][11][12][13][14]

  • Degraded DBCO-Functionalized Antibody: The DBCO group can lose reactivity over time due to oxidation or reaction with water.

    • Solution: Use the DBCO-activated antibody in the click reaction as soon as possible after preparation. It can be stored at -20°C for up to a month, but its reactivity will decrease over time.[3]

3. Issues with Purification and Analysis

  • Inefficient Removal of Excess Reactants: Unreacted DNA and antibody can interfere with downstream applications and make it difficult to accurately assess the conjugation yield.[15]

    • Solution: Utilize appropriate purification methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEC), or affinity chromatography to separate the conjugate from unreacted components.[15]

  • Inaccurate Quantification: Using incorrect extinction coefficients or failing to account for the absorbance of the DBCO group can lead to an inaccurate determination of the degree of labeling and final conjugate concentration.

    • Solution: The degree of labeling can be determined by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[6][14][16] The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.[6][14]

Antibody Precipitation

Question: My antibody solution becomes cloudy or I see a precipitate after adding the DBCO-NHS ester. What is happening?

Answer: Antibody precipitation during the DBCO-NHS ester labeling step is often due to two main factors:

  • High Concentration of Organic Solvent: DBCO-NHS esters are typically dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous antibody solution can cause the protein to precipitate.

    • Solution: The final concentration of the organic solvent should ideally not exceed 10-15% (v/v).[1][11]

  • Increased Hydrophobicity: The DBCO group is hydrophobic. Attaching too many DBCO molecules to the antibody can increase its overall hydrophobicity, leading to aggregation and precipitation.[1][7]

    • Solution: Avoid using an excessively high molar ratio of DBCO-NHS ester to the antibody. A molar excess of 5 to 10-fold is a good starting point.[7] Using a DBCO linker with a hydrophilic PEG spacer can also help to mitigate this issue.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO-NHS ester to antibody?

A1: The optimal ratio can vary depending on the specific antibody and desired degree of labeling. However, a common starting point is a 5 to 10-fold molar excess of DBCO-NHS ester to the antibody.[7] Some protocols have found success with a 20 to 30-fold molar excess.[3][8] It is recommended to perform a small-scale optimization experiment to determine the best ratio for your specific system.

Q2: What is the recommended buffer for the conjugation reaction?

A2: For the initial antibody activation with DBCO-NHS ester, an amine-free buffer at a pH of 7.2-8.5 is crucial.[1][2] Phosphate-buffered saline (PBS) is a common choice.[1] For the subsequent SPAAC reaction, a buffer like PBS at a neutral pH (7.0-7.4) is suitable.[17] Critically, ensure that no buffers contain sodium azide, as it will inhibit the click reaction.[1][3]

Q3: How long should I incubate the SPAAC reaction?

A3: The incubation time for the SPAAC reaction can range from 2 to 24 hours.[1] Many protocols suggest an overnight incubation at 4°C.[3][8][10] For faster kinetics, the reaction can be performed at room temperature or even 37°C for a shorter duration.[1][6]

Q4: How can I purify the final antibody-DNA conjugate?

A4: Several methods can be used to purify the conjugate and remove excess DNA and unconjugated antibody. These include size-exclusion chromatography (SEC), ion-exchange chromatography (IEC), and affinity chromatography (e.g., using Protein A or Protein G).[15] The choice of method will depend on the scale of your reaction and the required purity of the final product.

Q5: How do I determine the success of my conjugation?

A5: The success of the conjugation can be assessed in several ways. The degree of labeling (DOL) of the antibody with DBCO can be determined spectrophotometrically by measuring the absorbance at 280 nm and 309 nm.[6][14][16] The final conjugate can be analyzed by SDS-PAGE, where you should observe a band shift corresponding to the increased molecular weight of the antibody-DNA conjugate compared to the unconjugated antibody.[10][18] Staining the gel for both protein (e.g., Coomassie blue) and DNA (e.g., SYBR Gold) can confirm the presence of both moieties in the shifted band.[19]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Antibody Activation with DBCO-NHS Ester

ParameterRecommendationRationale
Buffer Amine-free (e.g., PBS)Prevents competition with antibody lysine residues.[1]
pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines.[1][2]
Molar Excess of DBCO-NHS Ester 5-20xBalances labeling efficiency with risk of precipitation.[7][11]
Organic Solvent (DMSO/DMF) < 10-15% (v/v)Minimizes antibody precipitation.[1][11]
Incubation Time 30 - 60 minutesSufficient for reaction completion at room temperature.[3][7]
Temperature Room TemperatureCommon and effective reaction temperature.[3][7]

Table 2: Recommended Reaction Conditions for SPAAC (Click Reaction)

ParameterRecommendationRationale
Buffer Azide-free (e.g., PBS)Sodium azide competes with azide-DNA, inhibiting the reaction.[1][3]
pH ~7.4Physiologically relevant and compatible with most antibodies.[17]
Molar Excess of Azide-DNA 2-4x over DBCO-AbDrives the reaction towards product formation.[3]
Incubation Time 2 - 24 hoursLonger incubation can improve yield.[1]
Temperature 4°C to 37°CHigher temperatures can increase reaction rate.[1][6]

Experimental Protocols

Protocol 1: Antibody Activation with DBCO-NHS Ester
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be at least 1 mg/mL.[3]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3][7]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][7]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[1][3]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting spin column or dialysis.[3][8]

  • Quantification: Determine the concentration of the DBCO-labeled antibody and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 309 nm.[6][14]

Protocol 2: SPAAC Reaction for Antibody-DNA Conjugation
  • Prepare Reactants: Have the purified DBCO-activated antibody and the azide-modified DNA in an azide-free buffer such as PBS.

  • Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified DNA.[3]

  • Incubation: Incubate the reaction overnight at 4°C.[3][8] Alternatively, incubate for 2-4 hours at room temperature.[8]

  • Purification: Purify the antibody-DNA conjugate from excess, unreacted oligonucleotide using a suitable chromatography method such as SEC or IEC.[3][15]

  • Analysis: Validate the final conjugate using SDS-PAGE to observe the molecular weight shift.[3]

Visualizations

Antibody_DNA_Conjugation_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: SPAAC Reaction Start Start Antibody Purified Antibody in Amine-Free Buffer Start->Antibody Reaction1 Incubate (RT, 30-60 min) Antibody->Reaction1 DBCO_NHS DBCO-NHS Ester (in DMSO) DBCO_NHS->Reaction1 Purification1 Remove Excess DBCO (Desalting Column) Reaction1->Purification1 DBCO_Ab DBCO-Activated Antibody Purification1->DBCO_Ab Reaction2 Incubate (4°C, Overnight) DBCO_Ab->Reaction2 Azide_DNA Azide-Modified DNA Azide_DNA->Reaction2 Purification2 Purify Conjugate (e.g., SEC) Reaction2->Purification2 Final_Product Antibody-DNA Conjugate Purification2->Final_Product

Caption: Experimental workflow for antibody-DNA conjugation.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Antibody_DBCO Antibody-DBCO Conjugate Antibody-Triazole-DNA Antibody_DBCO->Conjugate Strain-Promoted [3+2] Cycloaddition DNA_Azide DNA-N3 DNA_Azide->Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

why is my DBCO-NHS ester not reacting with my protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the reaction between DBCO-NHS esters and proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my DBCO-NHS ester not reacting with my protein?

There are several potential reasons for a failed conjugation reaction. The most common issues relate to reaction conditions, reagent stability, and buffer composition. A systematic check of the following parameters is the best approach to identify the problem.

Q2: How does the pH of the reaction buffer affect the conjugation?

The pH is the most critical factor in the success of the NHS ester reaction.[1] The reaction involves a primary amine on your protein attacking the NHS ester.

  • Problem: pH is too low (below 7.0).

    • Reason: At acidic pH, the primary amines (e.g., the epsilon-amino group of lysine) on your protein are protonated (-NH3+). This protonated form is not nucleophilic and cannot react with the NHS ester.[2][3]

    • Solution: Ensure your reaction buffer has a pH between 7.2 and 8.5. The optimal pH is generally considered to be 8.3-8.5.[2][3][4] Use a reliable pH meter to verify the buffer pH immediately before use.

  • Problem: pH is too high (above 9.0).

    • Reason: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and becomes non-reactive.[4][5] The rate of this hydrolysis increases significantly at higher pH.[4][] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[4]

    • Solution: Maintain the pH in the optimal 7.2-8.5 range. If the reaction is performed on a large scale or for an extended period, the hydrolysis of the ester can cause the pH to drop. Consider using a more concentrated buffer to maintain the pH.[3]

Q3: My reaction buffer contains Tris or Glycine (B1666218). Is that a problem?

  • Problem: Your buffer contains extraneous primary amines.

    • Reason: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines. These amines will compete with the primary amines on your protein for reaction with the DBCO-NHS ester, significantly reducing the labeling efficiency of your target protein.[2][3][4][7][8]

    • Solution: Always use a non-amine-containing buffer. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers at a pH between 7.2 and 8.5.[4][7] If your protein is stored in a Tris-based buffer, it must be exchanged into a suitable reaction buffer using methods like dialysis or desalting columns before starting the conjugation.[9]

Q4: I suspect my DBCO-NHS ester may have gone bad. How can I tell?

  • Problem: The DBCO-NHS ester has been hydrolyzed before the reaction.

    • Reason: DBCO-NHS esters are highly sensitive to moisture.[5][7] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.

    • Solution:

      • Storage: Store the solid DBCO-NHS ester at -20°C in a desiccator.[5]

      • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[7]

      • Preparation: Prepare stock solutions of the DBCO-NHS ester immediately before use.[7] Use a dry, anhydrous-grade organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for the stock solution.[3][5] Be aware that DMF can degrade to dimethylamine, which has a fishy odor and can react with NHS esters; use high-quality, amine-free DMF.[2][3] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]

Q5: I am not seeing any labeling. Could my protein be the issue?

  • Problem: Issues with the protein's concentration, purity, or available amines.

    • Reason:

      • Low Protein Concentration: The reaction is bimolecular, so its rate depends on the concentration of both reactants. Very low protein concentrations (<1 mg/mL) can lead to inefficient labeling.[4][10]

      • Competing Nucleophiles: Your protein solution may contain other nucleophilic contaminants (e.g., stabilizing proteins like BSA or gelatin) that will react with the DBCO-NHS ester.[9]

      • Inaccessible Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein might be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the DBCO-NHS ester.[][11]

    • Solution:

      • Concentration: If possible, increase the protein concentration to 1-5 mg/mL.[10]

      • Purity: Ensure the protein is purified away from any amine-containing additives or stabilizing proteins.[9]

      • Accessibility: While difficult to change, you could consider partially denaturing the protein if its native function is not required post-conjugation, though this is a drastic measure.

Q6: How much DBCO-NHS ester should I use?

  • Problem: An incorrect molar ratio of DBCO-NHS ester to protein.

    • Reason: A sufficient molar excess of the ester is required to drive the reaction forward, especially given the competing hydrolysis reaction. However, a very large excess can lead to protein aggregation due to the hydrophobicity of the DBCO group or precipitation of the reagent itself.[10]

    • Solution: A 5 to 20-fold molar excess of DBCO-NHS ester over the protein is a common starting point.[10] For lower protein concentrations (<1 mg/mL), a higher excess of 20 to 50-fold may be necessary.[7][12] This may require optimization for your specific protein.

Summary of Key Reaction Parameters

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5Optimal for deprotonated amines and minimizes NHS ester hydrolysis. pH 8.3-8.5 is often cited as ideal.[2][4]
Buffer Type PBS, HEPES, Bicarbonate, BorateMust be free of primary amines. Avoid Tris, Glycine.[3][4][7] Avoid azides, which can react with the DBCO group.[7]
Molar Excess of DBCO-NHS Ester 5x - 20x (standard) 20x - 50x (for protein < 1mg/mL)Balances reaction efficiency against the risk of protein aggregation. May require optimization.[7][10]
Protein Concentration 1 - 5 mg/mLHigher concentrations favor the desired bimolecular reaction over the unimolecular hydrolysis of the ester.[10]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) slow down both the labeling and hydrolysis reactions, extending the half-life of the ester.[4] Reactions are often run for 1-4 hours at RT or overnight at 4°C.[3][4]
DBCO-NHS Ester Stock Solution Freshly prepared in anhydrous DMSO or DMFThe ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5][7] Stock solutions in anhydrous solvent can be stored for a few days at -20°C.[7]

Standard Experimental Protocol: DBCO Labeling of a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Materials Required:

  • Protein solution (1-5 mg/mL in a suitable amine-free buffer like PBS, pH 7.4-8.0)

  • DBCO-NHS Ester (solid)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting columns or dialysis cassettes)

2. Reagent Preparation:

  • Buffer Exchange: If your protein is in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer (e.g., PBS, pH 7.4-8.0). This can be done using a desalting column or dialysis. After buffer exchange, confirm the protein concentration.

  • DBCO-NHS Ester Stock: Allow the vial of solid DBCO-NHS ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[9][13] This solution should be prepared fresh.

3. Labeling Reaction:

  • Calculate the volume of the 10 mM DBCO-NHS ester stock needed to achieve the desired molar excess (e.g., 20-fold).

  • Add the calculated volume of the DBCO-NHS ester stock solution to your protein solution while gently vortexing.

  • Incubate the reaction. Common incubation times are 1-2 hours at room temperature or overnight at 4°C.[8]

4. Quenching the Reaction:

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).[7][8]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted DBCO-NHS ester is quenched.[8]

5. Purification of the Labeled Protein:

  • Remove the unreacted DBCO reagent and quenching buffer components by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[7][14]

6. Confirmation of Labeling (Optional but Recommended):

  • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) and ~309 nm (for DBCO). This allows for the calculation of the Degree of Labeling (DOL).[13]

  • HPLC: Reverse-phase HPLC can separate the labeled protein from the unlabeled protein. Successful labeling is indicated by a new peak with a longer retention time due to the increased hydrophobicity of the DBCO group.[13]

Troubleshooting Workflow

Troubleshooting_DBCO_NHS_Reaction Start Start: DBCO-NHS reaction failed Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer free of primary amines (e.g., Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust buffer pH to 7.2-8.5 and re-run experiment. Check_pH->Adjust_pH No Check_Reagent Was DBCO-NHS ester handled correctly? (Stored dry, fresh stock) Check_Buffer->Check_Reagent Yes Change_Buffer Action: Buffer exchange protein into amine-free buffer (e.g., PBS). Check_Buffer->Change_Buffer No Check_Molar_Ratio Is molar excess sufficient? (e.g., 10-20x) Check_Reagent->Check_Molar_Ratio Yes New_Reagent Action: Use fresh, properly handled DBCO-NHS ester. Check_Reagent->New_Reagent No Check_Protein Is protein concentration adequate? (>1 mg/mL) & pure? Check_Molar_Ratio->Check_Protein Yes Optimize_Ratio Action: Increase molar excess of DBCO-NHS ester (e.g., to 20-50x). Check_Molar_Ratio->Optimize_Ratio No Optimize_Protein Action: Increase protein concentration. Ensure removal of additives like BSA. Check_Protein->Optimize_Protein No Success Reaction should now be successful. Check_Protein->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent New_Reagent->Check_Molar_Ratio Optimize_Ratio->Check_Protein Optimize_Protein->Success

Caption: Troubleshooting decision tree for failed DBCO-NHS ester protein conjugation.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1][2] In the context of proteins, these reactive groups are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[2][3][4] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2][3][] The optimal pH range for this reaction is typically between 7.2 and 8.5.[2][3][6][7]

Q2: What is the most common side reaction with NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water.[3][6][8] This reaction competes with the desired amidation reaction, converting the NHS ester into a non-reactive carboxylic acid and thereby reducing the efficiency of the conjugation.[6] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[3][9][10]

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, while NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic amino acid side chains, particularly at higher pH or when accessible primary amines are limited.[2][11][12][13] These side reactions include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react with NHS esters to form O-acyl adducts.[2][11][12][13] However, the resulting ester bond is less stable than the amide bond formed with primary amines and can be hydrolyzed.[1][2]

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond.[1][6]

  • Imidazole (B134444) groups: The imidazole ring of histidine can also show some reactivity.[6]

Q4: Which buffers should I avoid when using NHS ester crosslinkers?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[3][6][7][14] These buffers will compete with the target molecule for reaction with the NHS ester, which can significantly reduce the conjugation efficiency.[3][6] It is recommended to use non-amine-containing buffers like phosphate (B84403), borate, or bicarbonate buffers.[2][3]

Q5: How should I store and handle NHS ester reagents?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[4][6][15] To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use.[4][6][15] For water-insoluble NHS esters that require an organic solvent like DMSO or DMF for reconstitution, it is imperative to use anhydrous (dry) solvent to prepare stock solutions to minimize premature hydrolysis.[6][16] It is best practice to prepare stock solutions fresh for each experiment.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation 1. Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or handling.[2][4] 2. Incorrect pH: The reaction pH may be too low, leading to protonation of the primary amines and reduced nucleophilicity.[2][17] 3. Incompatible Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[3][6][14] 4. Low Protein Concentration: At low protein concentrations, the competing hydrolysis reaction can dominate over the desired bioconjugation.[3][9]1. Use Fresh Reagent: Always use a fresh vial of the NHS ester or test the activity of the existing reagent. A simple spectrophotometric assay can be used to determine the reactivity of the NHS ester.[4] 2. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2][3] Use a calibrated pH meter to verify the pH. 3. Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer system (e.g., PBS, HEPES, borate, or bicarbonate) prior to conjugation.[14] 4. Increase Protein Concentration: Concentrate the protein solution before initiating the conjugation reaction. A concentration of 2 mg/mL or higher is often recommended.[2]
High Background/ Non-Specific Binding 1. Excess Unbound Label: Insufficient removal of the hydrolyzed or unreacted NHS ester after the conjugation reaction.[8][18] 2. Hydrophobic or Ionic Interactions: The label or the entire conjugate may non-covalently associate with the protein or other surfaces.[8] 3. Protein Aggregation: Improper reaction conditions can lead to the formation of protein aggregates that trap the unbound label.[8]1. Thorough Purification: Employ stringent purification methods such as size-exclusion chromatography (e.g., gel filtration), dialysis, or tangential flow filtration to effectively remove all unbound label.[18] 2. Optimize Reaction Conditions: Adjust the molar ratio of the NHS ester to the protein. A 15:1 molar ratio is a common starting point, but this should be optimized for each specific protein. 3. Quench the Reaction: After the desired incubation time, quench the reaction by adding an excess of a primary amine-containing compound like Tris or glycine to consume any remaining active NHS ester.[3][19]
Poor Reproducibility 1. Inconsistent Reagent Handling: Variations in the storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments.[4] 2. pH Drift During Reaction: The release of N-hydroxysuccinimide, which is acidic, can cause a drop in the pH of a poorly buffered reaction mixture.[2][20] 3. Variable Reaction Times/Temperatures: Inconsistent incubation times and temperatures can affect the extent of both the desired reaction and the side reactions.[2]1. Standardize Protocols: Adhere to strict protocols for reagent storage, handling, and stock solution preparation. Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles.[2] 2. Use Adequate Buffering: Employ a buffer with sufficient capacity to maintain a stable pH throughout the reaction. For large-scale reactions, monitoring and adjusting the pH may be necessary.[10][20] 3. Consistent Incubation: Use a temperature-controlled incubator or water bath and a timer to ensure consistent reaction conditions for all experiments.

Quantitative Data Summary

The stability of NHS esters in aqueous solution is critically dependent on pH and temperature. The following table summarizes the half-life of hydrolysis for a typical NHS ester under various conditions.

pHTemperature (°C)Half-life of HydrolysisCitation(s)
7.004 - 5 hours[3][9]
7.0Ambient~7 hours[4]
8.0Ambient~1 hour[19]
8.6410 minutes[3][9]
9.0AmbientMinutes[4]

Visualizations

Experimental Workflow for NHS Ester Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) r1 Combine Protein and NHS Ester Solutions p1->r1 p2 Prepare NHS Ester Solution (in anhydrous DMSO or DMF) p2->r1 r2 Incubate (e.g., 1-2 hours at RT) r1->r2 r3 Quench Reaction (add excess Tris or Glycine) r2->r3 pu1 Remove Excess Reagent (e.g., Desalting Column, Dialysis) r3->pu1 pu2 Characterize Conjugate pu1->pu2

Caption: A typical experimental workflow for bioconjugation using NHS esters.

NHS Ester Reaction and Side Reaction Pathways

G NHS NHS Ester Conjugate Stable Amide Bond (Desired Product) NHS->Conjugate Reaction with Amine (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) NHS->Hydrolyzed Hydrolysis (competing reaction) Unstable_Ester Unstable Ester Linkage (Minor Side Product) NHS->Unstable_Ester Reaction with Hydroxyl (minor side reaction) Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate H2O H2O (Water) H2O->Hydrolyzed Protein_OH Protein-OH (e.g., Ser, Thr, Tyr) Protein_OH->Unstable_Ester

Caption: Reaction pathways of NHS esters with primary amines and common side reactions.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_Reagent Is the NHS ester reagent fresh and stored correctly? Start->Check_Reagent Check_pH Is the reaction pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Sol_Reagent Use fresh reagent; test activity. Check_Reagent->Sol_Reagent No Check_Buffer Is the buffer free of primary amines? Check_pH->Check_Buffer Yes Sol_pH Adjust pH of the buffer. Check_pH->Sol_pH No Check_Concentration Is the protein concentration adequate? Check_Buffer->Check_Concentration Yes Sol_Buffer Perform buffer exchange. Check_Buffer->Sol_Buffer No Sol_Concentration Concentrate the protein. Check_Concentration->Sol_Concentration No Success Improved Yield Check_Concentration->Success Yes Sol_Reagent->Success Sol_pH->Success Sol_Buffer->Success Sol_Concentration->Success

Caption: A decision tree for troubleshooting low yield in NHS ester bioconjugation.

Experimental Protocols

Protocol: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester to a protein. Optimization may be required for specific proteins and NHS esters.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL).[10]

    • If necessary, perform a buffer exchange to remove any incompatible buffer components.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[21] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is common).

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[3][10]

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[19]

  • Purification of the Conjugate:

    • Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label at their respective maximum wavelengths.

    • Assess the purity and integrity of the conjugate using techniques such as SDS-PAGE.

Protocol: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide upon hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

    • Prepare a control tube with 2 mL of the amine-free buffer only.[4][22]

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control tube.

    • Immediately measure the absorbance of the NHS ester solution at 260 nm. This reading represents any pre-existing hydrolyzed NHS.[4][22]

  • Induce Hydrolysis:

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution from step 1.

    • Vortex for 30 seconds to induce complete and rapid hydrolysis of the NHS ester.[4]

  • Final Absorbance Measurement:

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.[4][22]

  • Interpretation:

    • If the absorbance from step 4 is significantly greater than the absorbance from step 2, the NHS ester reagent is active.

    • If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[22]

References

Technical Support Center: Optimizing DBCO-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of dibenzocyclooctyne (DBCO) linkers to proteins for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of DBCO linker to protein?

A1: The optimal molar ratio of DBCO linker to protein is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). However, a common starting point is a 10- to 40-fold molar excess of the DBCO linker to the protein.[1][2] For antibodies, a 20- to 30-fold molar excess of DBCO-NHS ester is often recommended when the antibody concentration is around 1 mg/mL.[3] It is crucial to empirically determine the optimal ratio for each specific application to achieve the desired DOL without causing protein aggregation or loss of activity.[4]

Q2: How does protein concentration affect the required molar excess of DBCO linker?

A2: Protein concentration significantly influences the efficiency of the conjugation reaction. Generally, higher protein concentrations require a lower molar excess of the DBCO linker to achieve a similar degree of labeling. Conversely, for more dilute protein solutions, a higher molar excess of the linker is needed to drive the reaction forward.[2][5]

Q3: What are the key reaction conditions to consider when optimizing the DBCO-protein conjugation?

A3: Several factors beyond the molar ratio are critical for successful DBCO-protein conjugation. These include:

  • Buffer Composition: Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0 for reactions involving NHS esters.[4][5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[2][6]

  • Reaction Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C.[5] Reactions at room temperature are generally faster, while incubation at 4°C overnight can improve the stability of sensitive proteins.[1][7]

  • Incubation Time: Typical incubation times range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][6] The optimal time should be determined experimentally.

  • Solvent: If the DBCO linker is not readily soluble in aqueous buffer, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the protein solution.[3][5] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[2][8]

Q4: How can I determine the degree of labeling (DOL) of my DBCO-protein conjugate?

A4: The degree of labeling, which is the average number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[4] This method involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group).[1][4] The DOL can then be calculated using a specific formula that takes into account the extinction coefficients of the protein and the DBCO linker at these wavelengths.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Insufficient molar excess of DBCO linker.Increase the molar ratio of the DBCO linker to the protein.[2]
Hydrolysis of the DBCO-NHS ester.Prepare the DBCO-NHS ester solution immediately before use and ensure it is protected from moisture.[9]
Presence of primary amines in the reaction buffer.Perform a buffer exchange to a non-amine-containing buffer like PBS or HEPES.[2]
Protein Aggregation/Precipitation High molar excess of the hydrophobic DBCO linker.Reduce the molar excess of the DBCO reagent. Conjugation with a molar ratio of DBCO to antibody above 5 has been shown to result in precipitation.[8]
High protein concentration.Decrease the protein concentration during the conjugation reaction.[8]
High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent is kept below 20%.[2]
Inconsistent Results Variability in the degree of labeling between batches.Carefully control all reaction parameters, including molar ratio, protein concentration, temperature, and incubation time.
Degradation of the DBCO linker during storage.Store the DBCO linker according to the manufacturer's instructions, typically desiccated and protected from light.[3]

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Protein Labeling

This protocol provides a general method for labeling a protein with a DBCO-NHS ester. The optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[4]

Materials:

  • Protein of interest

  • DBCO-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-5 mg/mL.[4]

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3]

  • Conjugation Reaction: Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6]

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.[4]

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol describes how to calculate the DOL using UV-Vis spectrophotometry.[4]

Procedure:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).[4]

  • Calculate the DOL using the following formula:[4] DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO) Where:

    • A309 and A280 are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 cm⁻¹M⁻¹).[1]

    • CF is a correction factor for the absorbance of the DBCO group at 280 nm.

Data Presentation

Table 1: Recommended Molar Excess of DBCO Linker Based on Protein Concentration

Protein ConcentrationRecommended Molar Excess (Linker:Protein)
> 5 mg/mL10-20 fold[2]
1-5 mg/mL20-50 fold[2]
< 1 mg/mL> 50-fold (optimization required)[2]

Table 2: Influence of Molar Ratio on Degree of Labeling (DOL) for Herceptin

Molar Excess of DBCO-STP EsterResulting DOL of DBCO
11.1
22.2
32.9
43.5
54.2
64.9
75.3
Data adapted from a study on Herceptin conjugation.[10]

Visualizations

DBCO_Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation (RT or 4°C) Protein->Conjugation DBCO_Linker DBCO-NHS Ester in DMSO/DMF DBCO_Linker->Conjugation Purification Purification (Desalting/Dialysis) Conjugation->Purification Analysis DOL Calculation (UV-Vis) Purification->Analysis

Caption: Experimental workflow for DBCO-protein conjugation.

Troubleshooting_Logic rect_node rect_node start Low DOL? q1 Buffer Amine-Free? start->q1 Yes q2 Molar Ratio Sufficient? q1->q2 Yes sol1 Buffer Exchange q1->sol1 No q3 Linker Hydrolyzed? q2->q3 Yes sol2 Increase Molar Ratio q2->sol2 No sol3 Use Fresh Linker q3->sol3 Yes end Optimized DOL q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting logic for low degree of labeling.

References

Technical Support Center: Purification of DBCO-Oligonucleotide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of DBCO-oligonucleotide conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your DBCO-oligonucleotide conjugates.

Problem/ObservationPotential Cause(s)Recommended Solution(s)
Low recovery of the conjugated oligonucleotide. 1. Aggregation: The hydrophobic nature of the DBCO moiety can lead to aggregation of the conjugate, causing it to precipitate or be lost during purification.[1] 2. Non-specific binding: The conjugate may bind to purification columns or membranes. 3. Suboptimal purification method: The chosen purification method may not be suitable for the specific conjugate.1. Optimize Reaction Conditions: Use a lower molar excess of the DBCO reagent during conjugation to minimize hydrophobicity-induced aggregation.[1] Consider using DBCO reagents with hydrophilic linkers (e.g., PEG).[1] 2. Screen Purification Media: Test different chromatography resins or membranes to find one with minimal non-specific binding. 3. Method Optimization: For HPLC, adjust the gradient and flow rate. For cartridge purification, ensure proper loading and washing conditions.[2]
Co-elution of conjugated and unconjugated oligonucleotides. 1. Similar physicochemical properties: The conjugated and unconjugated oligonucleotides may have very similar retention times or migration patterns.[2] 2. Inefficient separation: The purification method lacks the necessary resolution to separate the two species.1. Optimize HPLC Method: For reverse-phase HPLC, a shallower gradient can improve separation.[2] The increased hydrophobicity of the DBCO-conjugate should lead to a longer retention time.[2] 2. Consider Alternative Methods: If HPLC is not providing adequate separation, consider PAGE, which separates based on size and charge, and can be effective for longer oligos.[3][4] 3. Trityl-on Purification: If applicable to your synthesis, performing reverse-phase HPLC with the 5'-DMT group attached ("trityl-on") significantly increases the hydrophobicity of the full-length product, aiding separation from shorter, unconjugated failure sequences.[4]
Presence of excess unconjugated DBCO reagent in the final product. 1. Inefficient removal by purification method: Desalting columns or spin filters may not completely remove small molecules. 2. Hydrolysis of DBCO-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, leading to unreacted DBCO that is difficult to remove.1. Thorough Purification: HPLC is highly effective at separating the small, hydrophobic DBCO reagent from the larger, more polar oligonucleotide conjugate. Size-exclusion chromatography (SEC) is also a good option for removing small molecules. 2. Proper Reagent Handling: Allow DBCO-NHS ester to warm to room temperature before opening and use anhydrous DMSO for dissolution.[2]
Broad or tailing peaks in HPLC chromatogram. 1. Oligonucleotide secondary structure: Hairpin loops or other secondary structures can cause poor peak shape.[4] 2. Column overloading. 3. Suboptimal mobile phase conditions. 1. Disrupt Secondary Structure: Increase the column temperature to 60°C to help denature secondary structures.[4] Anion-exchange HPLC at a high pH can also be effective.[4] 2. Reduce Sample Load: Inject a smaller amount of the sample onto the column. 3. Optimize Mobile Phase: Adjust the pH and ionic strength of the mobile phase.[4]
Inconsistent purification results. 1. Variability in conjugation efficiency. 2. Inconsistent sample preparation. 3. Degradation of purification column. 1. Standardize Conjugation Protocol: Ensure consistent molar ratios of reactants, reaction times, and temperatures. 2. Consistent Sample Prep: Follow a standardized protocol for preparing your sample for purification. 3. Column Maintenance: Regularly clean and test the performance of your HPLC column.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying DBCO-oligonucleotide conjugates?

A1: The optimal purification method depends on the length of the oligonucleotide, the required purity, and the scale of the purification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolution. The hydrophobicity of the DBCO group provides a significant difference in retention time between the conjugate and the unconjugated oligonucleotide.[2] It is particularly effective for oligonucleotides up to 50 bases in length.[5]

  • Polyacrylamide Gel Electrophoresis (PAGE) provides excellent resolution based on size and is recommended for long oligonucleotides (≥50 bases) or when very high purity (95-99%) is required.[5][6] However, yields from PAGE can be lower than other methods.[3][5]

  • Cartridge Purification (e.g., Glen-Pak™) is a rapid method that utilizes the hydrophobicity of the DBCO group for separation.[2] It is suitable for routine purifications where ultra-high purity is not essential.

Q2: How does the DBCO modification affect the purification of my oligonucleotide?

A2: The DBCO group is hydrophobic, which significantly increases the overall hydrophobicity of the oligonucleotide.[1] This property is advantageous for purification by reverse-phase HPLC , as it leads to a longer retention time for the DBCO-conjugate compared to the unmodified oligonucleotide.[2] However, this increased hydrophobicity can also lead to aggregation, which may reduce recovery.[1]

Q3: I am seeing a very low yield after purification. What can I do to improve it?

A3: Low yield can be due to several factors. First, ensure your conjugation reaction is efficient by optimizing the molar ratio of DBCO reagent to the oligonucleotide. A 10- to 20-fold molar excess of DBCO-NHS ester is often recommended.[2] If aggregation is suspected due to the hydrophobicity of DBCO, consider using a DBCO reagent with a hydrophilic linker, such as PEG.[1] Also, evaluate your purification method. While PAGE gives high purity, it often results in lower yields (20-50%) compared to HPLC (50-70%).[3]

Q4: How can I confirm that my oligonucleotide is successfully conjugated with DBCO?

A4: Successful conjugation can be confirmed by a combination of techniques:

  • UV-Vis Spectroscopy: DBCO has a characteristic absorbance maximum around 309 nm.[2] You can measure the absorbance at 260 nm (for the oligonucleotide) and 309 nm to confirm the presence of both components.

  • Mass Spectrometry (MS): This is a definitive method to confirm the mass of the final conjugate, which should be the sum of the masses of the oligonucleotide and the DBCO moiety.[2]

  • HPLC Analysis: A shift in retention time on a reverse-phase HPLC column compared to the unconjugated oligonucleotide is a strong indicator of successful conjugation.[2]

Q5: Can I use the same purification protocol for different DBCO-oligonucleotide conjugates?

A5: While a general protocol can be a good starting point, optimization is often necessary for each specific conjugate. The length and sequence of the oligonucleotide, as well as the specific DBCO reagent used, can influence its behavior during purification. It is recommended to perform small-scale optimization experiments to determine the ideal purification conditions for each new conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification of DBCO-oligonucleotide conjugates.

Table 1: Comparison of Purification Methods for Oligonucleotides

Purification MethodTypical PurityTypical YieldRecommended ForKey Considerations
Reverse-Phase HPLC >90%[7]50-70%[3]Short to medium length oligos (<50 bases), modified oligos.[5]Excellent for separating based on hydrophobicity.[4]
PAGE 95-99%[5]20-50%[3]Long oligos (≥50 bases), applications requiring very high purity.[5][6]Time-consuming, lower yield.[4]
Cartridge Purification GoodModerate to HighRapid, routine purification.Less resolution than HPLC or PAGE.[5]
Desalting/Ultrafiltration Low (removes small molecules)HighBuffer exchange, removal of salts and unconjugated small molecules.Does not separate unconjugated from conjugated oligo.[1]

Table 2: Recovery and Removal Efficiency of Excess DBCO

Purification MethodAntibody RecoveryRemaining DBCOReference
Desalting (Spin Column) 90.1%18%[1]
Ultrafiltration (Spin Column) 82.3%18%[1]
Dialysis 94.6%13.2%[1]

Experimental Protocols

Detailed Protocol for Reverse-Phase HPLC Purification of DBCO-Oligonucleotide Conjugates

This protocol provides a general guideline for the purification of DBCO-oligonucleotide conjugates using reverse-phase HPLC. Optimization may be required for specific conjugates.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C8 or C18 column[4][8]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water[8]

  • Crude DBCO-oligonucleotide conjugate solution

  • Nuclease-free water

2. Sample Preparation:

  • After the conjugation reaction, if the sample is in a high-salt buffer, it is recommended to perform a desalting step using a desalting column to prevent salt precipitation on the HPLC system.[8]

  • Dissolve the crude conjugate in Mobile Phase A or nuclease-free water.[8]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: A typical gradient is as follows (this should be optimized):

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)[8]

    • 25-30 min: 50-95% B (for column wash)

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B (return to initial conditions)

  • Flow Rate: A typical flow rate is 1.0 mL/min for an analytical column.[8]

  • Detection: Monitor the elution at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).[2]

  • Column Temperature: Set the column temperature to 60°C to minimize secondary structures of the oligonucleotide.[4]

4. Fraction Collection and Post-Purification Processing:

  • Collect fractions corresponding to the peak that absorbs at both 260 nm and 309 nm. This peak represents the DBCO-oligonucleotide conjugate. The conjugate should have a longer retention time than the unconjugated oligonucleotide.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the purified conjugate as a dry powder.

  • If TEAA buffer was used, it can be removed by lyophilization. For other non-volatile buffers, a desalting step is required.[8]

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis and Final Product start Amino-modified Oligonucleotide + DBCO-NHS Ester reaction Incubation (Room temp, 2-4h or 4°C overnight) start->reaction 10-20x molar excess DBCO crude_product Crude DBCO-Oligonucleotide Conjugate reaction->crude_product purification_method Purification Method Selection (HPLC, PAGE, or Cartridge) crude_product->purification_method hplc Reverse-Phase HPLC purification_method->hplc High Purity Needed fraction_collection Fraction Collection hplc->fraction_collection analysis Purity and Identity Check (MS, UV-Vis) fraction_collection->analysis final_product Purified DBCO-Oligonucleotide Conjugate analysis->final_product

Caption: Experimental workflow for the synthesis and purification of DBCO-oligonucleotide conjugates.

troubleshooting_logic problem_low_yield Low Yield cause_aggregation Aggregation (DBCO Hydrophobicity) problem_low_yield->cause_aggregation cause_nonspecific_binding Non-specific Binding problem_low_yield->cause_nonspecific_binding problem_impurity Impurity (Co-elution) cause_poor_separation Poor Separation Resolution problem_impurity->cause_poor_separation cause_excess_reagent Excess Unreacted DBCO problem_impurity->cause_excess_reagent problem_bad_chromatography Poor Chromatography (Broad/Tailing Peaks) problem_bad_chromatography->cause_aggregation cause_secondary_structure Oligo Secondary Structure problem_bad_chromatography->cause_secondary_structure solution_hydrophilic_linker Use Hydrophilic Linker (PEG) cause_aggregation->solution_hydrophilic_linker solution_change_method Change Purification Method (e.g., PAGE) cause_nonspecific_binding->solution_change_method solution_optimize_hplc Optimize HPLC Gradient cause_poor_separation->solution_optimize_hplc cause_poor_separation->solution_change_method solution_increase_temp Increase Column Temperature cause_secondary_structure->solution_increase_temp solution_sec Use Size Exclusion Chromatography cause_excess_reagent->solution_sec

References

Validation & Comparative

Choosing Your Molecular Bridge: A Comparative Guide to DBCO-NHCO-PEG-NHS Esters with Varying PEG Spacer Lengths

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted therapeutics and advanced diagnostics, the linker connecting a targeting moiety, such as an antibody, to a payload, like a potent drug or a fluorescent probe, is a critical determinant of success. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3][4][5] This guide provides a detailed comparison of DBCO-NHCO-PEG5-NHS ester with its shorter (PEG4) and longer (PEG13) counterparts, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal linker for their bioconjugation needs.

The Critical Role of PEG Spacer Length

The number of repeating ethylene (B1197577) glycol units in a PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate.[6][7] Key performance parameters affected by PEG length include solubility, stability, steric hindrance, and reaction kinetics. The choice of PEG spacer length is therefore a crucial optimization step in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted constructs.[8][9]

Key Performance Parameters Influenced by PEG Spacer Length:

  • Solubility and Aggregation: One of the primary functions of a PEG linker is to counteract the hydrophobicity of many payloads, thereby enhancing the aqueous solubility of the final conjugate and reducing its propensity to aggregate.[4][10][11] Longer PEG chains are generally more effective at improving solubility.[11]

  • Steric Hindrance: The length of the PEG spacer arm can impact the accessibility of the reactive groups and the binding of the conjugated molecule to its target. While a longer spacer can minimize steric hindrance between the conjugated molecules, an excessively long chain may interfere with target binding.[11]

  • Pharmacokinetics: The hydrodynamic radius of a bioconjugate, which is influenced by the PEG length, can affect its circulation half-life. Longer PEG chains tend to increase the hydrodynamic size, leading to reduced renal clearance and a longer half-life in vivo.[4][8][12]

  • Reaction Kinetics: The PEG linker can influence the rate of the bioconjugation reaction. A hydrophilic PEG spacer can improve the solubility of the reactants and increase the likelihood of successful collisions between reactive groups, thereby accelerating reaction kinetics.[13]

Head-to-Head Comparison: PEG4 vs. PEG5 vs. PEG13

The following table summarizes the expected performance differences between DBCO-NHCO-NHS esters with PEG4, PEG5, and PEG13 spacers, based on established trends in the scientific literature.

FeatureDBCO-NHCO-PEG4-NHS EsterThis compoundDBCO-NHCO-PEG13-NHS Ester
Spacer Length ShortIntermediateLong
Hydrophilicity GoodGoodExcellent
Solubility Enhancement ModerateModerate-HighHigh
Aggregation Reduction Effective for many applicationsEffective for a broader range of payloadsHighly effective, especially for very hydrophobic payloads
Steric Hindrance MinimalLowModerate
Potential for Impact on Target Binding LowLow to ModerateHigher, requires empirical validation
Reaction Kinetics Fast[13]Potentially slightly faster than PEG4 due to increased flexibility and solubility[13]Generally fast, but may be slightly slower than shorter PEGs in some contexts
In Vivo Half-Life ShorterIntermediateLonger
Best Suited For Applications requiring a compact linker with minimal steric hindrance.A balance of solubility enhancement and minimal steric hindrance.Conjugating highly hydrophobic payloads or when a longer circulation half-life is desired.

Experimental Data Insights

While direct comparative studies for PEG5 versus PEG13 are not abundant, research on varying PEG lengths provides valuable insights. For instance, a study on bombesin-based radiolabeled antagonists demonstrated that increasing the PEG spacer length from PEG2 to PEG12 increased hydrophilicity.[14] However, the same study found that PEG4 and PEG6 analogs showed superior in vivo properties, including high tumor uptake and excellent tumor-to-kidney ratios, suggesting an optimal range for PEG length in that specific application.[14]

Another study investigating the impact of PEG spacer length on antibody-based nanocarrier targeting found that a longer PEG length (5 kDa) was required for specific accumulation in certain primary dendritic cells, whereas a shorter PEG linker (0.65 kDa) was more effective for a dendritic cell line.[15][16] This highlights that the optimal PEG length can be cell-type specific.

In the context of ADCs, the length of the PEG spacer has been shown to influence the drug-to-antibody ratio (DAR). In one study, intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to a shorter PEG4 and a longer PEG24 spacer.[7]

Experimental Workflow and Protocols

The following section details a general experimental protocol for the conjugation of a DBCO-NHCO-PEG-NHS ester to a protein, followed by a copper-free click reaction. This protocol can be adapted for comparing the performance of different PEG spacer lengths.

Bioconjugation Workflow

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_NH2 Protein with Primary Amines (-NH2) DBCO_Protein DBCO-Labeled Protein Protein_NH2->DBCO_Protein pH 7-9 DBCO_PEG_NHS DBCO-NHCO-PEG-NHS Ester DBCO_PEG_NHS->DBCO_Protein DBCO_Protein_ref DBCO-Labeled Protein Azide_Payload Azide-Containing Payload Final_Conjugate Final Bioconjugate Azide_Payload->Final_Conjugate DBCO_Protein_ref->Final_Conjugate

Figure 1. General workflow for protein labeling using DBCO-PEG-NHS ester and click chemistry.
Detailed Experimental Protocol

Materials:

  • DBCO-NHCO-PEG-NHS ester (PEG4, PEG5, or PEG13)

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-containing payload

  • Desalting columns for purification

Procedure:

Part 1: Protein Labeling with DBCO-PEG-NHS Ester

  • Preparation of Reagents:

    • Equilibrate the vial of DBCO-NHCO-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[17]

    • Prepare a stock solution of the DBCO-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[17]

    • Ensure the protein solution is at an appropriate concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7-9.[17] Buffers containing primary amines like Tris or glycine (B1666218) should not be used.[17]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[17]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[17]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[17]

    • Incubate for 15 minutes at room temperature.[17]

  • Purification:

    • Remove excess, unreacted DBCO reagent using a desalting column or dialysis.

Part 2: Copper-Free Click Reaction (SPAAC)

  • Prepare the Azide-Containing Payload:

    • Dissolve the azide-containing payload in a compatible buffer.

  • Click Reaction:

    • Add the azide-containing payload to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of the payload is often recommended.[17]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[17][18]

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove the excess payload and any unreacted starting materials.

Structural Comparison of PEG Spacers

PEG_Spacers cluster_PEG4 DBCO-NHCO-PEG4-NHS cluster_PEG5 DBCO-NHCO-PEG5-NHS cluster_PEG13 DBCO-NHCO-PEG13-NHS DBCO4 DBCO NHCO4 NHCO DBCO4->NHCO4 PEG4_1 O NHCO4->PEG4_1 PEG4_2 O PEG4_1->PEG4_2 PEG4_3 O PEG4_2->PEG4_3 PEG4_4 O PEG4_3->PEG4_4 NHS4 NHS PEG4_4->NHS4 DBCO5 DBCO NHCO5 NHCO DBCO5->NHCO5 PEG5_1 O NHCO5->PEG5_1 PEG5_2 O PEG5_1->PEG5_2 PEG5_3 O PEG5_2->PEG5_3 PEG5_4 O PEG5_3->PEG5_4 PEG5_5 O PEG5_4->PEG5_5 NHS5 NHS PEG5_5->NHS5 DBCO13 DBCO NHCO13 NHCO DBCO13->NHCO13 PEG13_1 O NHCO13->PEG13_1 PEG13_2 ... PEG13_1->PEG13_2 PEG13_13 O PEG13_2->PEG13_13 NHS13 NHS PEG13_13->NHS13

Figure 2. Schematic representation of the different PEG spacer lengths.

Conclusion

The selection of the appropriate PEG spacer length for a DBCO-NHCO-NHS ester is a critical decision that can profoundly impact the performance of a bioconjugate. While DBCO-NHCO-PEG4-NHS ester offers a compact and efficient linker, the slightly longer PEG5 version may provide a beneficial balance of enhanced solubility and minimal steric hindrance for a wider range of applications. For highly hydrophobic payloads or when a longer in vivo half-life is paramount, the DBCO-NHCO-PEG13-NHS ester is a strong candidate. Ultimately, the optimal choice is application-dependent and should be determined through empirical testing. This guide provides a foundational understanding and a practical framework to assist researchers in making an informed decision for their specific bioconjugation needs.

References

The Ascendancy of DBCO Linkers: A Comparative Guide to Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount for researchers, scientists, and drug development professionals. The advent of click chemistry has revolutionized this field, and among its most powerful tools is the dibenzocyclooctyne (DBCO) linker. This guide provides an in-depth, objective comparison of the advantages of DBCO linkers over traditional crosslinkers, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

DBCO linkers are central to strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] In contrast, traditional crosslinkers, such as N-hydroxysuccinimide (NHS) esters and maleimides, have long been the workhorses of bioconjugation but come with inherent limitations regarding specificity and stability.

Key Advantages of DBCO Linkers at a Glance

The primary advantages of DBCO linkers stem from their unique reaction mechanism, which offers superior performance in several key areas:

  • Unparalleled Biocompatibility: The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][2] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[2]

  • Exceptional Specificity and Minimal Side Reactions: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target labeling.[2] Traditional crosslinkers, however, are prone to side reactions. NHS esters can hydrolyze in aqueous solutions, a reaction that competes with the desired amidation.[3][4] Maleimides can react with amines at pH values above 7.5 and the resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1]

  • Rapid and Efficient Conjugation: DBCO linkers exhibit fast reaction kinetics, often proceeding to completion in a short time at room temperature, resulting in high conjugation yields.[2] This efficiency is particularly advantageous when working with low concentrations of reactants or in dynamic biological systems.

  • Formation of Highly Stable Conjugates: The triazole linkage formed through the DBCO-azide reaction is highly stable, ensuring the integrity of the resulting bioconjugate under physiological conditions.[1][5] This is a crucial attribute for applications such as antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.[1]

Quantitative Comparison of Linker Performance

To provide a clear and objective comparison, the following table summarizes key quantitative and qualitative parameters for DBCO linkers versus traditional crosslinkers.

FeatureDBCO Linker (SPAAC)NHS EsterMaleimide (e.g., SMCC)
Reaction Mechanism Strain-Promoted Alkyne-Azide CycloadditionAcylation of primary aminesMichael addition to thiols
Target Functional Group AzidePrimary Amine (-NH₂)Sulfhydryl (-SH)
Reaction pH Wide range, typically 4-107.0-9.06.5-7.5
Biocompatibility High (copper-free)[2]ModerateModerate
Bioorthogonality High[2]LowModerate
Second-Order Rate Constant (k₂) ~0.24 M⁻¹s⁻¹ (with Benzyl Azide)[6]Varies significantly with amine pKaVaries with thiol pKa
Stability of Linkage High (stable triazole ring)[1][5]High (stable amide bond)Moderate (thioether bond susceptible to retro-Michael addition)[1]
Key Side Reactions Thiol-yne addition with free thiols (slower than SPAAC)Hydrolysis (competes with aminolysis)[3][4]Hydrolysis of maleimide, reaction with amines (>pH 7.5), retro-Michael addition[1]
Hydrophilicity Can be enhanced with PEG spacersGenerally hydrophobicCan be enhanced with sulfo-SMCC

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation experiments. Below are generalized protocols for key comparative experiments.

Protocol 1: Comparative Labeling of an Antibody with DBCO-NHS Ester and a Standard NHS Ester

Objective: To compare the labeling efficiency of an antibody with a DBCO-NHS ester versus a standard fluorescent NHS ester.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • DBCO-PEG4-NHS Ester (or similar DBCO-NHS variant).

  • Fluorescent NHS Ester (e.g., FITC-NHS).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns.

  • UV-Vis Spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of both DBCO-NHS ester and FITC-NHS in anhydrous DMSO.

  • Reaction Setup:

    • Divide the antibody solution into two equal aliquots.

    • To the first aliquot, add a 10-fold molar excess of the DBCO-NHS ester solution.

    • To the second aliquot, add a 10-fold molar excess of the FITC-NHS ester solution.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Incubate both reaction mixtures for 1 hour at room temperature with gentle stirring.

  • Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody conjugates from excess reagents using desalting columns equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration for both conjugates by measuring the absorbance at 280 nm.

    • For the FITC-labeled antibody, measure the absorbance at ~495 nm to determine the degree of labeling (DOL).

    • For the DBCO-labeled antibody, the DOL can be determined by reacting it with an azide-containing fluorophore and then measuring the fluorescence, or by using UV absorbance at ~309 nm for the DBCO group.

Protocol 2: In Vitro Cytotoxicity Assessment of an ADC (MTT Assay)

Objective: To evaluate and compare the cytotoxic potential of ADCs prepared with a DBCO linker versus a traditional linker.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • Complete cell culture medium.

  • ADCs (one with a DBCO linker and one with a traditional linker, e.g., SMCC).

  • Unconjugated antibody and free cytotoxic drug as controls.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug. Treat the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ value for each ADC.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

SPAAC_Reaction DBCO DBCO-modified Biomolecule 1 Conjugate Stable Triazole-linked Conjugate DBCO->Conjugate Strain-Promoted Cycloaddition (Copper-Free) Azide Azide-modified Biomolecule 2 Azide->Conjugate

SPAAC Reaction Mechanism

ADC_Conjugation_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_payload_mod Step 2: Payload Preparation cluster_conjugation Step 3: Conjugation & Purification Antibody Antibody DBCO_Antibody DBCO-labeled Antibody Antibody->DBCO_Antibody Reaction with primary amines (Lys) DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC SPAAC Reaction Payload Cytotoxic Payload Azide_Payload Azide-modified Payload Payload->Azide_Payload Azide_Linker Azide Linker Azide_Linker->Azide_Payload Azide_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Typical ADC Conjugation Workflow

Traditional_Linker_Side_Reactions cluster_nhs NHS Ester Side Reaction cluster_maleimide Maleimide Side Reactions NHS_Ester NHS Ester Hydrolysis Hydrolysis (Inactive Carboxylate) NHS_Ester->Hydrolysis H₂O, pH dependent Thioether_Bond Thioether Bond (Conjugate) Retro_Michael Retro-Michael Addition (Deconjugation) Thioether_Bond->Retro_Michael e.g., in plasma

Side Reactions of Traditional Linkers

Conclusion

The choice of linker is a critical determinant of success in bioconjugation, profoundly impacting the stability, specificity, and overall performance of the resulting conjugate. DBCO linkers, through the mechanism of strain-promoted alkyne-azide cycloaddition, offer a superior alternative to traditional crosslinkers in many applications, particularly those requiring high biocompatibility and specificity, such as in the development of antibody-drug conjugates and live-cell imaging probes. While traditional linkers like NHS esters and maleimides remain valuable tools for certain applications, researchers must be cognizant of their potential for side reactions and instability. By carefully considering the quantitative data and experimental protocols presented in this guide, scientists and drug development professionals can select the optimal linker technology to advance their research and therapeutic development programs.

References

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug discovery, click chemistry has emerged as a transformative tool, enabling the efficient and specific covalent linking of molecular building blocks.[1][2] The two most prominent forms of this powerful reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

The fundamental distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst.[3] While CuAAC relies on this catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, driven by the release of ring strain.[3][] This difference in mechanism has profound implications for their respective applications, particularly in biological systems.

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[][5]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.[3][6] Ligands are often required to mitigate toxicity.[7][8]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[1][3][9]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[5] The rate is less affected by the steric bulk of the azide.Slower than CuAAC, with rates highly dependent on the structure of the cyclooctyne and azide.[10][11] Can be significantly slower with sterically demanding reagents.[5]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.[12]Excellent, as the reaction is bioorthogonal and does not interfere with most biological functional groups.[3][]
Selectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[12]Produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which may not be a concern for many bioconjugation applications.[13]
Reagent Accessibility Terminal alkynes and azides are generally simple to synthesize and readily available.[12]The synthesis of strained cyclooctynes can be complex and multi-stepped, making them more expensive.[3][13]

Table 1: General Comparison of CuAAC and SPAAC

Reaction Kinetics of Common Cyclooctynes in SPAAC

The rate of SPAAC is critically dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring can dramatically influence the reaction kinetics.

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
DIBO (Dibenzocyclooctynol)0.0567
DIBO-Carbamate0.0696
DIBO-Ketone0.2590
DIBO-Oxime0.0611

Table 2: Comparison of reaction kinetics for commonly used cyclooctynes. Rates can vary based on the solvent and the specific structure of the azide.[14]

Delving into the Mechanisms

The divergent pathways of these two reactions are key to understanding their respective strengths and weaknesses.

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Coordination with Cu(I) Azide Azide Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Coordination with Azide Triazole 1,4-disubstituted Triazole Metallacycle->Triazole Ring Contraction & Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: A simplified diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

In CuAAC, the copper(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate.[12] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[12]

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Azide Azide Azide->TS Triazole Triazole (Mixture of Regioisomers) TS->Triazole Release of Ring Strain

Caption: A simplified diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

SPAAC, in contrast, proceeds through a concerted [3+2] cycloaddition mechanism, also known as a Huisgen 1,3-dipolar cycloaddition.[3][15] The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed without a catalyst.[][15] This reaction is driven by the release of this strain upon the formation of the more stable triazole ring.[]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation using both CuAAC and SPAAC.

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for performing a CuAAC reaction on a solid support, such as a resin used in peptide synthesis.[16]

Materials:

  • Azide-functionalized resin

  • Terminal alkyne (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (B129727)

Procedure:

  • Resin Preparation: Swell the azide-functionalized resin in DMF in a reaction vessel.

  • Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne in a minimal amount of DMF or THF.[16]

  • Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI and DIPEA.[16]

  • Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture.[16]

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. Reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL).[16]

  • Drying: Dry the resin under vacuum.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for In Vivo Imaging

This generalized protocol outlines a metabolic labeling and subsequent in vivo imaging experiment using SPAAC.[17]

Materials:

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz)

  • Cyclooctyne-conjugated imaging probe (e.g., DBCO-fluorophore)

  • Biocompatible buffer (e.g., PBS)

  • Animal model (e.g., tumor-bearing mouse)

  • Imaging modality (e.g., fluorescence imaging system)

Procedure:

  • Metabolic Labeling: Administer the azide-modified metabolic precursor to the animal model for a specified period (e.g., 7 days) to allow for incorporation into the target biomolecules.[18]

  • Cyclooctyne Probe Administration: Prepare the cyclooctyne-conjugated imaging probe in a sterile, biocompatible buffer. Administer the probe to the animal via an appropriate route (e.g., intravenous injection).[17]

  • Incubation: Allow the SPAAC reaction to proceed in vivo for a predetermined time (e.g., 1-3 hours).

  • In Vivo Imaging: Anesthetize the animal and perform whole-body imaging using the appropriate modality to visualize the localization of the labeled biomolecules.[17]

Applications in Drug Development and Research

Both CuAAC and SPAAC have proven to be invaluable in various stages of drug discovery and biomedical research.

Applications cluster_CuAAC CuAAC Applications cluster_SPAAC SPAAC Applications CuAAC_Node Copper-Catalyzed Azide-Alkyne Cycloaddition Lead_Discovery Lead Discovery & Optimization CuAAC_Node->Lead_Discovery PDC_Synthesis Peptide-Drug Conjugate Synthesis CuAAC_Node->PDC_Synthesis Biomolecule_Labeling Biomolecule Labeling (in vitro) CuAAC_Node->Biomolecule_Labeling Materials_Science Materials Science CuAAC_Node->Materials_Science SPAAC_Node Strain-Promoted Azide-Alkyne Cycloaddition InVivo_Imaging In Vivo Imaging SPAAC_Node->InVivo_Imaging Targeted_Drug_Delivery Targeted Drug Delivery SPAAC_Node->Targeted_Drug_Delivery Live_Cell_Labeling Live Cell Labeling SPAAC_Node->Live_Cell_Labeling Radiopharmaceuticals Radiopharmaceutical Development SPAAC_Node->Radiopharmaceuticals

Caption: Key application areas for CuAAC and SPAAC in research and drug development.

CuAAC is widely exploited to expedite lead discovery and optimization in medicinal chemistry.[2][19] It is a crucial tool for assembling drug-like molecules and functionalizing biologically active compounds.[20]

Due to its superior biocompatibility, SPAAC is the preferred method for applications within living systems.[1][3] It has been instrumental in the development of in vivo imaging agents, targeted drug delivery systems, and for labeling biomolecules on the surface of live cells.[][9][17] Furthermore, SPAAC has found significant use in the preparation of radiopharmaceuticals, where the absence of a competing metal catalyst is a distinct advantage.[21]

Conclusion: Making the Right Choice

Ultimately, the decision between CuAAC and SPAAC hinges on the specific requirements of the experiment. For applications demanding rapid reaction kinetics where the potential for copper toxicity can be managed, such as in materials science or certain ex vivo modifications, CuAAC remains a powerful and efficient tool.[18] However, for the majority of in vivo studies, particularly those involving sensitive biological systems or requiring long-term observation, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[18] As research continues to yield novel strained alkynes with enhanced reaction rates, the utility of copper-free click chemistry in advancing biomedical research and drug development is set to expand even further.

References

Mass Spectrometry Analysis of DBCO-Conjugated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The conjugation of proteins with dibenzocyclooctyne (DBCO) via strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," is a powerful tool for creating antibody-drug conjugates (ADCs), PET imaging agents, and other functional protein constructs. Mass spectrometry (MS) is an indispensable analytical technique for verifying the successful conjugation, determining the degree of labeling (DOL), and confirming the site of modification. This guide provides a comparative overview of common MS-based methods for the analysis of DBCO-conjugated proteins, complete with experimental protocols and performance data.

Comparison of Mass Spectrometry Techniques

The analysis of DBCO-conjugated proteins by mass spectrometry can be broadly categorized into three approaches: intact protein analysis, peptide mapping (bottom-up proteomics), and top-down proteomics. Each method offers distinct advantages and provides different levels of structural information. The choice of technique depends on the specific analytical question, the nature of the protein, and the available instrumentation.

FeatureIntact Protein AnalysisPeptide Mapping (Bottom-Up Proteomics)Top-Down Proteomics
Primary Information Degree of Labeling (DOL), HeterogeneitySite of Conjugation, Site OccupancyProteoform Characterization, PTMs, DOL
Sample Preparation Minimal; desalting may be required.Complex; involves denaturation, reduction, alkylation, and enzymatic digestion.[1]Moderate; requires protein purification and desalting.
Instrumentation ESI-TOF, MALDI-TOF, Q-TOF[2]LC-MS/MS (e.g., Q-TOF, Orbitrap)[3]High-resolution MS (e.g., FT-ICR, Orbitrap) with fragmentation capabilities (ETD, EThcD)[4][5]
Resolution Low (protein level)High (peptide/amino acid level)High (protein and fragment level)
Throughput HighLow to MediumLow
Advantages - Fast and straightforward.- Provides a rapid assessment of conjugation success and DOL.[2][6]- Precisely identifies the amino acid residues modified with DBCO.- Can quantify the extent of modification at each site.- Provides a comprehensive view of the entire protein, including multiple modifications.[4]- Preserves information about combinations of PTMs and conjugations on a single molecule.
Disadvantages - Does not provide information on the location of the modification.- Can be challenging for very large or heterogeneous proteins.- The enzymatic digestion process can be long and introduce artifacts.- Sequence coverage may be incomplete, potentially missing some modification sites.[3]- Requires specialized and expensive instrumentation.- Data analysis is complex.- Less effective for very large proteins (>50-70 kDa).[7]

Experimental Workflows and Protocols

Detailed below are the generalized workflows and protocols for the three main mass spectrometry techniques used to analyze DBCO-conjugated proteins.

Intact Protein Analysis

This method provides the molecular weight of the intact protein, allowing for the confirmation of conjugation and the determination of the number of DBCO molecules attached.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis p1 DBCO-Conjugated Protein Sample p2 Buffer Exchange/ Desalting p1->p2 a1 Infusion or LC Separation p2->a1 a2 Mass Spectrometry (ESI-TOF or MALDI-TOF) a1->a2 d1 Deconvolution of Mass Spectrum a2->d1 d2 Determine Mass Shift and DOL d1->d2

Workflow for Intact Protein Mass Spectrometry Analysis.

Protocol for Intact Protein Analysis by ESI-MS:

  • Sample Preparation:

    • Start with a purified DBCO-conjugated protein sample at a concentration of approximately 0.1-1 mg/mL.

    • Perform a buffer exchange into a volatile buffer system, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water, to remove non-volatile salts. This can be done using a desalting column or spin filtration.

  • Mass Spectrometry Analysis:

    • Inject the desalted sample into an ESI-TOF or a similar high-resolution mass spectrometer.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Process the raw data to obtain a deconvoluted mass spectrum, which shows the molecular weight of the different species in the sample.

    • Compare the mass of the conjugated protein to the unconjugated control. The mass difference corresponds to the mass of the attached DBCO-linker moieties.

    • The degree of labeling (DOL) can be calculated by dividing the total mass shift by the molecular weight of a single DBCO-linker. Multiple peaks in the deconvoluted spectrum indicate a heterogeneous mixture of species with different numbers of DBCO molecules attached.[8]

Peptide Mapping (Bottom-Up Proteomics)

Peptide mapping is used to identify the specific sites of DBCO conjugation on the protein.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 DBCO-Conjugated Protein p2 Denaturation, Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 Reverse-Phase HPLC Separation of Peptides p3->a1 a2 Tandem Mass Spectrometry (MS/MS) a1->a2 d1 Database Search of MS/MS Spectra a2->d1 d2 Identify DBCO-Modified Peptides and Conjugation Sites d1->d2

Workflow for Peptide Mapping Analysis of DBCO-Conjugated Proteins.

Protocol for Peptide Mapping:

  • Sample Preparation:

    • Denature the DBCO-conjugated protein (e.g., with urea (B33335) or guanidine (B92328) hydrochloride).[9]

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.[9]

    • Perform a buffer exchange to remove denaturants and alkylating agents and into a buffer suitable for enzymatic digestion (e.g., ammonium bicarbonate).

    • Add a protease, typically trypsin, and incubate to digest the protein into smaller peptides.[10]

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.[9]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). In a data-dependent acquisition mode, the mass spectrometer will automatically select precursor peptide ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

    • The mass of the DBCO-linker should be included as a variable modification in the search parameters to identify the modified peptides.

    • The identified modified peptides will reveal the specific amino acid residues where the DBCO group is attached.

Top-Down Proteomics

Top-down proteomics analyzes the intact protein and its fragments, providing a comprehensive characterization of different proteoforms, including those with DBCO conjugations.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis p1 Purified DBCO-Conjugated Protein p2 Desalting p1->p2 a1 Intact Protein Separation (e.g., LC) p2->a1 a2 High-Resolution MS1 (Intact Mass) a1->a2 a3 Protein Fragmentation (e.g., ETD, EThcD) a2->a3 a4 High-Resolution MS2 (Fragment Ions) a3->a4 d1 Deconvolution of MS1 and MS2 Spectra a4->d1 d2 Proteoform Identification and Characterization d1->d2

Workflow for Top-Down Proteomics Analysis.

Protocol for Top-Down Proteomics:

  • Sample Preparation:

    • The protein sample must be highly purified and in a volatile buffer compatible with mass spectrometry.

  • LC-MS/MS Analysis:

    • Introduce the intact protein into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap). This is often coupled with a separation technique like reverse-phase or size-exclusion chromatography.[5]

    • Acquire a high-resolution mass spectrum (MS1) of the intact protein to determine its accurate mass.

    • Isolate the precursor ion of the DBCO-conjugated protein and subject it to fragmentation using techniques like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD), which are well-suited for large molecules.[4]

    • Acquire a high-resolution mass spectrum (MS2) of the resulting fragment ions.

  • Data Analysis:

    • The intact mass from the MS1 spectrum provides information on the DOL.

    • The MS2 fragmentation data is used to sequence the protein and localize the DBCO modification. Specialized software is required to interpret the complex fragmentation patterns of large proteins.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from mass spectrometry analysis of DBCO-conjugated proteins as found in the literature.

ProteinConjugation StrategyMS MethodKey FindingReference
HerceptinLysine conjugation with DBCO-STP esterMALDI-TOFDOL determined by MALDI-TOF was in close agreement with UV-Vis measurements. For example, a 5-fold molar excess of DBCO-STP ester resulted in a DOL of 4.27 ± 0.38.[11]
mEGFPCysteine-specific DBCO-tag conjugationLC-MSSite-selective mono-labeled product was generated in 80% yield.[12]
TrastuzumabCysteine-specific DBCO-tag conjugationLC-MSSite-selective heavy-chain mono-labeled product was generated in 90% yield.[12]
Protein ALysine conjugation with DBCO-PEG5-NHS esterMALDI-TOFIncreasing the molar ratio of DBCO-linker to Protein A resulted in a higher degree of labeling, as observed by a shift to higher molecular weights.[13]
aDEC205 AntibodySite-specific modificationMass SpectrometrySuccessful conjugation of DBCO was confirmed by a mass shift in the spectrum.[14]

Conclusion

Mass spectrometry is a versatile and powerful tool for the in-depth characterization of DBCO-conjugated proteins. Intact protein analysis offers a rapid assessment of conjugation success and the degree of labeling. Peptide mapping provides high-resolution information on the specific sites of modification. Top-down proteomics, while technically demanding, delivers the most comprehensive picture of the complete proteoform, including the interplay of different modifications. The selection of the most appropriate MS strategy will be dictated by the specific analytical needs of the research or development project, balancing the level of detail required with considerations of sample complexity, throughput, and available instrumentation.

References

A Researcher's Guide to HPLC Purification and Analysis of DBCO-Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise purification and analysis of biomolecules labeled with dibenzocyclooctyne (DBCO) is critical for the success of subsequent applications, from in-vivo imaging to the development of antibody-drug conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for both the purification and characterization of these conjugates. This guide provides an objective comparison of HPLC with other common purification and analysis methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable strategy for your research needs.

The bulky and hydrophobic nature of the DBCO group alters the physicochemical properties of the labeled molecule, a feature that is leveraged for separation and analysis.[1][2] Successful conjugation is often confirmed by a shift in retention time when analyzed by HPLC.[1][2]

Comparative Analysis of Purification Techniques for DBCO-Labeled Molecules

The choice of purification method is crucial to remove unreacted DBCO reagents and to separate biomolecules with varying degrees of labeling. While simpler methods like spin desalting columns and dialysis are effective for removing excess small molecule reagents, HPLC offers superior resolution for separating complex mixtures of labeled and unlabeled species.

Purification MethodPrincipleTypical PurityTypical RecoverySpeedThroughputKey AdvantagesKey Limitations
HPLC (RP, IEX, HIC, SEC) Separation based on hydrophobicity, charge, or size>95%>80%[1]SlowLow to MediumHigh resolution, provides both purification and analysis, versatile for different molecules.[1][2]Time-consuming, requires specialized equipment.[2]
Spin Desalting Columns Size exclusion chromatographyModerate>85%[1]FastHighQuick removal of small molecules, simple to use.Low resolution, does not separate labeled from unlabeled proteins.
Dialysis Size-based diffusion across a semi-permeable membraneModerateVariableVery SlowLowGentle, suitable for large volumes.Time-consuming, may result in sample dilution.
DBCO Magnetic Beads Affinity purification of azide-tagged moleculesHighVariableFastHighHigh specificity for azide-labeled molecules, simple workflow.[3]Only applicable for purifying molecules that have reacted with an azide (B81097) partner.

Comparative Analysis of Analytical Techniques for DBCO-Labeled Molecules

Beyond purification, a variety of analytical techniques can be employed to characterize DBCO-labeled molecules. HPLC, particularly when coupled with mass spectrometry, provides comprehensive data on purity, stability, and the degree of labeling.

Analytical MethodPrincipleInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
HPLC (RP, IEX, HIC) Separation based on hydrophobicity or chargePurity, degree of labeling, stabilityHighMediumQuantitative and qualitative data, can be used for purification.[1][2]Can be time-consuming, may require method development.[2]
UV-Vis Spectroscopy Measurement of light absorbanceDegree of Labeling (DOL)LowHighQuick, simple, non-destructive.[2]Indirect method, can be affected by interfering substances.[2]
SDS-PAGE Separation based on molecular weightQualitative assessment of conjugationLowHighSimple, widely available.[2]Not suitable for small molecules, provides limited quantitative data.[2]
Mass Spectrometry (MS) Measurement of mass-to-charge ratioPrecise mass of conjugate, confirms conjugation, identifies labeling sitesVery HighMediumHighly accurate and sensitive, provides direct evidence of labeling.[1]Requires specialized and expensive equipment.

Experimental Protocols

General Protocol for Protein Labeling with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a protein with a DBCO-NHS ester. Optimization of the molar excess of the DBCO reagent is recommended for each specific protein.[1]

  • Reagent Preparation : Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[1] Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1]

  • Conjugation Reaction : Add the desired molar excess (typically 5- to 20-fold) of the DBCO-NHS ester stock solution to the protein solution.[1] The final concentration of DMSO should ideally be below 20%.[4]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[1]

  • Removal of Excess Reagent : Remove the unreacted DBCO-NHS ester using a desalting spin column according to the manufacturer's protocol. This step typically yields a protein recovery of over 85%.[1]

HPLC Purification and Analysis of DBCO-Labeled Proteins

The choice of HPLC method depends on the properties of the protein and the desired separation.

RP-HPLC separates molecules based on hydrophobicity and is a powerful tool for both analysis and purification.

  • Column : A C4, C8, or C18 column suitable for protein separation.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.[2]

  • Detection : Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).[1]

  • Analysis : Successful labeling is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein, owing to the increased hydrophobicity from the DBCO group.[2]

IEX-HPLC separates molecules based on their net surface charge. The conjugation of a DBCO group can alter the protein's isoelectric point (pI), enabling separation.

  • Column : A weak or strong anion or cation exchange column.

  • Mobile Phase A : Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).[1]

  • Mobile Phase B : High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0).[1]

  • Gradient : A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.[1]

  • Detection : Monitor absorbance at 280 nm and 309 nm.[1]

HIC separates proteins based on surface hydrophobicity under non-denaturing conditions. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.

  • Column : A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[1]

  • Mobile Phase A : High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).[1]

  • Mobile Phase B : Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).

  • Gradient : A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Detection : Monitor absorbance at 280 nm and 309 nm.[1]

Visualizing the Workflow and Logic

DBCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Conjugation Conjugation (RT, 30-60 min) Protein_Solution->Conjugation DBCO_NHS_Ester DBCO-NHS Ester in DMSO DBCO_NHS_Ester->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Desalting Removal of Excess Reagent (Desalting) Quenching->Desalting HPLC HPLC Purification & Analysis Desalting->HPLC Final_Product Purified DBCO-Labeled Protein HPLC->Final_Product

Experimental workflow for DBCO labeling and HPLC purification.

HPLC_Analysis_Logic cluster_properties Molecular Properties cluster_results Chromatogram Results Unlabeled_Protein Unlabeled Protein Unlabeled_Property Less Hydrophobic Unlabeled_Protein->Unlabeled_Property DBCO_Labeled_Protein DBCO-Labeled Protein Labeled_Property More Hydrophobic (due to DBCO) DBCO_Labeled_Protein->Labeled_Property HPLC_Column HPLC Column (e.g., C18) Elution_Profile Elution Profile HPLC_Column->Elution_Profile Separation Early_Peak Earlier Retention Time Elution_Profile->Early_Peak Corresponds to Unlabeled Late_Peak Later Retention Time Elution_Profile->Late_Peak Corresponds to Labeled Unlabeled_Property->HPLC_Column Weaker Interaction Labeled_Property->HPLC_Column Stronger Interaction

References

Confirming Successful DBCO Conjugation to Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the successful conjugation of dibenzocyclooctyne (DBCO) moieties to antibodies is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. Rigorous analytical confirmation is essential to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of key analytical techniques used to confirm DBCO conjugation, complete with experimental protocols and supporting data.

Comparison of Analytical Techniques for DBCO-Antibody Conjugation Confirmation

The choice of analytical method depends on the specific information required, available instrumentation, and the stage of development. The following table summarizes the most common techniques used to characterize DBCO-antibody conjugates.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures light absorbance. DBCO has a characteristic absorbance peak around 309 nm.Average Degree of Labeling (DOL)Quick, simple, and non-destructive. Requires common laboratory equipment.Indirect method; can be affected by other molecules that absorb at similar wavelengths. Does not provide information on conjugation site or heterogeneity.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. DBCO conjugation increases the hydrophobicity of the antibody.Drug-to-Antibody Ratio (DAR) distribution, presence of unconjugated antibody.Provides information on the distribution of different drug-loaded species. Analysis is performed under non-denaturing conditions.May have lower resolution for complex mixtures compared to RP-HPLC. Typically not directly compatible with mass spectrometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions.DAR of reduced antibody fragments (light and heavy chains).High resolution and sensitivity. Can separate different conjugated chains.Denaturing conditions may alter the conjugate. Not suitable for analyzing intact antibodies.
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugate, DOL, confirmation of conjugation, and identification of conjugation sites (with peptide mapping).High accuracy and sensitivity. Provides direct evidence of conjugation and detailed structural information.Requires specialized and expensive equipment. Data analysis can be complex.
SDS-PAGE Separates proteins based on molecular weight.Qualitative confirmation of conjugation through a shift in molecular weight.Simple, widely available, and provides a quick visual assessment.Low resolution, not quantitative, and not suitable for small modifications.
Functional Assays (e.g., ELISA, Cell-Based Assays) Measure the biological activity of the conjugated antibody.Confirmation of retained antigen binding and biological function (e.g., internalization, cytotoxicity).Provides critical information on the functional integrity of the antibody after conjugation.Can be complex and time-consuming to develop and perform. Does not directly quantify the degree of conjugation.

Experimental Protocols

UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

This method provides a rapid estimation of the average number of DBCO molecules conjugated to each antibody.

Protocol:

  • Sample Preparation: Prepare a solution of the purified DBCO-conjugated antibody in a suitable buffer (e.g., PBS).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure the absorbance of the sample.

  • Absorbance Measurement: Measure the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).

  • Calculation of DOL: Use the following formula to calculate the DOL:

    DOL = (A_309 * ε_protein) / ((A_280 - (CF * A_309)) * ε_DBCO)

    Where:

    • A_309 and A_280 are the absorbances at 309 nm and 280 nm, respectively.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for a typical IgG).

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the absorbance of DBCO at 280 nm (typically around 0.90).

UV-Vis Spectroscopy Workflow for DOL Calculation cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation Data Analysis cluster_result Result prep Purified DBCO-Antibody in Buffer measure Measure A280 and A309 prep->measure calculate Calculate DOL using Beer-Lambert Law measure->calculate result Average DOL calculate->result

UV-Vis workflow for DOL determination.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

HIC is a powerful technique to assess the heterogeneity of the conjugation and determine the distribution of species with different numbers of DBCO moieties.

Protocol:

  • HPLC System and Column: Use an HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient Elution:

    • Start with a high concentration of Mobile Phase A to promote hydrophobic interaction.

    • Apply a linear gradient to decrease the concentration of Mobile Phase A and increase Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody and the different conjugated species.

    • Calculate the weighted average DAR based on the peak area percentage of each species.

HIC Workflow for DAR Distribution Analysis cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis cluster_result Result prep DBCO-Antibody Conjugate inject Inject sample onto HIC column prep->inject gradient Apply salt gradient inject->gradient detect UV detection at 280 nm gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate weighted average DAR integrate->calculate result DAR Distribution Profile calculate->result

HIC workflow for DAR analysis.
Mass Spectrometry for Precise Mass Determination

Mass spectrometry provides the most definitive confirmation of conjugation by directly measuring the mass increase of the antibody.

Protocol (LC-MS for Intact Antibody):

  • Sample Preparation: Desalt the DBCO-conjugated antibody sample using a suitable method (e.g., size-exclusion chromatography).

  • LC-MS System: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Separate the conjugated antibody from impurities using a reversed-phase column with a shallow acetonitrile (B52724) gradient.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Deconvolute the raw data to obtain the zero-charge mass spectrum of the intact antibody.

  • Data Analysis:

    • Compare the mass of the conjugated antibody to the unconjugated antibody to confirm the mass shift corresponding to the attached DBCO groups.

    • The distribution of masses will reveal the different conjugated species.

Mass Spectrometry Workflow for Conjugation Confirmation cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis cluster_result Result prep Desalted DBCO-Antibody inject Inject onto LC-MS prep->inject acquire Acquire mass spectra inject->acquire deconvolute Deconvolute spectra acquire->deconvolute compare Compare mass to unconjugated Ab deconvolute->compare result Precise Mass & DOL compare->result

Mass spectrometry workflow for confirmation.
Functional Assays to Confirm Antibody Integrity

It is crucial to verify that the conjugation process has not compromised the biological activity of the antibody.

Protocol (ELISA for Antigen Binding):

  • Plate Coating: Coat a 96-well plate with the target antigen.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Antibody Incubation: Add serial dilutions of the DBCO-conjugated antibody and the unconjugated control antibody to the wells.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent).

  • Data Analysis: Compare the binding curves of the conjugated and unconjugated antibodies to assess any changes in binding affinity.

ELISA Workflow for Functional Confirmation cluster_prep Assay Setup cluster_incubation Antibody Incubation cluster_detection Detection cluster_result Result coat Coat plate with antigen block Block non-specific sites coat->block add_ab Add conjugated & control Abs block->add_ab add_secondary Add enzyme-linked 2° Ab add_ab->add_secondary add_substrate Add substrate & measure signal add_secondary->add_substrate result Confirmation of Antigen Binding add_substrate->result

ELISA workflow for functional confirmation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of DBCO to antibodies, ensuring the production of well-characterized and reliable bioconjugates for their intended applications.

A Comparative Guide to the Stability of DBCO Conjugates Over Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing the efficacy and reliability of therapeutic and diagnostic agents. Among the various bioorthogonal ligation chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC), often utilizing dibenzocyclooctyne (DBCO) reagents, has gained prominence for its ability to form stable triazole linkages under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] This guide provides an objective comparison of the stability of DBCO conjugates over time against other common bioconjugation alternatives, supported by experimental data and detailed methodologies.

Comparative Stability of Bioconjugation Linkers

The choice of linker chemistry is paramount to the in vivo stability and pharmacokinetics of bioconjugates. While the triazole linkage formed from the reaction of DBCO and an azide (B81097) is generally considered stable, its performance relative to other linkers can vary depending on the biological environment.[1][2][4] A key factor influencing stability in serum is the presence of endogenous molecules like glutathione (B108866) (GSH), a tripeptide that can interact with certain linkers.[1]

The hydrophobicity of the DBCO group can also play a role in the overall stability and behavior of the conjugate, potentially leading to aggregation and faster clearance from circulation.[1][5]

Below is a summary of the stability of different bioconjugation linkers, with a focus on their performance in the presence of Glutathione (GSH).

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes[1][6] The hydrophobicity of the DBCO group may lead to aggregation and faster clearance.[1][5]
BCN-Azide (SPAAC)BCN + Azide~6 hours[1][6]BCN is generally more stable to thiols like GSH compared to DBCO.[1][6]
Maleimide-ThiolMaleimide + Thiol~4 minutes[1][6]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[1]
Tetrazine LigationTetrazine + TCOVariable, moiety-dependent[1]The stability of tetrazine and TCO can be influenced by serum components and isomerization.[1][6]
Amide BondNHS Ester + AmineVery High[1]Amide bonds are generally very stable under physiological conditions.[1]

Stability of DBCO Under Various Conditions

The stability of the DBCO moiety itself is crucial for successful conjugation. Several factors, including pH, temperature, and storage conditions, can impact its reactivity over time.

ConditionObservationReference
Aqueous Solution Can degrade over time. It is recommended to prepare aqueous working solutions fresh.[7][8][7][8]
pH Generally stable in aqueous buffers with a pH range of 6-9.[7] Sensitive to acidic conditions (pH < 5) which can lead to degradation.[7][8][7][8]
Temperature Generally stable at room temperature for short periods.[8] Long-term storage at -20°C is recommended.[7][8] A DBCO-modified goat IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[9][7][8][9]
Cellular Environment Moderate stability has been observed in immune phagocytes, with 36% degradation reported after 24 hours.[8][10][8][10]
Storage of Stock Solutions Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months, though stability can decrease over time.[7][11] Repeated freeze-thaw cycles should be avoided.[7][7][11]

Experimental Protocols

Protocol 1: Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).[1]

Objective: To quantify the degradation of a bioconjugate in serum over time.

Materials:

  • Bioconjugate of interest

  • Phosphate-Buffered Saline (PBS)

  • Serum (e.g., human or mouse)

  • Acetonitrile (B52724) (ACN), cold

  • Reverse-Phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)

  • UV Detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]

  • Protein Precipitation:

    • To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots.[1]

    • For the PBS control, dilute with the mobile phase.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • HPLC Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.[1]

    • Monitor the peak corresponding to the intact bioconjugate using a UV detector.

    • The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[1]

For a more detailed analysis of degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed.[1]

Protocol 2: Aqueous Stability Assessment of DBCO Reagents by HPLC

This protocol allows for the quantification of the stability of a DBCO-containing reagent in a specific aqueous buffer.[7]

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.

Materials:

  • DBCO-containing reagent

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve the DBCO reagent in anhydrous DMSO to a final concentration.

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration.

  • Incubation: Incubate the working solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).[7]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • HPLC Analysis:

    • Inject the aliquot directly onto the RP-HPLC system.

    • Separate the components using a suitable gradient of Mobile Phase A and B.

    • Monitor the absorbance at ~309 nm to detect the DBCO-containing reagent.[7]

    • Integrate the area of the peak corresponding to the intact reagent for each time point.

    • Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.[7]

Visualizing Experimental Workflows and Chemical Reactions

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Reacts with Azide Azide-modified Molecule Azide->Triazole Reacts with

Fig 1. SPAAC Reaction Mechanism.

cluster_1 Workflow for Serum Stability Assessment prep 1. Prepare Bioconjugate in Serum and PBS (Control) incubate 2. Incubate at 37°C prep->incubate aliquot 3. Withdraw Aliquots at Time Points incubate->aliquot precipitate 4. Precipitate Serum Proteins (ACN) aliquot->precipitate centrifuge 5. Centrifuge to Pellet Proteins precipitate->centrifuge analyze 6. Analyze Supernatant by HPLC/LC-MS centrifuge->analyze

Fig 2. Serum Stability Workflow.

Conclusion

DBCO-mediated copper-free click chemistry offers a robust method for bioconjugation, forming a generally stable triazole linkage.[2][4] However, the stability of DBCO conjugates is not absolute and can be influenced by various factors, including the presence of thiols, pH, and temperature.[1][7][8] When compared to other linker chemistries, DBCO shows moderate stability in the presence of GSH, outperforming maleimide-thiol linkages but being less stable than BCN-azide conjugates.[1][6] For applications requiring long-term stability in a complex biological milieu, a thorough evaluation of the chosen conjugation strategy is essential. The provided protocols offer a framework for researchers to conduct their own stability assessments, ensuring the optimal performance of their bioconjugates.

References

Assessing Steric Hindrance with Different PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic index of bioconjugates, such as antibody-drug conjugates (ADCs), is a paramount objective. The linker component, which connects the biologic (e.g., an antibody) to a payload (e.g., a cytotoxic drug), is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance solubility, stability, and pharmacokinetic profiles.[1][2] However, the length and architecture of the PEG linker also introduce a significant factor: steric hindrance. This guide provides an objective comparison of how different PEG linkers can modulate steric hindrance, supported by experimental data and detailed methodologies, to facilitate the rational design of next-generation therapeutics.

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction or intermolecular interaction.[3][4] In bioconjugation, the PEG chain can physically block the reactive ends of the linker from accessing target functional groups on a biomolecule, or it can hinder the binding of the final conjugate to its biological target.[5] While often used to create space between two large molecules, the PEG chain itself can be a source of steric hindrance, a critical consideration in designing effective bioconjugates.[5][6]

Impact of PEG Linker Length on ADC Performance Metrics

The length of the PEG chain is a crucial parameter that must be fine-tuned to balance improved pharmacokinetics with the potential for reduced biological activity due to steric hindrance.[7][8] Longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend plasma half-life.[8][9] However, an excessively long PEG chain can shield the payload or the targeting moiety, potentially reducing in vitro potency and target binding affinity.[6][10][11]

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DARReference Study Insight
PEG42.5Shorter linkers may experience less steric crowding from the linker itself, potentially allowing conjugation to more accessible sites.[5]
PEG65.0An increase in DAR is observed, suggesting an optimal length that balances solubility and reactivity.[5]
PEG84.8Similar to PEG6, indicating a plateau effect where further increases in length do not necessarily improve conjugation efficiency.[5]
PEG124.1A slight decrease in DAR may suggest that longer PEG chains can begin to cause steric hindrance that impedes the conjugation reaction.[5]

Table 2: Comparative Performance of ADCs with Varying PEG Linker Lengths

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-LifeIn Vivo Efficacy (Tumor Growth Inhibition)Key Observations
Non-PEGylated HighShortLow (11% reduction)Rapid clearance limits tumor accumulation and efficacy.[12]
PEG2 / PEG4 HighModerately IncreasedModerate (35-45% reduction)Shorter PEG chains provide some PK benefits without significantly compromising in vitro potency.[12]
PEG8 / PEG12 Moderately DecreasedSignificantly IncreasedHigh (75-85% reduction)A "sweet spot" is often observed where enhanced PK properties and tumor exposure lead to superior in vivo efficacy, despite a potential decrease in in vitro potency.[7][12]
PEG24 DecreasedSignificantly IncreasedHigh (75-85% reduction)While offering excellent PK profiles, very long linkers may show diminished in vitro activity due to steric hindrance of the payload.[7][12]
4 kDa / 10 kDa Decreased (6.5 to 22.5-fold reduction)Significantly IncreasedEffective, but potency is reducedVery high molecular weight PEGs significantly improve half-life but can negatively impact cytotoxicity.[10]

Experimental Protocols

Detailed methodologies are crucial for designing studies to assess the impact of PEG linkers. Below are protocols for key experiments cited in the evaluation of PEGylated bioconjugates.

Protocol 1: ADC Synthesis and DAR Characterization

This protocol describes a general method for conjugating a drug-linker to an antibody and characterizing the resulting drug-to-antibody ratio (DAR).

1. Antibody Preparation:

  • Reduce the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4) using a reducing agent like TCEP or DTT to expose free sulfhydryl groups on cysteine residues.[5]
  • Incubate at 37°C for 1-2 hours.
  • Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical to prevent reaction with the maleimide (B117702) group of the linker.[5]

2. Conjugation:

  • Dissolve the maleimide-functionalized PEG-drug linker in a co-solvent like DMSO.
  • Add the drug-linker solution to the reduced antibody solution at a specific molar excess (e.g., 5-10 fold).
  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

3. Purification:

  • Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linkers, unreacted antibody, and aggregates.[5][7] Use a column like a Superdex 200.[13]

4. Characterization (DAR Determination):

  • Mass Spectrometry (MS): Use LC-MS (e.g., Q-TOF) to determine the mass of the intact ADC.[14] The mass difference between the conjugated and unconjugated antibody, divided by the mass of the drug-linker, will give the DAR. The resulting spectrum will show a distribution of species (DAR 0, 2, 4, 6, 8), and the average DAR can be calculated.[14]
  • UV/Vis Spectroscopy: If the drug has a distinct absorbance peak, the concentration of the drug and antibody can be measured to calculate the average DAR.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

1. Cell Culture:

  • Culture target cancer cell lines (e.g., HER2-positive NCI-N87 cells) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[8][10]

2. Cell Seeding:

  • Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include an untreated control group.
  • Incubate the plates for 72-96 hours.[10]

4. Viability Assessment:

  • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
  • Measure the signal (luminescence or fluorescence) using a plate reader.

5. Data Analysis:

  • Normalize the data to the untreated control cells.
  • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of ADCs.

1. Animal Model:

  • Use immunodeficient mice (e.g., SCID or NOD-SCID) bearing subcutaneous xenograft tumors. Tumors are established by injecting cancer cells (e.g., L540cy) into the flank of the mice.[12]

2. ADC Administration:

  • Administer a single intravenous (IV) dose of the ADC (e.g., 1-5 mg/kg) to cohorts of mice (n=3-5 per group).

3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

4. Sample Analysis:

  • Process the blood to obtain plasma.
  • Quantify the concentration of the total antibody or ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA). The ELISA should be specific for the antibody portion of the ADC.

5. Data Analysis:

  • Plot the plasma concentration of the ADC versus time.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[15]

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in bioconjugation and the assessment of steric hindrance.

ADC_Development_Workflow cluster_0 1. Design & Synthesis cluster_1 2. In Vitro Characterization cluster_2 3. In Vivo Evaluation A Target & Payload Selection B PEG Linker Selection (Length, Architecture) A->B C ADC Synthesis & Purification (SEC) B->C D DAR Determination (Mass Spec) C->D E Binding Affinity (SPR / ELISA) D->E F Cytotoxicity Assay (IC50 Determination) E->F G Pharmacokinetics (PK) (Plasma Half-Life) F->G H Biodistribution G->H I Efficacy Study (Tumor Growth Inhibition) H->I I->B Optimization Loop PEG_Linker_Tradeoffs cluster_pos Positive Effects A Increase PEG Linker Length B Increased Hydrophilicity A->B C Increased Hydrodynamic Radius A->C F Decreased Target Binding Affinity A->F G Decreased In Vitro Potency (Higher IC50) A->G H Potential for Reduced Conjugation Efficiency (DAR) A->H D Longer Plasma Half-Life (PK) C->D E Improved In Vivo Efficacy D->E Conjugation_Protocol A 1. Prepare Protein Solution (e.g., Antibody in PBS) C 3. Mix Protein and Linker (Molar Excess of Linker) A->C B 2. Prepare PEG-Linker (Dissolve in DMSO) B->C D 4. Incubate (1-2h RT or O/N 4°C) C->D E 5. Quench Reaction (Optional) (e.g., Tris Buffer) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Characterize Product (SDS-PAGE, Mass Spec, HPLC) F->G

References

Alternatives to the DBCO Moiety for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for DBCO-NHCO-PEG5-NHS Ester in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a pivotal decision in the design of bioconjugates, profoundly influencing the efficiency, stability, and in vivo performance of the final product. The this compound is a widely utilized heterobifunctional linker, leveraging the power of copper-free click chemistry for bioorthogonal conjugation. However, a range of alternatives exists, each offering distinct advantages in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation needs.

The this compound is a modular system comprising three key components: the dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide will explore alternatives for each of these components.

The DBCO group is a cornerstone of copper-free click chemistry, enabling rapid and specific conjugation to azide-functionalized molecules without the need for cytotoxic copper catalysts.[1] However, other bioorthogonal reaction pairs offer even faster kinetics and different reactivity profiles.

A key metric for comparing these reactions is the second-order rate constant (k₂), which quantifies the intrinsic reactivity of the pairing molecules. A higher k₂ value indicates a faster reaction, which is often crucial for efficient labeling at low concentrations.

Quantitative Comparison of Bioorthogonal Reaction Kinetics

Reaction TypeBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine (Tz) + Trans-cyclooctene (TCO)Up to 10⁷, typically 800 - 30,000[2]Extremely fast kinetics, excellent bioorthogonality.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO + Azide~1Copper-free, good biocompatibility.[2]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Cyclooctyne + Nitrone12 - 32Fast kinetics, enhanced by water.[4]
Staudinger Ligation Phosphine + Azide~0.002The first bioorthogonal reaction, but slow kinetics.[4]

Experimental Workflow: Bioorthogonal Ligation

Biomolecule1 Biomolecule 1 (e.g., Antibody) Activated_Biomolecule1 Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule1  Amine  Coupling Linker Linker with Bioorthogonal Handle 1 (e.g., DBCO-NHS) Linker->Activated_Biomolecule1 Conjugate Bioconjugate Activated_Biomolecule1->Conjugate  Bioorthogonal  Ligation  (e.g., SPAAC) Biomolecule2 Biomolecule 2 (e.g., Drug) Activated_Biomolecule2 Activated Biomolecule 2 Biomolecule2->Activated_Biomolecule2  Modification Azide_Linker Linker with Bioorthogonal Handle 2 (e.g., Azide) Azide_Linker->Activated_Biomolecule2 Activated_Biomolecule2->Conjugate

Caption: General workflow for a two-step bioconjugation using bioorthogonal chemistry.

Alternatives to the NHS Ester for Amine Coupling

The NHS ester is widely used for its ability to react with primary amines on proteins (e.g., lysine (B10760008) residues) to form stable amide bonds.[5] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[5][6] The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[5][7]

Quantitative Comparison of Amine-Reactive Ester Stability

Activated EsterHalf-life of HydrolysisOptimal pH for ConjugationKey Advantages
NHS Ester 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C)[5]7.2 - 8.5[5]Widely used and well-documented.
TFP Ester More stable to hydrolysis than NHS esters.[6][8][9]Slightly higher than NHS[6]Increased stability in aqueous solutions, especially at basic pH.[8][9]
PFP Ester More stable to hydrolysis than NHS esters.[6]Slightly higher than NHS[6]Similar to TFP esters, with greater hydrolytic stability.[6]
Other Amine-Reactive and Alternative Coupling Chemistries

Beyond activated esters, other chemical groups can be used to target different functional groups on biomolecules, offering alternative strategies for bioconjugation.

  • Maleimides: These are highly selective for sulfhydryl (thiol) groups found in cysteine residues, forming stable thioether bonds.[10][11][12] This allows for site-specific conjugation if free cysteines are available or can be introduced through protein engineering.

  • Hydrazides: These react with aldehydes or ketones to form hydrazone bonds.[13][14] Aldehyde groups can be generated on glycoproteins by mild oxidation of sugar moieties, providing a way to conjugate away from the protein's active site.[13]

Experimental Workflow: Amine-Reactive Coupling

Protein Protein with Primary Amines (e.g., Lysine) Conjugated_Protein Conjugated Protein (Stable Amide Bond) Protein->Conjugated_Protein  Reaction at  pH 7.2-8.5 Linker_NHS Linker-NHS Ester Linker_NHS->Conjugated_Protein NHS_byproduct NHS byproduct Conjugated_Protein->NHS_byproduct  Release

Caption: Amine-reactive conjugation using an NHS ester.

Alternatives to the PEG Spacer

The PEG5 spacer in the this compound provides a hydrophilic and flexible linker that can improve the solubility and pharmacokinetic profile of the resulting bioconjugate.[1] However, concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternatives.[1]

  • Polysarcosine (pSar): This is a polypeptoid based on the endogenous amino acid sarcosine.[15] Studies have shown that pSar is biodegradable, has low toxicity, and may be less immunogenic than PEG.[15][16] In some cases, pSar-conjugated proteins have demonstrated superior in vivo antitumor efficacy compared to their PEGylated counterparts.[15]

  • Polypeptides: Sequences of amino acids, such as (Gly-Ser)n, can be used to create flexible and hydrophilic linkers. These are biodegradable and can be tailored to have specific properties.

  • Other Hydrophilic Polymers: Polysaccharides (e.g., dextran) and zwitterionic polymers are also being explored as biocompatible and biodegradable alternatives to PEG.

Comparison of Spacer Properties

SpacerKey AdvantagesPotential Disadvantages
PEG High hydrophilicity, well-established, improves pharmacokinetics.[1]Potential immunogenicity, non-biodegradable.[1]
Polysarcosine Biodegradable, less immunogenic than PEG, excellent stealth properties.[15][17]Less established in commercial products.
Polypeptides Biodegradable, tunable properties.Can be more complex to synthesize.

Experimental Protocols

Protocol for Maleimide-Thiol Conjugation

This protocol is a general guideline for the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups.

  • Protein Preparation: Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES).[10][11] Buffers should not contain thiols.

  • Reduction of Disulfides (Optional): If targeting disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[10]

  • Maleimide (B117702) Reagent Preparation: Dissolve the maleimide-functionalized reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 1-10 mg/100 µL.[10][11]

  • Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20 fold molar excess.[12] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Remove unreacted maleimide reagent and byproducts using gel filtration, dialysis, or HPLC.[10][11]

Protocol for Hydrazide-Aldehyde Conjugation

This protocol describes the conjugation of a hydrazide-functionalized molecule to a glycoprotein (B1211001) after periodate (B1199274) oxidation.

  • Aldehyde Generation (for glycoproteins): Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate (B1210297) buffer, pH 5.5.[13]

  • Mix equal volumes of the glycoprotein solution (e.g., 5 mg/mL in the same buffer) and the periodate solution. Incubate for 5 minutes at room temperature.[13]

  • Remove excess periodate by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.[13]

  • Hydrazide Reagent Preparation: Prepare a 50 mM solution of the hydrazide-functionalized reagent in DMSO.[13]

  • Conjugation Reaction: Add the hydrazide solution to the oxidized glycoprotein solution (e.g., 200 µL of hydrazide solution to 2 mL of protein solution) and incubate for 2 hours at room temperature.[13]

  • Purification: Purify the conjugate using gel filtration.[13]

Conclusion

While this compound is a robust and versatile tool for bioconjugation, the field has evolved to offer a wide array of alternatives. For applications requiring extremely rapid kinetics, TCO-tetrazine iEDDA ligation presents a significant advantage.[2] When stability in aqueous buffers is a primary concern, TFP or PFP esters may be superior to NHS esters.[6] For in vivo applications where immunogenicity and biodegradability are critical, polysarcosine and other polypeptide-based linkers offer a promising alternative to PEG.[1][15] The optimal choice of linker will always depend on the specific application, and a thorough understanding of the properties of each component is essential for designing successful bioconjugates.

References

A Comparative Guide to the Performance of DBCO Reagents in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the arsenal (B13267) of bioorthogonal tools, dibenzocyclooctyne (DBCO) reagents have gained prominence for their ability to selectively react with azide-tagged molecules in complex biological milieu. This guide provides an objective comparison of DBCO reagents' performance against other common bioorthogonal chemistries, supported by experimental data, to aid researchers in selecting the optimal tools for their studies.

Core Principles of DBCO Chemistry

DBCO reagents participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][] The inherent ring strain of the DBCO molecule allows it to react spontaneously and specifically with azides, forming a stable triazole linkage.[][3] This reaction is highly bioorthogonal, meaning it does not interfere with or is not influenced by the vast majority of functional groups found in biological systems, ensuring high specificity in labeling experiments.[1][4] A key advantage of SPAAC is its biocompatibility, as it circumvents the need for the cytotoxic copper (I) catalyst required in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

Performance Metrics: A Comparative Analysis

The efficacy of a bioorthogonal reaction in a biological context is determined by several key parameters, including reaction kinetics, stability of the resulting conjugate, and the biocompatibility of the reagents. The following table summarizes the performance of DBCO-azide chemistry in comparison to other notable bioorthogonal reactions.

FeatureDBCO-Azide (SPAAC)TCO-Tetrazine (iEDDA)BCN-Azide (SPAAC)Maleimide-Thiol
Reaction Chemistry Strain-Promoted Alkyne-Azide CycloadditionInverse Electron-Demand Diels-AlderStrain-Promoted Alkyne-Azide CycloadditionMichael Addition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 2.9[6][7][8]~10³ - 10⁶[6][9]~0.07 - 0.2[10]Variable
Biocompatibility High (Copper-free)[1][5]High[9]High (Copper-free)[11]Moderate (potential for side reactions)[11]
Stability of Linkage in Serum Generally stable[11]Variable, moiety-dependent[11]Generally more stable to thiols than DBCO[11]Susceptible to retro-Michael reaction[11]
Half-life in presence of GSH ~71 minutes[11]Not directly comparable~6 hours[11]~4 minutes[11]
Specificity/Bioorthogonality High[1][]High[9]High[11]Lower (can react with other nucleophiles)[11]

Note: Reaction kinetics and stability can be influenced by the specific structures of the reacting partners and the experimental conditions.[6]

Experimental Protocols

Detailed and reproducible experimental design is critical for the successful application of DBCO reagents. Below are summaries of key experimental protocols.

1. General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amine residues.

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[12] If necessary, perform a buffer exchange.[12]

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[13][14]

  • Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester to the antibody solution.[4][14] Incubate at room temperature for 30-60 minutes.[4][14]

  • Quenching: Add a quenching buffer, such as 1M Tris-HCl, pH 8.0, to stop the reaction.[13][14]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.[13][15]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).[12][16]

2. Cell Surface Labeling for Flow Cytometry

This protocol outlines the labeling of cell surface glycans for analysis by flow cytometry.

  • Metabolic Labeling: Culture cells in the presence of an unnatural sugar carrying an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).[17] The cells' metabolic machinery will incorporate these sugars into cell surface glycans.[17]

  • Cell Preparation: Wash the azide-labeled cells twice with PBS.[18]

  • DBCO Labeling: Incubate the cells with a DBCO-conjugated fluorophore (e.g., 15 µM) in growth media for 1 hour at 37°C.[18]

  • Washing: Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.[18]

  • Analysis: The cells are now ready for analysis by flow cytometry.[18]

3. Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a method to determine the stability of a bioconjugate in a complex biological medium like serum.

  • Sample Preparation: Prepare a stock solution of the DBCO-bioconjugate in PBS. Dilute this stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same concentration.[11]

  • Incubation: Incubate both the serum and PBS samples at 37°C.[11]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[11]

  • Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact bioconjugate remaining.[11]

Visualizing the Workflow

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, illustrate the key processes described.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO-modified Biomolecule Triazole Stable Triazole Linkage DBCO->Triazole Copper-free Click Reaction Azide Azide-modified Biomolecule Azide->Triazole

Caption: The reaction mechanism of DBCO with an azide via SPAAC.

G cluster_1 Experimental Workflow: Antibody-Oligo Conjugation A 1. Antibody Activation with DBCO-NHS Ester B 2. Quenching and Purification A->B D 4. Click Reaction (DBCO-Antibody + Azide-Oligo) B->D C 3. Azide-modified Oligonucleotide C->D E 5. Purification of Conjugate D->E F 6. Analysis (e.g., SDS-PAGE, HPLC) E->F

Caption: Workflow for conjugating an antibody to an oligonucleotide.

Discussion and Conclusion

DBCO reagents offer a robust and versatile tool for bioconjugation in complex biological systems.[19] Their primary advantages lie in their high biocompatibility and bioorthogonality, which stem from the copper-free nature of the SPAAC reaction.[4] This makes them particularly well-suited for applications in living cells and whole organisms.[12][20]

However, the choice of a bioorthogonal reagent should be guided by the specific experimental needs. For instance, when extremely fast reaction kinetics are paramount, the TCO-tetrazine ligation, with its significantly higher rate constant, may be a more suitable choice.[6][21] Conversely, in applications where stability in the presence of thiols is a major concern, BCN-based reagents might offer an advantage over DBCO.[11]

References

Characterization of Antibody-Drug Conjugates with DBCO Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[2][3][4] Among the various conjugation technologies, copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) linkers has gained prominence due to its bioorthogonal nature, allowing for highly specific and efficient conjugation under mild physiological conditions.[5]

This guide provides a comprehensive comparison of the analytical techniques used to characterize ADCs synthesized with DBCO linkers, presenting supporting experimental data and detailed protocols.

Comparison of Analytical Techniques for ADC Characterization

The robust characterization of ADCs is paramount to ensure their quality, consistency, and safety. Several analytical methods are employed to assess critical quality attributes (CQAs), with the drug-to-antibody ratio (DAR) being one of the most important.[3][5] The DAR, which is the average number of drug molecules conjugated to a single antibody, directly impacts the ADC's therapeutic window.[4][5][6]

Here, we compare the most common techniques for the characterization of DBCO-linked ADCs: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[5]Separates ADC species by chromatography and determines their mass-to-charge ratio.[5]Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[5]
Information Provided Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[5]Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[5]Average DAR only.[5]
Sample Conditions Non-denaturing, preserving the native structure of the ADC.[7]Can be performed under both native and denaturing conditions.[8]Non-denaturing.
Resolution High resolution separation of different DAR species.[3]Very high resolution, capable of identifying different glycoforms and other modifications.No separation of species.
Complexity & Cost Moderate complexity and cost.High complexity and cost.Low complexity and cost.
Throughput Moderate throughput.Lower throughput due to longer analysis times.High throughput.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of ADCs. Below are protocols for key experiments.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This method separates ADC species based on the increased hydrophobicity conferred by the drug-linker payload.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample (typically 10-50 µg).

  • Elution Gradient: Elute the ADC species using a decreasing salt gradient. A typical gradient would be from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later due to increased hydrophobicity.[9] Calculate the average DAR by integrating the peak areas for each species and applying a weighted average formula.

Intact Mass Analysis by LC-MS

This technique provides a precise mass of the intact ADC, allowing for the determination of the DAR and the identification of different drug-loaded species.

Materials:

  • Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A. For some analyses, deglycosylation using an enzyme like PNGase F may be performed to simplify the mass spectrum.

  • LC Separation: Inject the sample onto the column and elute with a gradient of Mobile Phase B (e.g., 20-80% over 15-20 minutes). The column is typically heated to 60-80°C to improve peak shape.

  • MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different ADC species. The DAR distribution and average DAR can be calculated from the relative abundance of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[10][11][12]

Materials:

  • Target cancer cell line (expressing the antigen recognized by the ADC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and the control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 48-144 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the underlying mechanisms.

ADC_MOA General Mechanism of Action of an ADC ADC 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage and payload release Lysosome->Release Apoptosis 5. Payload induces cell death (apoptosis) Release->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate.[1][2]

Bystander_Effect The Bystander Effect of ADCs cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Neighboring Cell ADC_bind ADC binds and internalizes Payload_release Payload is released Neighbor_apoptosis Neighboring cell undergoes apoptosis Payload_release->Neighbor_apoptosis Payload diffuses out of the cell

Caption: The bystander effect, where the payload kills adjacent antigen-negative cells.[13][14][15]

HIC_Workflow HIC Experimental Workflow for DAR Analysis Start Start Equilibrate Equilibrate HIC column with high salt buffer Start->Equilibrate Inject Inject ADC sample Equilibrate->Inject Gradient Apply decreasing salt gradient Inject->Gradient Detect Detect eluting species at 280 nm Gradient->Detect Analyze Analyze peak areas to determine DAR distribution and average DAR Detect->Analyze End End Analyze->End

Caption: Workflow for determining the drug-to-antibody ratio using HIC.

References

A Comparative Guide to Amine-Reactive Labeling Reagents: Quantifying the Efficiency of DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins and other biomolecules is a cornerstone of modern life sciences research and therapeutic development. The choice of labeling reagent is critical, directly impacting the efficiency, reproducibility, and ultimate success of an experiment. This guide provides an objective comparison of DBCO-NHCO-PEG5-NHS ester with alternative amine-reactive labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules containing primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction forms a stable amide bond under mild conditions, typically at a pH of 7.2-8.5.[1][2][3] However, the efficiency of this reaction can be influenced by several factors, including the intrinsic reactivity of the NHS ester, its susceptibility to hydrolysis, and the properties of the target protein.[2][4]

This compound is a specialized NHS ester that incorporates a dibenzocyclooctyne (DBCO) moiety. This allows for a two-step labeling strategy where the DBCO group is first introduced onto the protein via the NHS ester reaction. The DBCO-labeled protein can then be specifically and efficiently conjugated to an azide-containing molecule through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] This bioorthogonal reaction is highly specific and can be performed in complex biological media.[5]

Comparative Analysis of Labeling Reagents

While direct, side-by-side quantitative comparisons of labeling efficiency across different NHS esters under identical conditions are not always available in published literature, a comparative overview can be synthesized based on their chemical properties and reported performance characteristics.

FeatureThis compoundStandard NHS EsterTFP EsterSulfo-NHS Ester
Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide esterTetrafluorophenyl esterSulfo-N-hydroxysuccinimide ester
Target Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Reaction pH 7.0 - 9.0[5][7][8]7.2 - 8.5[2][3]Similar to NHS ester7.0 - 8.0
Key Advantage Enables copper-free click chemistry; PEG spacer enhances solubility and reduces aggregation.[5][6][7]Well-established chemistry.More resistant to hydrolysis than NHS esters, leading to potentially higher and more reproducible labeling efficiency.[9][10]Increased water solubility, ideal for labeling proteins that are sensitive to organic co-solvents.[11][12]
Considerations Two-step labeling process for final conjugate.Susceptible to hydrolysis, which can reduce labeling efficiency.[4][11][12]Can be more hydrophobic than NHS esters.The sulfonate group adds a negative charge, which may affect the properties of the labeled protein.
Typical Labeling Efficiency High, dependent on subsequent click reaction.Variable, influenced by hydrolysis. A 20-35% efficiency can be expected for a protein concentration of 1-2.5 mg/mL.[13]Generally higher than NHS esters due to reduced hydrolysis.[9]High, particularly in aqueous buffers.

Experimental Protocols

Accurate quantification of labeling efficiency is crucial for ensuring the consistency and reliability of experimental results. The following are detailed protocols for key experiments.

Protocol 1: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester, such as this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS ester reagent (e.g., this compound)

  • Anhydrous DMSO or DMF[2]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein denaturation.[14]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and other small molecules using a desalting column.

Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectroscopy (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of label molecules per protein, can be determined using UV-Vis spectroscopy.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (A_max). For DBCO, the maximum absorbance is around 309 nm.

  • Calculate the protein concentration, correcting for the absorbance of the label at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_label]

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_label is the molar extinction coefficient of the labeling reagent at its λ_max.

    • CF is a correction factor for the absorbance of the label at 280 nm (A₂₈₀ of label / A_max of label).

Protocol 3: Analysis of Labeling Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate the labeled protein from the unlabeled protein and free label, allowing for a more precise quantification of labeling efficiency.[15][16]

Procedure:

  • Sample Preparation: Prepare the labeled protein sample, an unlabeled protein control, and a free label control.

  • HPLC Separation: Use a suitable HPLC column (e.g., reverse-phase or size-exclusion) to separate the components of the reaction mixture.[15]

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for the protein) and the λ_max of the label.

  • Quantification: The labeling efficiency can be determined by comparing the peak areas of the labeled and unlabeled protein.

Protocol 4: Analysis of Labeling by Mass Spectrometry

Mass spectrometry provides a highly accurate method to determine the degree and sites of labeling.[17][18]

Procedure:

  • Sample Preparation: Prepare the labeled protein for mass spectrometry analysis, which may involve digestion into smaller peptides.

  • Mass Analysis: Analyze the sample using a mass spectrometer. The mass shift corresponding to the addition of the label will indicate successful conjugation.

  • Data Analysis: By analyzing the mass spectra of the intact protein or its digested peptides, the number of attached labels and their specific locations on the protein can be determined.[17]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key workflows.

cluster_labeling Protein Labeling Workflow prep_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 7.2-8.5) reaction Labeling Reaction (10-50x molar excess of NHS ester) prep_protein->reaction prep_nhs Prepare NHS Ester Stock (10 mM in anhydrous DMSO/DMF) prep_nhs->reaction incubation Incubation (1-2h at RT or overnight at 4°C) reaction->incubation quenching Quench Reaction (50-100 mM Tris-HCl) incubation->quenching purification Purification (Desalting Column) quenching->purification

Protein Labeling Workflow

cluster_quantification Quantification of Labeling Efficiency uv_vis UV-Vis Spectroscopy (Determine DOL) analysis Data Analysis and Comparison uv_vis->analysis hplc HPLC Analysis (Separate Labeled/Unlabeled) hplc->analysis mass_spec Mass Spectrometry (Confirm Mass and Sites) mass_spec->analysis

Quantification Methods

cluster_dbco_workflow This compound Two-Step Labeling step1 Step 1: NHS Ester Labeling (Introduce DBCO onto Protein) protein_dbco Protein-DBCO step1->protein_dbco protein Protein-NH2 protein->step1 dbco_nhs DBCO-NHS dbco_nhs->step1 step2 Step 2: Copper-Free Click Chemistry (Conjugate to Azide-Molecule) protein_dbco->step2 final_conjugate Final Conjugate step2->final_conjugate azide_molecule Azide-Molecule azide_molecule->step2

DBCO Two-Step Labeling

Conclusion

The selection of an appropriate amine-reactive labeling reagent is a critical decision in experimental design. This compound offers a powerful tool for two-step labeling strategies, enabling the introduction of a bioorthogonal handle for subsequent, highly specific click chemistry reactions. While standard NHS esters are a cost-effective and well-established option, their efficiency can be compromised by hydrolysis. For applications requiring higher stability and potentially greater labeling efficiency, TFP esters present a compelling alternative. For proteins that are sensitive to organic solvents, the water-soluble Sulfo-NHS esters are the preferred choice.

By carefully considering the specific requirements of the experiment and employing rigorous quantification methods, researchers can optimize their labeling strategies to achieve reliable and reproducible results. This guide provides the foundational knowledge and protocols to make informed decisions and successfully quantify the efficiency of protein labeling.

References

A Comparative Guide to Heterobifunctional Linkers for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent conjugation of biomolecules is a cornerstone of innovation. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in creating specific and controlled linkages, minimizing the formation of unwanted homodimers and polymers.[1] This guide provides a comprehensive comparison of common heterobifunctional linkers designed for amine coupling, with a focus on their performance, supported by experimental data and detailed protocols.

Principles of Amine-Reactive Heterobifunctional Crosslinking

Primary amines (-NH2), readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues, are a common target for bioconjugation. Heterobifunctional linkers exploit this by incorporating an amine-reactive group at one end and a second reactive group targeting a different functionality, such as a sulfhydryl group (-SH) on a cysteine residue, at the other. This allows for a sequential, two-step conjugation process, offering greater control over the final conjugate.[1]

Comparison of Amine-Reactive Heterobifunctional Linkers

The choice of a heterobifunctional linker depends on several factors, including the desired reactivity, spacer arm length, solubility, and the stability of the resulting bond. The following table summarizes the properties of common classes of amine-reactive heterobifunctional linkers.

Linker ClassAmine-Reactive GroupSecond Reactive GroupSpacer Arm Length (Å)SolubilityKey Features & Considerations
NHS-Ester / Maleimide (B117702) N-Hydroxysuccinimide (NHS) EsterMaleimideVariable (e.g., SMCC: 8.3 Å)[2]Varies (SMCC is water-insoluble, Sulfo-SMCC is water-soluble)Widely used for amine-to-thiol coupling. The cyclohexane (B81311) ring in SMCC provides stability to the maleimide group.[3] The thioether bond formed is stable.
EDC / Sulfo-NHS (via Carboxyl Activation)(Forms Amide Bond with Amine)0 Å (Zero-Length)Water-solubleCouples carboxyl groups to primary amines. EDC activates carboxyls, and Sulfo-NHS enhances the stability of the active intermediate.[4][5]
NHS-Ester / Hydrazide N-Hydroxysuccinimide (NHS) EsterHydrazideVariableVariesHydrazide group reacts with carbonyls (aldehydes and ketones) to form hydrazone bonds. Useful for conjugating to glycoproteins after periodate (B1199274) oxidation.
NHS-Ester / Photoreactive N-Hydroxysuccinimide (NHS) EsterPhenyl AzideVariableVariesPhotoreactive group forms a covalent bond upon UV light activation, allowing for non-specific conjugation to nearby molecules. Often has lower conjugation efficiency.[6]
Novel NHS Ester Alternatives N-hydroxyphthalimide, Hydroxybenzotriazole, 1-hydroxy-7-azabenzotriazole (B21763) estersVariesVariesVariesReported to have higher efficiency and faster reaction rates compared to traditional NHS esters.[7]

Quantitative Performance Data

Obtaining direct, side-by-side quantitative comparisons of the coupling efficiency of different heterobifunctional linkers under identical conditions is challenging due to the variability in experimental setups reported in the literature. However, some studies provide valuable insights:

  • Novel Amine-Reactive Esters: A study demonstrated that new crosslinkers with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole as leaving groups generated about 30% more cross-linked complex and reacted approximately 10 times faster than the homobifunctional NHS-ester crosslinker, disuccinimidyl suberate (B1241622) (DSS).[7]

  • SMCC vs. Sulfo-SMCC: While not a direct measure of coupling efficiency, the primary difference lies in their solubility. Sulfo-SMCC is water-soluble, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to some proteins.[8] This can indirectly lead to higher yields of active conjugate by preserving protein integrity.

Experimental Protocols

Detailed methodologies are crucial for successful conjugation. Below are protocols for two common amine-coupling strategies.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available amine groups (Protein 1) to a protein with free sulfhydryl groups (Protein 2).

Materials:

  • Amine-containing protein (Protein 1) in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4).

  • Sulfhydryl-containing protein (Protein 2).

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2]

  • Anhydrous DMSO or DMF.

  • Desalting columns.

Procedure:

  • Preparation of SMCC Solution: Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 50 mM solution of SMCC in dry DMSO or DMF.[2]

  • Activation of Protein 1: Add a 20-fold molar excess of the SMCC solution to the Protein 1 solution. The final concentration of the organic solvent should be less than 10%.[2]

  • Incubation: React at room temperature for 35-45 minutes.[2]

  • Removal of Excess SMCC: Desalt the activated protein sample using a desalting column equilibrated with the conjugation buffer to remove residual crosslinker.[2]

  • Conjugation to Protein 2: Add the sulfhydryl-containing Protein 2 to the desalted, activated Protein 1 in the desired molar ratio.

  • Final Incubation: React at room temperature for 35-45 minutes.[2]

Protocol 2: Two-Step Protein Coupling using EDC and Sulfo-NHS

This protocol describes the coupling of a protein with available carboxyl groups (Protein 1) to a protein with primary amine groups (Protein 2).

Materials:

  • Protein 1 in Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0).[5]

  • Protein 2 in Coupling Buffer (Phosphate-buffered saline, pH 7.2).[5]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).[5]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[5]

  • 2-Mercaptoethanol (B42355) (for quenching).[9]

  • Desalting columns.

Procedure:

  • Equilibration: Equilibrate EDC and Sulfo-NHS to room temperature before opening.[9]

  • Activation of Protein 1: To 1 mL of Protein 1 solution, add 0.4 mg of EDC (final concentration ~2mM) and 1.1 mg of Sulfo-NHS (final concentration ~5mM). React for 15 minutes at room temperature.[9]

  • Quenching of EDC: Add 1.4 µL of 2-mercaptoethanol to quench the EDC reaction.[9]

  • Buffer Exchange (Optional but Recommended): Separate the activated protein from excess reagents using a desalting column equilibrated with Coupling Buffer (PBS).[9]

  • Conjugation to Protein 2: Add Protein 2 to the activated Protein 1 solution at an equimolar ratio.

  • Final Incubation: Allow the reaction to proceed for 2 hours at room temperature.[9]

  • Quenching of Reaction (Optional): Add hydroxylamine (B1172632) to a final concentration of 10mM to quench the reaction.[10]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the chemical reactions and workflows.

G cluster_amine_reaction Amine-Reactive End cluster_second_reaction Second Reactive End Amine Protein-NH2 Amide_Bond Stable Amide Bond Amine->Amide_Bond reacts with NHS_Ester NHS Ester NHS_Ester->Amide_Bond forms Thiol Molecule-SH Thioether_Bond Stable Thioether Bond Thiol->Thioether_Bond reacts with Maleimide Maleimide Maleimide->Thioether_Bond forms Heterobifunctional_Linker Heterobifunctional Linker Heterobifunctional_Linker->NHS_Ester Heterobifunctional_Linker->Maleimide

Caption: Reaction mechanism of an NHS-ester/maleimide heterobifunctional linker.

G Start Start Prepare_Protein1 Prepare Amine-Containing Protein (Protein 1) Start->Prepare_Protein1 Prepare_Linker Prepare SMCC Solution in DMSO/DMF Start->Prepare_Linker Activate_Protein1 Activate Protein 1 with SMCC Prepare_Protein1->Activate_Protein1 Prepare_Linker->Activate_Protein1 Desalt1 Remove Excess SMCC (Desalting Column) Activate_Protein1->Desalt1 Conjugate Conjugate Activated Protein 1 with Protein 2 Desalt1->Conjugate Prepare_Protein2 Prepare Sulfhydryl-Containing Protein (Protein 2) Prepare_Protein2->Conjugate End End Product: Protein 1 - Protein 2 Conjugate Conjugate->End

Caption: Experimental workflow for a two-step protein conjugation using SMCC.

G Start Start Prepare_Protein1 Prepare Carboxyl-Containing Protein (Protein 1) Start->Prepare_Protein1 Activate_Protein1 Activate Protein 1 with EDC and Sulfo-NHS Prepare_Protein1->Activate_Protein1 Quench_EDC Quench EDC with 2-Mercaptoethanol Activate_Protein1->Quench_EDC Buffer_Exchange Buffer Exchange (Optional) Quench_EDC->Buffer_Exchange Conjugate Conjugate Activated Protein 1 with Protein 2 Buffer_Exchange->Conjugate Prepare_Protein2 Prepare Amine-Containing Protein (Protein 2) Prepare_Protein2->Conjugate End End Product: Protein 1 - Protein 2 Conjugate Conjugate->End

Caption: Experimental workflow for protein coupling using EDC and Sulfo-NHS.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of DBCO-NHCO-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of DBCO-NHCO-PEG5-NHS ester and associated waste materials. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Safety glasses or goggles must be worn.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Gloves should be inspected before use and changed if contaminated.[1]

  • Protective Clothing : A lab coat is mandatory.[1]

  • Respiratory Protection : When handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

All handling of the compound, especially during weighing and solution preparation, should be performed in a chemical fume hood.[1]

Waste Stream Segregation and Management

The correct disposal method depends on the form of the this compound waste. Do not mix incompatible waste streams.[3]

  • Collection : The original vial containing the unused or expired solid powder should be collected for disposal.

  • Disposal : Do not dispose of the solid powder in the regular trash or wash it down the sink. It must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Collection : Collect all concentrated stock solutions in a sealed, labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[2]

  • No Drain Disposal : Never dispose of concentrated solutions containing organic solvents down the drain.[2] These solvents are unsuitable for sewer disposal and require professional handling.[2]

Aqueous solutions from bioconjugation reactions contain the reactive N-hydroxysuccinimide (NHS) ester. This group should be hydrolyzed (quenched) to ensure it is no longer reactive before collection.

  • Step 1: Quench the NHS Ester : Adjust the pH of the aqueous solution to be between 7 and 8.5. This can be done using a suitable buffer like sodium bicarbonate.[2]

  • Step 2: Incubate for Hydrolysis : Allow the pH-adjusted solution to stand at room temperature for several hours, or preferably overnight. This ensures the complete hydrolysis of the reactive NHS ester.[2]

  • Step 3: Collect for Disposal : After quenching, transfer the solution to a designated aqueous hazardous waste container.[2]

  • Collection : All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and weighing papers, must be collected in a designated solid hazardous waste container.[2][3]

  • Rinsing Glassware : For reusable glassware, the first rinseate must be collected and disposed of as hazardous chemical waste. For containers of highly toxic chemicals, the first three rinses must be collected.[4]

Waste Container Labeling and Storage
  • Labeling : Every waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][5] Include any solvents present.

  • Storage : Keep all waste containers tightly sealed when not in use.[5] Store them in a designated, well-ventilated secondary containment area away from incompatible materials, pending pickup.[3][4]

Final Disposal
  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of your hazardous waste.[2][3] Always follow your institution's specific protocols for waste accumulation and pickup requests.

Quantitative Data for Disposal Procedures

The following table summarizes the key quantitative parameters for the quenching of aqueous waste containing the reactive NHS ester.

ParameterValuePurpose
pH for Hydrolysis 7.0 - 8.5To facilitate the efficient hydrolysis (quenching) of the reactive NHS ester group.
Incubation Time Several hours to overnightTo ensure the complete deactivation of the NHS ester before collection.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G This compound Disposal Workflow cluster_start This compound Disposal Workflow cluster_streams This compound Disposal Workflow cluster_actions This compound Disposal Workflow cluster_end This compound Disposal Workflow start Identify Waste Type solid_organic Unused Solid or Concentrated Organic Solution start->solid_organic Solid / Organic aqueous Dilute Aqueous Solution (from reaction) start->aqueous Aqueous labware Contaminated Labware (Tips, Gloves, etc.) start->labware Solid Labware collect_liquid Collect in Designated Liquid Hazardous Waste Container solid_organic->collect_liquid quench 1. Adjust pH to 7.0-8.5 2. Incubate several hours to hydrolyze aqueous->quench collect_solid Collect in Designated Solid Hazardous Waste Container labware->collect_solid quench->collect_liquid label_container Label Container Clearly: 'Hazardous Waste' + Chemical Name collect_solid->label_container collect_liquid->label_container contact_ehs Store in Secondary Containment and Contact EHS for Pickup label_container->contact_ehs

Caption: Disposal workflow for this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-NHCO-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
DBCO-NHCO-PEG5-NHS ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.